Bromo-PEG2-acid
Description
Properties
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBKJLCKKPYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bromo-PEG2-acid synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Bromo-PEG2-acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of this compound in Modern Drug Development
In the landscape of advanced therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive spacer but a critical determinant of efficacy, pharmacokinetics, and specificity. This compound (3-(2-(2-bromoethoxy)ethoxy)propanoic acid) has emerged as a foundational heterobifunctional linker, prized for its precise length, inherent hydrophilicity, and versatile chemical handles.[1][2][3] This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of its synthesis and purification. For the drug development professional, mastering the production of this linker is a foundational step in building a robust and reproducible therapeutic pipeline. We will explore the causality behind each experimental choice, ensuring that the protocols described are not just steps to be followed, but a self-validating system for producing high-purity this compound.
Part 1: The Synthetic Pathway - A Tale of Two Termini
The synthesis of this compound is a strategic exercise in functional group manipulation. The core challenge lies in selectively modifying one terminus of a diethylene glycol backbone while preserving or installing a protected carboxylic acid on the other. The most robust and scalable approach is a modified Williamson ether synthesis, which offers high yields and predictable outcomes.[4][5]
The Foundational Logic: Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction involving an alkoxide nucleophile attacking an alkyl halide.[5] In our context, we adapt this by reacting a partially protected diethylene glycol species with a bromo-containing electrophile. The key to success is the strategic use of a protecting group for the eventual acid moiety to prevent unwanted side reactions.
The overall synthetic logic is illustrated below. We begin by protecting one alcohol of diethylene glycol, typically as a tert-butyl ether, which is stable under the basic conditions of the subsequent steps but easily removed under acidic conditions. The remaining free alcohol is then deprotonated to form a potent nucleophile, which is subsequently alkylated. Finally, the protecting group is removed and the terminal alcohol is oxidized to the carboxylic acid, followed by bromination of the other terminus. A more direct route involves starting with a precursor already containing the acid functionality (or a protected version) and performing the ether synthesis and bromination.
Caption: A generalized synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol details a common and reliable method starting from 2-(2-ethoxyethoxy)ethanol, which is then brominated and subsequently hydrolyzed.
Objective: To synthesize this compound with a purity exceeding 95%.
Materials & Reagents:
-
2-(2-(2-hydroxyethoxy)ethoxy)acetic acid
-
Phosphorus tribromide (PBr₃) or an alternative brominating agent (e.g., N-Bromosuccinimide/Triphenylphosphine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve the starting diethylene glycol derivative possessing a carboxylic acid (e.g., 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Expertise & Experience: Using anhydrous solvents and an inert atmosphere is critical to prevent quenching of the reagents and unwanted hydrolysis side reactions. Cooling to 0°C controls the exothermicity of the bromination reaction.[6]
-
-
Bromination: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise to the stirred solution.
-
Causality: PBr₃ reacts with the primary alcohol to form a good leaving group (O-PBr₂), which is then displaced by the bromide ion in an S(_N)2 reaction. Using a slight sub-stoichiometric amount can help minimize the formation of dibrominated byproducts from any potential diol impurities.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Trustworthiness: The bicarbonate quench neutralizes any remaining acidic reagents. The aqueous wash removes inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Causality: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ is a neutral drying agent suitable for this acid-functionalized molecule.
-
Quantitative Data Summary: Synthesis
| Parameter | Typical Value | Rationale / Notes |
| Starting Material | 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid | Commercially available and incorporates the required backbone. |
| Brominating Agent | PBr₃ / CBr₄/PPh₃ | PBr₃ is effective for primary alcohols; Appel reaction (CBr₄/PPh₃) is milder.[6] |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that solubilize reactants and do not interfere with the reaction. |
| Reaction Temperature | 0°C to Room Temp | Initial cooling controls the reaction rate, followed by RT to ensure completion. |
| Typical Crude Yield | 85-95% | High efficiency is expected, but purity will be lower before chromatography. |
Part 2: The Purification Imperative - Isolating the Target Molecule
Crude this compound will contain unreacted starting material, excess reagents, and potentially side products. For applications like PROTAC synthesis, purity is paramount. The primary methods for purification are column chromatography and preparative reversed-phase HPLC.[7][8]
Purification Strategy Overview
The choice between flash chromatography and preparative HPLC depends on the scale of the synthesis and the nature of the impurities. For multi-gram scales and impurities with significantly different polarity, flash chromatography is efficient. For high-purity requirements and closely eluting impurities, RP-HPLC is the superior choice.[9]
Caption: A standard workflow for purification via flash column chromatography.
Protocol: Reversed-Phase HPLC Purification
Objective: To purify crude this compound to >98% purity, suitable for sensitive downstream applications.
Instrumentation & Materials:
-
Preparative HPLC system with a UV or universal detector (e.g., CAD, ELSD).[10][11]
-
C18 reversed-phase preparative column.
-
Mobile Phase A: Water with 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA).
-
Crude this compound dissolved in a minimal amount of mobile phase.
Protocol:
-
Method Development: First, develop an analytical method using a smaller C18 analytical column to determine the optimal gradient for separating the product from impurities.
-
Expertise & Experience: The acidic modifier (formic acid) is crucial. It protonates the carboxylic acid group, increasing its retention on the nonpolar C18 stationary phase and leading to sharper peaks.[12]
-
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.[10]
-
Preparative Run: Scale up the analytical gradient to the preparative column. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
Causality: A shallow gradient is used to maximize the resolution between the desired product and closely related impurities.[9]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak identified during the analytical run.
-
Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity.
-
Product Isolation: Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure this compound as a solid or oil.
Data Summary: Purification & Characterization
| Technique | Key Parameters & Expected Results | Purpose |
| RP-HPLC | Column: C18, 5 µm; Mobile Phase: H₂O/ACN + 0.1% FA; Detection: CAD/ELSD/MS. A single major peak should be observed.[10][12] | Purity assessment and purification. |
| ¹H NMR | Solvent: CDCl₃. Expected shifts (ppm): ~3.8 (t, -CH₂Br), ~3.7-3.6 (m, PEG backbone -OCH₂CH₂O-), ~2.7 (t, -CH₂COOH). The downfield shift of protons adjacent to the bromine is a key indicator of successful synthesis.[6] | Structural confirmation and purity. |
| LC-MS (ESI-) | Expected [M-H]⁻: ~239.0/241.0. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) provides definitive confirmation. | Molecular weight verification. |
Part 3: Final Validation and Best Practices
Characterization
The final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The integration of the distinct proton signals should match the expected ratio for the molecule's structure.[6][13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The presence of two major peaks separated by 2 Da, with nearly equal intensity, is the classic signature of a monobrominated compound and serves as an unambiguous confirmation.[7]
-
HPLC: Analytical HPLC with a universal detector like a Charged Aerosol Detector (CAD) is used to determine the final purity, which should typically be ≥98% for use in drug development.[10]
Storage and Handling
This compound should be stored in a dry, dark environment at -20°C to maintain its reactivity.[2] Exposure to moisture can lead to hydrolysis of the bromo group, reducing its efficacy in subsequent conjugation reactions. Repeated freeze-thaw cycles should be avoided.[8]
Conclusion
The synthesis and purification of this compound is a multi-step process that demands careful attention to reaction conditions and purification strategies. By understanding the chemical principles behind each step—from the S(_N)2 mechanism of the Williamson ether synthesis to the chromatographic theory governing purification—researchers can reliably produce this critical linker with the high purity required for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to achieve that goal, empowering scientists to build better molecules from the ground up.
References
- Solid Phase Stepwise Synthesis of Polyethylene Glycol. National Institutes of Health (NIH).
- Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Organic Chemistry Portal.
- PEGs as free PTCs in Williamson ether syntheses in bases. ResearchGate.
- Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International.
- Stepwise PEG synthesis featuring deprotection and coupling in one pot. National Institutes of Health (NIH).
- Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journals.
- This compound. Creative Biolabs.
- Purification of pegylated polypeptides. Google Patents.
- Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations. MDPI.
- Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography. PubMed.
- Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. Agilent.
- Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. ResearchGate.
- Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs. MDPI.
- Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed.
- Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde. ResearchGate.
- High-performance liquid chromatography of polyethylene glycols as their α,ω-bis(1-naphthylurethane) derivatives and signal monitoring by fluorescence detection. ResearchGate.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical characteristics of Bromo-PEG2-acid
An In-Depth Technical Guide to the Physicochemical Characteristics of Bromo-PEG2-Acid
Introduction
This compound, identified by CAS number 1807503-92-9, is a heterobifunctional crosslinker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science.[1][2] Its molecular architecture, which features a reactive bromo group and a terminal carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, provides researchers with a versatile platform for covalently linking diverse molecules.[3] The significance of this linker lies in its dual, orthogonal reactivity, allowing for controlled, sequential conjugation strategies.
This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core . Moving beyond a simple datasheet, this document provides mechanistic insights into its reactivity, field-proven experimental protocols for its use and characterization, and a discussion of its critical role in cutting-edge applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4]
Section 1: Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These characteristics dictate its behavior in solution, its reactivity, and its appropriate handling and storage conditions.
Key Identifiers and Properties
The essential properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1807503-92-9 | [1][5][6] |
| IUPAC Name | 3-(2-(2-bromoethoxy)ethoxy)propanoic acid | [1] |
| Molecular Formula | C₇H₁₃BrO₄ | [1][3][6] |
| Molecular Weight | 241.08 g/mol | [1][4] |
| Appearance | White to off-white solid or oil | [7] |
| Purity | Typically >95% - 98% | [5][6][8] |
Structural Analysis and Functional Significance
The utility of this compound is a direct result of its three distinct structural components:
-
Bromo Group (-Br): Located at one terminus, the bromide atom serves as an excellent leaving group in nucleophilic substitution reactions. This end of the molecule is particularly reactive towards soft nucleophiles like thiols (e.g., from cysteine residues in proteins).[1][9]
-
Carboxylic Acid (-COOH): At the opposite terminus, the carboxylic acid provides a handle for forming stable amide bonds with primary amines (e.g., from lysine residues).[5] This reaction is not spontaneous and requires chemical activation, a key feature that allows for controlled, stepwise conjugations.
-
PEG Spacer (-OCH₂CH₂OCH₂CH₂-): The short, two-unit polyethylene glycol chain is central to the molecule's favorable properties. As a hydrophilic spacer, it significantly enhances the aqueous solubility of the linker and any resulting conjugates, which is a critical advantage when working with biological molecules in buffered solutions.[3][5][6]
Solubility Profile
The presence of the hydrophilic PEG spacer renders this compound soluble in water and a wide range of common organic solvents, including DMSO and DMF.[7] This broad solubility is a significant practical benefit, allowing for flexibility in the design of reaction conditions to suit various biomolecules and small-molecule ligands.
Storage and Stability
Proper handling and storage are critical to maintain the integrity of this compound. The molecule contains two reactive functional groups and a PEG chain that can be susceptible to degradation.
-
Solid Form: For long-term storage (months to years), the compound should be kept in a dry, dark environment at -20°C.[1][5] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is typically shipped as a non-hazardous chemical under ambient temperature.[1][5]
-
In Solution: Stock solutions should be prepared using anhydrous solvents like DMSO or DMF.[10] For maximum stability, these solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[10] The primary degradation pathway in aqueous media is the hydrolysis of the carbon-bromine bond, a reaction that can be accelerated at neutral to basic pH.[11]
Section 2: Reactivity and Mechanistic Insights
The power of this compound lies in its heterobifunctional nature, enabling two distinct and chemically orthogonal conjugation reactions. This allows for the precise and directional linking of two different molecules.
The Bromo Terminus: Nucleophilic Substitution
The bromo group is an electrophilic site, readily attacked by nucleophiles. It reacts most efficiently with thiol groups, such as the side chain of cysteine, via a bimolecular nucleophilic substitution (SN2) mechanism to form a highly stable thioether bond.[7] This reaction is favored at a slightly basic pH (7-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻).[12]
This two-step process provides excellent control. The thiol-bromo reaction can be performed first at near-neutral pH, followed by the activation of the carboxylic acid and reaction with an amine, ensuring high specificity. [7]
Section 3: Key Applications and Field-Proven Insights
The unique properties of this compound make it a preferred linker in several advanced therapeutic and diagnostic platforms.
PROTAC Synthesis
PROTACs are innovative heterobifunctional molecules designed to hijack the body's ubiquitin-proteasome system to induce the degradation of specific target proteins. [4]A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is frequently used as a segment of this linker, providing the necessary spacing and solubility to facilitate the formation of the crucial ternary complex (Target Protein : PROTAC : E3 Ligase). [4][13]
Antibody-Drug Conjugate (ADC) Development
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to conjugate the drug payload to the antibody, often by reacting with cysteine or lysine residues. [14]The PEG spacer helps to improve the overall solubility and pharmacokinetic profile of the resulting ADC. [14]
Surface Modification
The linker is also employed to modify the surfaces of nanoparticles, quantum dots, and other materials. [2]By attaching this compound to a surface, a reactive handle is introduced for the subsequent immobilization of proteins, peptides, or other ligands. This process, often called PEGylation, is critical for improving the biocompatibility of materials and preventing non-specific protein adsorption. [2]
Section 4: Experimental Protocols & Characterization
The following protocols provide standardized, field-proven methodologies for the use and analysis of this compound. Researchers should treat these as templates and optimize conditions for their specific molecules of interest.
Protocol 1: General Procedure for Thiol-Bromo Conjugation
-
Objective: To conjugate this compound to a thiol-containing molecule (e.g., a cysteine-containing peptide).
-
Methodology:
-
Biomolecule Preparation: Dissolve the thiol-containing molecule in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, degassed to minimize thiol oxidation). If the protein contains disulfide bonds that need to be conjugated, reduce them first by incubating with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Subsequently, remove the excess TCEP using a desalting column.
-
Linker Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To consume any unreacted bromo groups, add a quenching reagent like L-cysteine or 2-mercaptoethanol to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Purify the final conjugate to remove excess linker and reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis. [7]
-
Protocol 2: Two-Step Amine-Carboxylic Acid Conjugation
-
Objective: To conjugate the carboxylic acid terminus of a Bromo-PEG-Thiol conjugate (prepared as in Protocol 1) to an amine-containing molecule.
-
Methodology:
-
Reagent Preparation: Prepare fresh solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water or DMSO).
-
Activation: Dissolve the Bromo-PEG-Thiol conjugate in a suitable buffer (e.g., MES buffer, pH 6.0). Add a 10-fold molar excess of both EDC and NHS to the solution. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the amine-containing molecule to the activated linker solution. Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with the primary amine.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final heterobifunctional conjugate using SEC, ion-exchange chromatography (IEX), or preparative HPLC. [7]
-
Protocol 3: Characterization by High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound and monitor the progress of conjugation reactions.
-
Methodology:
-
System: An HPLC system equipped with a UV detector is standard. Since the PEG linker lacks a strong chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) provides more universal detection. [][16] 2. Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for purity analysis and reaction monitoring. [17] 3. Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.
-
Example Gradient: Start at 5% ACN and ramp to 95% ACN over 15-20 minutes.
-
-
Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks with different retention times and the disappearance of starting material peaks indicate the progress of the conjugation reaction. [18]
-
Protocol 4: Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
-
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. Ensure undissolved solid remains.
-
Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Analyze the supernatant by a calibrated HPLC method (as described in Protocol 3) to determine the concentration of the dissolved compound. The solubility is reported in units such as mg/mL or M. [13]
-
Conclusion
This compound is a powerful and enabling chemical tool. Its well-defined structure, comprising two distinct reactive termini and a solubilizing PEG spacer, provides a reliable platform for the construction of complex bioconjugates. The orthogonal reactivity of the bromo and carboxylic acid groups allows for controlled, sequential conjugation strategies that are fundamental to the development of advanced therapeutics like PROTACs and ADCs. By understanding its core physicochemical properties and employing robust experimental protocols, researchers can fully leverage the capabilities of this versatile linker to advance their scientific and drug development objectives.
References
- CD Bioparticles. This compound. [Link]
- AxisPharm. This compound, CAS 1807503-92-9. [Link]
- Creative Biolabs.
- AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. [Link]
- Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
- SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
- National Institutes of Health (NIH).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound, CAS 1807503-92-9 | AxisPharm [axispharm.com]
- 9. Bromo PEG | BroadPharm [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Introduction: Understanding Bromo-PEG2-acid and the Critical Role of Solubility
An In-Depth Technical Guide to the Solubility of Bromo-PEG2-acid for Researchers and Drug Development Professionals
This compound, with the chemical name 3-(2-(2-bromoethoxy)ethoxy)propanoic acid, is a heterobifunctional crosslinker integral to modern biopharmaceutical research.[1][2] Its structure is characterized by three key components: a reactive bromide group, a short, hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid.[3][4] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2][4] This dual functionality makes it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]
The success of any synthetic or formulation process involving this compound hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction solvents, influences reaction kinetics, impacts purification strategies, and is paramount for the formulation of final drug products. The hydrophilic PEG spacer is intentionally incorporated to enhance solubility, particularly in aqueous environments, a crucial feature for biological applications.[2][3][4][5][6] This guide provides a comprehensive analysis of the solubility profile of this compound, explains the underlying chemical principles, and presents a robust, field-proven protocol for its quantitative determination.
Core Principles Governing this compound Solubility
The solubility of this compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" provides a strong predictive framework.
-
Hydrophilic Character : The molecule's solubility in polar solvents is driven by the di-ethylene glycol spacer and the terminal carboxylic acid. The oxygen atoms in the PEG chain can act as hydrogen bond acceptors, while the carboxylic acid can act as both a hydrogen bond donor and acceptor. This facilitates strong interactions with polar protic solvents like water and alcohols. The PEG chain itself is known to be highly soluble in water and many organic solvents.[7][8][9]
-
Polarity and Functionality : The presence of both a bromoalkane and a carboxylic acid functional group contributes to the molecule's overall polarity. The carboxylic acid's solubility is pH-dependent; in basic solutions, it will deprotonate to form a highly soluble carboxylate salt, further increasing its aqueous solubility.
-
Influence of Molecular Weight : Compared to high molecular weight PEG polymers, the short PEG2 chain in this compound results in better solubility in a broader range of organic solvents.[10] Generally, as the PEG chain length increases, solubility in organic solvents tends to decrease while viscosity increases.[8][9]
Qualitative Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely available in public literature, a reliable qualitative profile can be constructed based on the known properties of PEG derivatives and data from chemically similar linkers.[11] The following table summarizes the expected solubility in common laboratory solvents. It is critical for researchers to recognize this as a guide and to perform experimental verification for their specific application.
| Solvent Class | Specific Solvent | Expected Solubility | Rationale and Mechanistic Insights |
| Polar Protic | Water, Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG spacer and terminal carboxylic acid readily form hydrogen bonds with water molecules.[2][4][5] |
| Ethanol, Methanol | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the molecule, though perhaps less effectively than water. PEGs are generally soluble but can be less so in alcohols compared to other polar solvents.[7] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and effectively solvates polar molecules. Solubility in DMSO is explicitly mentioned for this compound.[1] |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating the PEG chain and functional groups. PEG derivatives are typically very soluble in DMF.[7] | |
| Acetonitrile (ACN) | Soluble | ACN is a polar aprotic solvent commonly used in chromatography and is expected to be a good solvent for this compound.[8][9] | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective for a wide range of organic compounds, and PEG derivatives generally show good solubility.[7] A related compound, Bromo-PEG2-azide, is soluble in DCM.[12] |
| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The molecule's high polarity from the PEG chain and carboxylic acid limits its interaction with nonpolar aromatic solvents. Heating may improve solubility.[7] |
| Hexanes, Heptane | Insoluble | The significant mismatch in polarity between the highly polar solute and nonpolar aliphatic solvent prevents effective solvation. | |
| Ethers | Diethyl Ether | Insoluble | PEGs are generally known to be insoluble in diethyl ether.[7] |
Experimental Protocol for Quantitative Solubility Determination
For applications in drug development and process chemistry, qualitative estimates are insufficient. A precise, quantitative measurement of solubility is required. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13][14]
Protocol 4.1: Determination of Equilibrium Solubility via the Shake-Flask Method
Objective: To quantitatively determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Principle: This protocol is designed to achieve a thermodynamic equilibrium between an excess of the solid compound and its dissolved form in the solvent. By separating the undissolved solid, the concentration of the resulting saturated solution, which represents the compound's solubility, can be accurately measured using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solvent of interest (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or CAD)
Step-by-Step Methodology:
-
Preparation of HPLC Calibration Standards:
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.
-
Causality Check: A precise calibration curve is the foundation of accurate quantification. Any error here will directly translate to errors in the final solubility value.
-
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a visible quantity of undissolved solid remains at the end of the experiment is crucial (e.g., 5-10 mg for a 1 mL solvent volume).
-
Record the exact mass of the compound added.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL).
-
Causality Check: The presence of excess solid is non-negotiable; it is the only way to ensure the solution is truly saturated and that equilibrium can be reached.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For a small molecule like this compound, 24 to 48 hours is typically adequate.
-
Causality Check: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. 48 hours is recommended to ensure a robust, self-validating system.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand at the same constant temperature to allow the excess solid to settle.
-
To ensure complete removal of all particulate matter, centrifuge the vials at the same temperature (e.g., 10,000 x g for 15 minutes).
-
Causality Check: This step is critical to prevent undissolved solid particles from entering the analytical sample, which would falsely inflate the measured concentration. Filtration is a mandatory secondary step.
-
-
Sample Preparation and Quantification:
-
Carefully draw the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter (PTFE is recommended) into a clean HPLC vial.
-
Perform any necessary dilutions on the filtrate to bring its concentration within the range of the HPLC calibration curve.
-
Analyze the calibration standards and the filtered sample(s) by HPLC.
-
Self-Validation: Run at least three replicate samples for each solvent to ensure reproducibility and calculate the standard deviation.
-
-
Data Analysis and Reporting:
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.
-
Use the linear regression equation from the curve to calculate the concentration of this compound in the diluted filtrate.
-
Account for the dilution factor to determine the concentration in the original saturated solution.
-
Report the final solubility in mass/volume units (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol, providing a clear visual guide for laboratory execution.
Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.
Conclusion and Key Insights
This compound is a fundamentally enabling reagent for advanced bioconjugation chemistry. Its solubility is a key parameter that underpins its utility. Based on its chemical structure, it is expected to be readily soluble in aqueous media and polar aprotic solvents such as DMSO and DMF, with moderate to good solubility in chlorinated solvents and alcohols. Conversely, it is predicted to be insoluble in nonpolar solvents like hexanes and diethyl ether.
While these qualitative guidelines are invaluable for initial experimental design, they are not a substitute for rigorous, quantitative measurement. For any process destined for preclinical or clinical development, the experimental determination of solubility is not just recommended; it is a necessity. The shake-flask protocol detailed in this guide provides a robust, reliable, and self-validating method for obtaining this critical data, empowering researchers to optimize their synthetic protocols, streamline purification, and develop stable, effective formulations.
References
- What are the solubility characteristics of different PEG derivatives? - Blog - Shochem. (2025). Shochem.
- This compound | 1807503-92-9. (2025). ChemicalBook.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- General Experimental Protocol for Determining Solubility. (2025). Benchchem.
- This compound, 1807503-92-9. (n.d.). BroadPharm.
- This compound | CAS# 1807503-92-9 | Bromo PEG Linker. (n.d.). MedKoo Biosciences.
- This compound, CAS 1807503-92-9. (n.d.). AxisPharm.
- General Technical Information – Creative PEGWorks® Linear PEG Products. (n.d.).
- A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols. (2025). Benchchem.
- This compound (CAT#: ADC-L-Y0478). (n.d.).
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PubMed Central.
- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Environmental Sciences Europe.
- Introduction of Polyethylene Glycol (PEG). (2023). Labinsights.
- This compound. (n.d.). CD Bioparticles.
- Bromo-PEG2-azide CAS#: 530151-56-5. (n.d.). ChemicalBook.
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound, CAS 1807503-92-9 | AxisPharm [axispharm.com]
- 3. This compound | 1807503-92-9 [chemicalbook.com]
- 4. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bromo-PEG2-azide CAS#: 530151-56-5 [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-acid in Bioconjugation
Introduction
In the landscape of modern drug development and biological research, the precise and stable linkage of molecules is paramount. Bioconjugation, the science of covalently linking biomolecules to other molecules, has enabled the creation of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Central to these innovations is the choice of the linker. Bromo-PEG2-acid is a heterobifunctional linker that has emerged as a versatile and powerful tool in this field.[3]
This guide provides an in-depth exploration of the mechanism of action of this compound, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations. As researchers, scientists, and drug development professionals, understanding why specific reaction conditions are chosen is critical for troubleshooting, optimization, and innovation. This document is structured to provide that foundational knowledge, grounded in field-proven insights and authoritative references.
This compound's structure is key to its utility:
-
A Bromoacetyl Group: An electrophilic moiety that serves as a highly efficient reactive handle for nucleophiles, most notably the thiol groups of cysteine residues.[4][5]
-
A Carboxylic Acid Group: A versatile functional group that can be activated to form stable amide bonds with primary amines, such as those on lysine residues or the N-terminus of a protein.[3][4]
-
A Diethylene Glycol (PEG2) Spacer: A short, hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][6][7]
This combination of features allows for a controlled, often sequential, conjugation strategy to link two different molecules with high precision.
Part 1: The Primary Mechanism - Thiol-Bromoacetyl Alkylation
The cornerstone of this compound's utility is the reaction between its bromoacetyl group and a sulfhydryl (thiol) group, typically from a cysteine residue in a peptide or protein.[1] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of a highly stable thioether bond.[8][9]
The SN2 Reaction Mechanism
The reaction proceeds when the nucleophilic sulfur atom of a thiol attacks the electrophilic carbon atom adjacent to the bromine. This carbon is highly susceptible to attack because the electronegative bromine and carbonyl oxygen pull electron density away from it. The sulfur atom forms a new covalent bond with the carbon, simultaneously displacing the bromide ion, which is an excellent leaving group.[9][10]
}
SN2 mechanism of thiol alkylation by a bromoacetyl group.
Causality Behind Experimental Choices: The Critical Role of pH
The efficiency and selectivity of the thiol-bromoacetyl reaction are highly dependent on pH.[8] This is not an arbitrary parameter but a direct consequence of the thiol group's chemistry.
-
The Nucleophile: The reacting species is not the protonated thiol (R-SH) but the deprotonated, anionic thiolate (R-S⁻). The thiolate is a much stronger nucleophile.[4][8]
-
The pKa: The pKa of a typical cysteine thiol group in a protein is around 8.3-8.5.[4][11] At a pH below the pKa, the thiol is predominantly in its protonated (R-SH) form. At a pH above the pKa, it is predominantly in its deprotonated, reactive thiolate (R-S⁻) form.
-
The pH Sweet Spot: The optimal pH for this reaction is therefore typically between 7.5 and 8.5 .[8][12] In this range, there is a sufficient concentration of the thiolate anion to drive the reaction forward at a reasonable rate, while the pH is still mild enough to maintain the stability of most proteins.[4][8]
Side Reactions and Selectivity: While the bromoacetyl group shows a strong preference for thiols, other nucleophilic amino acid side chains can react, especially under non-optimal conditions.
-
Lysine and Histidine: The primary amines of lysine and the imidazole group of histidine can also react with the bromoacetyl group.[4]
-
Controlling Selectivity: These side reactions become more prominent at pH > 8.5.[8] Therefore, maintaining the pH in the 7.5-8.5 range is a crucial strategy to ensure chemoselectivity for cysteine residues.[4][8]
Key Experimental Parameters for Thiol Conjugation
| Parameter | Recommended Range | Rationale & Field-Proven Insights |
| pH | 7.5 - 8.5 | Balances the need for the nucleophilic thiolate form of cysteine with the need to minimize side reactions with amines (lysine, N-terminus).[4][8] |
| Buffer | Phosphate, HEPES | Use non-nucleophilic buffers. Buffers containing primary amines, such as Tris, will compete with the target biomolecule for reaction with the bromoacetyl group and should be avoided.[8] |
| Molar Ratio | 5:1 to 20:1 (Linker:Biomolecule) | A molar excess of the bromoacetyl reagent is used to drive the reaction to completion, especially if the target thiol is not highly accessible. The optimal ratio should be determined empirically.[4][8] |
| Temperature | 4°C to Room Temp (25°C) | The reaction proceeds well at room temperature. For sensitive biomolecules or very long incubation times, performing the reaction at 4°C can help minimize potential degradation or side reactions.[1][8] |
| Reaction Time | 2 - 16 hours | Reaction progress depends on pH, temperature, and reactant concentrations. Progress should be monitored analytically (e.g., via LC-MS) to determine the optimal time.[1][8] |
Part 2: The Secondary Mechanism - Amine-Carboxylic Acid Acylation
After the bromoacetyl group has reacted, or if the primary target is an amine, the terminal carboxylic acid of this compound provides a second handle for conjugation. This reaction is not spontaneous and requires chemical activation to form a stable amide bond with a primary amine.[1][3]
The EDC/NHS Activation Mechanism
The most common method for activating a carboxylic acid for bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][13]
This is a two-step process:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[13]
-
Stabilization and Coupling: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less prone to hydrolysis than the O-acylisourea intermediate and can be efficiently attacked by a primary amine (e.g., from a lysine residue) to form a stable amide bond, releasing NHS as a byproduct.[1][4]
}
Two-step EDC/NHS mechanism for amide bond formation.
Biphasic pH Strategy for Amide Bond Formation
Unlike the single-pH system for thiol reactions, the EDC/NHS chemistry is most efficient when a biphasic pH strategy is employed:
-
Activation pH (4.5 - 6.0): The activation of the carboxylic acid with EDC is most efficient in a slightly acidic buffer, such as MES buffer.[1][4] This condition protonates the carboxyl group, making it more reactive towards the EDC, while minimizing the hydrolysis of the resulting NHS ester.
-
Coupling pH (7.2 - 8.0): The subsequent reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH.[1] At this pH, the amine is deprotonated and thus more nucleophilic, allowing it to efficiently attack the NHS ester.
This two-step pH adjustment is a self-validating system that maximizes the efficiency of both the activation and coupling stages of the reaction.
Part 3: Experimental Protocols & Workflow
The following protocols provide a validated, step-by-step methodology for a sequential conjugation strategy. This workflow is designed to first specifically target a thiol-containing biomolecule (Molecule A) and subsequently conjugate it to an amine-containing biomolecule (Molecule B).
}
Sequential bioconjugation workflow using this compound.
Protocol 1: Conjugation to a Thiol-Containing Biomolecule
Objective: To covalently attach this compound to a peptide or protein containing a free cysteine residue.
Materials:
-
Thiol-containing biomolecule (e.g., peptide, protein)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5.[8] (Degas buffer before use to prevent thiol oxidation).
-
Solvent: Anhydrous DMSO or DMF for linker stock solution.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Solution: 1 M L-cysteine or Dithiothreitol (DTT).[4][8]
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).[8]
Methodology:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.[8]
-
(Optional) If the biomolecule contains disulfide bonds that must be reduced to free a cysteine, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.[1]
-
-
Linker Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution to achieve a 5- to 20-fold molar excess of the linker.[4][8]
-
Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.[8]
-
Monitor the reaction progress by LC-MS or RP-HPLC if possible.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted bromoacetyl groups. Incubate for 30 minutes at room temperature.[4]
-
-
Purification:
Protocol 2: Conjugation to an Amine-Containing Biomolecule
Objective: To couple the carboxylic acid of the purified conjugate from Protocol 1 to a primary amine on a second biomolecule.
Materials:
-
Purified conjugate from Protocol 1 (Biomolecule-PEG-COOH)
-
Amine-containing biomolecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[1]
-
Coupling Buffer: PBS, pH 7.2-7.5.[1]
-
EDC and NHS (or Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Purification System: SEC or Ion-Exchange Chromatography (IEX).
Methodology:
-
Buffer Exchange:
-
Exchange the buffer of the purified conjugate from Protocol 1 into the Activation Buffer using a desalting column or dialysis.
-
-
Carboxylic Acid Activation:
-
Conjugation to Amine:
-
Immediately add the amine-containing biomolecule to the activated conjugate solution. A 1.5- to 5-fold molar excess of the activated conjugate relative to the amine-containing biomolecule is recommended.[1]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1]
-
Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.[1]
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[1]
-
-
Purification:
-
Purify the final bioconjugate using SEC or IEX to remove unreacted biomolecules, excess reagents, and byproducts.[1]
-
Part 4: Characterization and Quality Control
Successful conjugation must be confirmed through a multi-faceted analytical approach. The inherent complexity of bioconjugates requires orthogonal techniques to ensure their identity, purity, and consistency.[14]
| Critical Quality Attribute | Recommended Analytical Technique(s) | Purpose |
| Identity & Mass Confirmation | LC-MS, MALDI-TOF | Verifies that the conjugation was successful by confirming the expected mass increase corresponding to the addition of the linker and/or second biomolecule.[8] |
| Purity & Heterogeneity | RP-HPLC, HIC | Separates the desired conjugate from unreacted starting materials, excess reagents, and byproducts. Can also resolve species with different drug-to-antibody ratios (DAR).[14] |
| Aggregation & Size Variants | Size-Exclusion Chromatography (SEC) | Detects and quantifies high molecular weight species (aggregates) that may have formed during the conjugation process.[12][14] |
| Charge Heterogeneity | Ion-Exchange Chromatography (IEX), Capillary Electrophoresis (cIEF) | Assesses changes in the overall charge of the biomolecule resulting from conjugation, which can impact stability and function.[14] |
| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | A critical parameter for ADCs that directly influences efficacy and toxicity. These methods determine the average number of drug-linker molecules attached to each antibody.[14] |
Conclusion
This compound is a powerful and versatile linker whose effectiveness is rooted in fundamental chemical principles. Its dual reactivity, governed by distinct and controllable mechanisms, allows for the precise and robust construction of complex bioconjugates. By understanding the causality behind the choice of pH, buffers, and reaction sequence, researchers can move from simply following a protocol to intelligently designing and troubleshooting their own bioconjugation strategies. The true measure of success lies not just in the synthesis, but in the rigorous analytical characterization of the final product, a step that validates the entire process and ensures the creation of reliable, high-quality molecules for research and therapeutic development.
References
- Application Notes and Protocols for Thiol-Reactive Conjugation with Bromo-PEG2-Acetic Acid. (n.d.). Benchchem.
- Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid. (n.d.). Benchchem.
- Top 5 Applications of PEGylated Linkers in Bioconjugation. (2025). PurePEG.
- Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. (n.d.). Korea Science.
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). Precise PEG.
- Overview of PEG Linkers. (n.d.). ChemPep.
- Application Notes and Protocols for the Analytical Characterization of Bioconjugates. (n.d.). Benchchem.
- Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid. (n.d.). Benchchem.
- Technical Support Center: Bromo-PEG2-Acetic Acid Conjugation. (n.d.). Benchchem.
- Applications of PEG Linkers. (n.d.). Biopharma PEG.
- Bromo-PEG2-C2-azide. (n.d.). MedchemExpress.com.
- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- This compound. (n.d.). BroadPharm.
- An In-depth Technical Guide to the Mechanism of Action of Thiol-PEG2-acid in Bioconjugation. (n.d.). Benchchem.
- The Bromide Leaving Group in PEG Linkers: A Technical Guide for Bioconjugation and Drug Development. (n.d.). Benchchem.
- Fast Cysteine Bioconjugation Chemistry. (n.d.). PMC - NIH.
- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025). ResearchGate.
- This compound. (n.d.). MedKoo Biosciences.
- This compound. (n.d.). CD Bioparticles.
- This compound, CAS 1807503-92-9. (n.d.). AxisPharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bromo-PEG2-CH2CO2tBu, 1807518-63-3 | BroadPharm [broadpharm.com]
- 11. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation
Introduction: The Imperative for Precision in Complex Biologics
The development of sophisticated biotherapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), has necessitated the use of equally sophisticated chemical tools. Among the most critical of these are linkers—the molecular bridges that connect distinct functional components. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in this field.[1] They are not merely inert spacers; they are multifunctional agents that profoundly influence the solubility, stability, pharmacokinetics, and efficacy of the final conjugate.[2][3]
This guide provides an in-depth exploration of heterobifunctional PEG linkers, moving beyond simple definitions to explain the underlying chemical principles, strategic applications, and practical methodologies. It is designed for researchers, chemists, and drug development professionals who seek to leverage these powerful tools for creating next-generation therapeutics.
Chapter 1: The PEG Backbone - More Than Just a Spacer
PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy for improving the therapeutic properties of biopharmaceuticals.[4][5] The PEG polymer itself is composed of repeating ethylene oxide units, which impart a unique combination of physicochemical properties.[6][7]
-
Hydrophilicity and Biocompatibility: PEG is highly soluble in aqueous environments and is non-toxic and generally non-immunogenic, making it ideal for in vivo applications.[6][8]
-
Pharmacokinetic Modulation: The flexible PEG chain creates a hydration shell around the conjugated molecule.[6] This increases the molecule's hydrodynamic radius, which serves two key purposes: it shields the molecule from proteolytic enzymes, increasing its stability, and it reduces renal clearance, thereby extending its circulation half-life.[4][5][9]
-
Reduced Immunogenicity: The hydration shell can mask antigenic epitopes on a therapeutic protein, reducing the likelihood of it being recognized and neutralized by the host's immune system.[1][4][10]
These inherent benefits of the PEG backbone are fundamental to the utility of heterobifunctional PEG linkers.
| Property | Effect of PEGylation | Causality / Mechanism |
| Solubility | Significantly Increased | The hydrophilic ether oxygens of the PEG backbone form hydrogen bonds with water, enhancing the solubility of hydrophobic drugs or proteins.[10][11][12] |
| Circulation Half-Life | Extended | The increased hydrodynamic size of the conjugate reduces the rate of glomerular filtration by the kidneys, slowing its clearance from the bloodstream.[4][13][] |
| Enzymatic Stability | Increased | The flexible PEG chain creates a protective steric shield that physically hinders the approach of proteolytic enzymes.[5][9][12] |
| Immunogenicity | Reduced | The PEG "stealth" layer masks surface epitopes on the biomolecule that would otherwise be recognized by the immune system.[1][10][11] |
Chapter 2: The Chemistry of Heterobifunctionality
The defining feature of a heterobifunctional linker is the presence of two different reactive groups at its termini, allowing for the specific, sequential conjugation of two different molecules.[2][15] This capacity for controlled, stepwise reactions is what minimizes the formation of undesirable byproducts like homodimers and ensures the creation of a well-defined, homogeneous final product.[1]
The choice of reactive groups is dictated by the available functional groups on the target molecules (e.g., primary amines on lysine residues, thiols on cysteines) and the desired stability of the resulting covalent bond.
Diagram: Anatomy of a Heterobifunctional PEG Linker
Caption: Core components of a common heterobifunctional PEG linker.
Common Heterobifunctional Chemistries
The versatility of these linkers stems from the wide array of available reactive chemistries.
| Reactive Group | Target Functional Group | Resulting Covalent Bond | Typical Reaction pH |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0[16] |
| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether | 6.5 - 7.5[17] |
| Alkyne / Azide | Azide / Alkyne | Triazole (via "Click Chemistry") | Mild, near-neutral[11][18] |
| DBCO, TCO | Azide, Tetrazine | Triazole, etc. (Copper-free "Click") | Mild, physiological[11] |
| Hydrazide / Aminooxy | Aldehyde / Ketone | Hydrazone / Oxime | 4.5 - 7.0[6][11] |
Chapter 3: Strategic Applications in Modern Therapeutics
Heterobifunctional PEG linkers are not just academic curiosities; they are enabling technologies for some of the most advanced therapeutic modalities currently in development and on the market.
Antibody-Drug Conjugates (ADCs)
In an ADC, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[1][] This approach aims to deliver the payload directly to cancer cells, sparing healthy tissue and reducing systemic toxicity.[2] Heterobifunctional PEG linkers are pivotal in this architecture.[12][] The hydrophilic PEG component can improve the solubility of the often-hydrophobic drug payload, preventing aggregation and improving the overall pharmacokinetic profile of the ADC.[20] Branched or multi-arm PEGs can even increase the drug-to-antibody ratio (DAR) without compromising the conjugate's properties.[20][21]
Diagram: Workflow for ADC Synthesis
Caption: A typical two-step workflow for synthesizing an ADC.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein.[1] They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary length and flexibility to allow the formation of a stable ternary complex between the target, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[1][22]
Peptide and Nanoparticle Therapeutics
Many therapeutic peptides suffer from rapid degradation and clearance in vivo.[2] PEGylation with heterobifunctional linkers can dramatically improve their stability and half-life, making them viable drug candidates.[2][13] Similarly, in nanotechnology, these linkers are used to anchor drugs or targeting ligands to the surface of nanoparticles, while the PEG chains provide a "stealth" coating that helps the particles evade the immune system and prolong circulation.[2][12][23]
Chapter 4: Practical Guide to Bioconjugation & Characterization
A successful bioconjugation strategy relies on careful experimental design, a robust protocol, and thorough characterization of the final product.
Experimental Design Considerations
-
Linker Selection: The length of the PEG chain is a critical variable. A longer chain provides greater solubility and a longer half-life but may sometimes hinder the biological activity of the conjugated molecule (e.g., antibody-antigen binding).[1] The choice of functional groups must be orthogonal to other reactive sites on your molecules to ensure specificity.
-
Stoichiometry: The molar ratio of linker to biomolecule must be optimized. Too little results in low conjugation efficiency, while too much can lead to multiple PEGs being attached per molecule or unwanted side reactions. A 5- to 20-fold molar excess of linker to the first molecule is a common starting point.[1][24]
-
Reaction Conditions: pH is paramount. NHS ester reactions are most efficient at a pH of 7.0-9.0, where primary amines are deprotonated and nucleophilic.[25][16] Maleimide reactions with thiols are most specific and stable at a pH of 6.5-7.5; at higher pH, the maleimide ring can hydrolyze, and the reaction can lose specificity.[17]
-
Purification: Effective purification between steps and at the end of the reaction is crucial to remove unreacted reagents and byproducts, which could interfere with subsequent steps or the final application.[1]
Detailed Experimental Protocol: Two-Step Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS), pH 7.2-7.5
-
NHS-PEGn-Maleimide crosslinker
-
Anhydrous DMSO or DMF
-
Molecule-SH
-
Desalting columns (e.g., size-exclusion chromatography)
-
Conjugation Buffer A (e.g., PBS, pH 7.2-7.5)
-
Conjugation Buffer B (e.g., PBS, pH 6.5-7.0)
Procedure:
Step 1: Activation of Protein-NH₂ with the NHS Ester
-
Preparation: Ensure the Protein-NH₂ solution is at a suitable concentration (e.g., 1-5 mg/mL) in Conjugation Buffer A. Causality: Amine-free buffers like PBS are essential to prevent the buffer from competing with the protein for reaction with the NHS ester.
-
Crosslinker Solubilization: Immediately before use, dissolve the NHS-PEGn-Maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Causality: The NHS ester is susceptible to hydrolysis in aqueous environments; preparing it fresh in an anhydrous organic solvent maximizes its reactivity.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, with gentle stirring.
-
Purification: Immediately purify the reaction mixture using a desalting column equilibrated with Conjugation Buffer B. This removes the excess, unreacted crosslinker.[1][25] Causality: This step is critical. It stops the first reaction and prepares the activated protein in the optimal buffer for the subsequent maleimide reaction.
Step 2: Conjugation of Activated Protein to Molecule-SH
-
Preparation: Have the Molecule-SH prepared and ready for addition.
-
Reaction: Add the Molecule-SH to the purified, maleimide-activated protein solution, typically at a 1.5- to 5-fold molar excess relative to the protein.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C. Causality: This allows the specific reaction between the maleimide and thiol groups to proceed to completion, forming a stable thioether bond.
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted Molecule-SH and other reaction components.
-
Characterization: Characterize the final conjugate for purity, concentration, and degree of labeling.
Characterization of the Final Conjugate
Verifying the success of the conjugation is a non-negotiable step. A combination of analytical techniques is often required for a comprehensive assessment.[7]
| Analytical Technique | Information Provided | Key Considerations |
| SDS-PAGE | Visual confirmation of an increase in molecular weight post-conjugation. Assessment of purity.[1] | The PEG chain can cause the protein to migrate slower than its actual molecular weight would suggest. |
| Size-Exclusion Chromatography (SEC) | Separation of the conjugate from unreacted components. Assessment of aggregation and purity. | Can be used for both purification and analysis. |
| Mass Spectrometry (MS) | Precise determination of the final conjugate's molecular mass, confirming the addition of the linker and second molecule. Can determine the degree of labeling (e.g., DAR).[26][27] | Heterogeneity in PEGylation can complicate spectra, requiring specialized MS techniques and data analysis.[26][28] |
| UV-Vis Spectroscopy | Quantification of protein concentration and, if the attached molecule has a unique absorbance, calculation of the degree of labeling. | Requires accurate extinction coefficients for all components. |
Conclusion and Future Perspectives
Heterobifunctional PEG linkers are indispensable tools that provide scientists with precise control over the assembly of complex bioconjugates. By understanding the fundamental properties of the PEG backbone and the specific chemistries of the terminal functional groups, researchers can rationally design and synthesize novel therapeutics with enhanced stability, improved pharmacokinetics, and targeted efficacy.
The field continues to evolve, with innovations focusing on cleavable linkers that release their payload under specific physiological conditions (e.g., in the acidic tumor microenvironment) and the exploration of alternative polymers to PEG to address potential concerns about anti-PEG antibodies.[10] As our ability to manipulate molecules with chemical precision grows, so too will the therapeutic potential of the bioconjugates enabled by these versatile linkers.
References
- Key Benefits of PEGylated Peptides in Biopharmaceutical R&D. (URL: )
- How Heterobifunctional PEG Linkers Improve Targeted Delivery - PurePEG. (URL: )
- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- How to Choose Proper PEG Linkers for Bioconjug
- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC. (URL: [Link])
- The impact of PEGylation on biological therapies - PubMed. (URL: [Link])
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media. (URL: [Link])
- PEGylation technology for the drug development - J-Stage. (URL: [Link])
- A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)
- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (URL: )
- What are PEG Linkers?
- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent - IDOSI Journals Home. (URL: [Link])
- (PDF)
- From Synthesis to Characterization of Site-Selective PEGyl
- PEGyl
- Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review. (URL: [Link])
- Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed. (URL: [Link])
- What are PEG Linkers? - ADC Review. (URL: [Link])
- Site-specific PEGylation of proteins: Insights into structural and functional changes - DOI. (URL: [Link])
- SM(PEG)
- Applications of PEG Linkers - Biopharma PEG. (URL: [Link])
- Polydispersed PEG Linkers. (URL: [Link])
- PEGylation reagents (linkers, crosslinkers and labels) - Interchim. (URL: [Link])
- Maleimide-PEG4-NHS Ester PEGylation Crosslinker (C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. chempep.com [chempep.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 11. precisepeg.com [precisepeg.com]
- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 13. Benefits of PEGylated Peptides in Biopharma - Creative Peptides [creative-peptides.com]
- 15. heterobifunctional pegs [jenkemusa.com]
- 16. Maleimide-PEG4-NHS Ester PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. adcreview.com [adcreview.com]
- 21. PEG Linkers for ADCs Archives - JenKem Technology USA [jenkemusa.com]
- 22. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 23. purepeg.com [purepeg.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 28. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of Bromo-PEG2-acid
Preamble: Contextualizing Bromo-PEG2-acid in Modern Bioconjugation
This compound (3-(2-(2-Bromoethoxy)ethoxy)propanoic acid) has emerged as a pivotal tool for researchers, scientists, and drug development professionals. As a heterobifunctional linker, its architecture is elegantly simple yet functionally potent: a terminal bromide group, a flexible hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid.[1][2][3] This structure enables the covalent linkage of distinct molecular entities, a cornerstone of modern therapeutic strategies. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, primarily with thiol groups found in cysteine residues.[1][4] Concurrently, the carboxylic acid can be activated to form stable amide bonds with primary amines, such as those on lysine residues or the N-terminus of a protein.[2][3][5]
This versatility makes this compound a frequent component in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6][7] In these constructs, the linker is not merely a spacer but a critical component that dictates solubility, stability, and spatial orientation between the targeting and payload moieties. Given its integral role and inherent reactivity, a comprehensive understanding and disciplined application of safety protocols are not merely procedural formalities—they are prerequisites for scientifically sound and personally safe research. This guide provides a field-proven framework for the risk assessment, handling, and disposal of this compound.
Hazard Identification and Risk Assessment
A definitive, universally adopted Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. While structurally similar compounds like Bromoacetamido-PEG2-Acid have been classified as non-hazardous mixtures, this assessment is not transferable.[8] A more prudent and scientifically rigorous approach involves evaluating the hazards associated with the reactive functional groups and related compounds. The presence of a bromoalkyl group suggests potential for alkylating activity, and related compounds like bromoacetic acid are known to be toxic and cause severe burns.[9] Therefore, in the absence of specific data to the contrary, this compound must be handled as a potentially hazardous substance.
The following table summarizes the potential hazard profile based on an analysis of its chemical structure and data from analogous compounds.[9][10][11][12]
| Hazard Category | Potential Risks and Rationale | Primary Exposure Routes |
| Skin Irritation/Corrosion | The bromoalkyl group is an electrophile capable of reacting with nucleophiles in skin proteins, potentially causing irritation or chemical burns upon prolonged contact. Analogous compounds are known skin irritants.[9][10] | Dermal Contact |
| Eye Damage/Irritation | Direct contact with eyes is likely to cause serious irritation or damage due to the acidity of the carboxyl group and the reactivity of the bromo group.[10][12] | Ocular Contact |
| Respiratory Irritation | Inhalation of the compound, particularly as a dust or aerosol, may cause irritation to the respiratory tract.[10][12] | Inhalation |
| Toxicity (Ingestion) | While specific oral toxicity data is unavailable, related compounds are classified as harmful or toxic if swallowed.[9][11] Accidental ingestion must be considered a significant risk. | Ingestion |
Core Safety Protocols: From Benchtop to Disposal
A self-validating safety system relies on established protocols that anticipate and mitigate risks at every stage of the experimental workflow.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound in any form.[8][9][12][13]
-
Eye Protection: Chemical safety goggles are required at all times to protect from splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[12]
-
Hand Protection: Chemical-resistant gloves (nitrile is a common and effective choice) must be worn. Inspect gloves for integrity before each use and change them immediately if contamination is suspected.[8][12]
-
Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[13]
-
Respiratory Protection: All handling of solid this compound and the preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[8][9][10]
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.[14][15]
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage.
-
Storage: For long-term viability, store the reagent at -20°C in a tightly sealed container, protected from light and moisture.[3][14][15][16] Repeated freeze-thaw cycles should be avoided.[14]
-
Weighing and Solution Prep: Always handle the solid compound within a chemical fume hood.[10] Minimize the creation of dust. Prepare solutions immediately before use, as the reagent's stability in various buffers may be limited.[17]
-
Reaction Quenching: Post-reaction, any unreacted this compound should be quenched to neutralize its reactivity. This is typically achieved by adding a molar excess of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, and incubating for at least 30 minutes.[6][18]
Emergency First-Aid Procedures
In the event of an accidental exposure, immediate and correct action is crucial.[10][19][20]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 20 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[10][19]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[21] Seek immediate medical attention and provide the medical team with the compound name and any available safety information.
Spill Management and Waste Disposal
Containment and proper disposal are paramount to prevent environmental release and wider contamination.
-
Spill Response:
-
Evacuate and alert personnel in the immediate area.
-
Ensure proper PPE is worn before re-entering the area.
-
For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).[10]
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[11]
-
Clean the spill area thoroughly with soap and water.
-
Do not allow the chemical or cleanup materials to enter drains or watercourses.[9][10]
-
-
Waste Disposal:
-
All waste containing this compound, including quenched reaction mixtures, contaminated consumables (gloves, pipette tips), and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal must be conducted through a licensed hazardous waste disposal service, in strict accordance with all local, state, and national regulations.[9][10]
-
Experimental Workflow and Safety Integration
The successful application of this compound in bioconjugation relies on a workflow that integrates safety checkpoints at every critical phase. The following diagram illustrates a typical experimental sequence, highlighting the necessary safety measures.
Sources
- 1. This compound | 1807503-92-9 [chemicalbook.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound, CAS 1807503-92-9 | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medkoo.com [medkoo.com]
- 16. This compound - CD Bioparticles [cd-bioparticles.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. First Aid - Chemical Poisoning [moh.gov.sa]
- 21. carlroth.com [carlroth.com]
An In-depth Technical Guide on the Storage and Handling of Bromo-PEG2-acid
Introduction: The Critical Role of Bromo-PEG2-acid in Modern Bioconjugation
This compound, chemically known as 3-(2-(2-bromoethoxy)ethoxy)propanoic acid, is a heterobifunctional linker of significant interest in the fields of drug delivery, proteomics, and diagnostics. Its structure, featuring a reactive bromide group and a terminal carboxylic acid connected by a flexible, hydrophilic diethylene glycol (PEG2) spacer, makes it an invaluable tool for covalently linking diverse molecular entities.[1][2][3] The carboxylic acid can be activated to form stable amide bonds with primary amines, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions, particularly with thiol groups from cysteine residues.[2][4][5] This bifunctionality allows for the precise, stepwise construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6]
The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its subsequent conjugates, a crucial property for biological applications.[2][4][7] However, the very reactivity that makes this compound so useful also renders it susceptible to degradation if not stored and handled with the rigor and understanding it demands. This guide provides a comprehensive, experience-driven framework for researchers to maintain the integrity of this compound, ensuring the reproducibility and success of their experimental outcomes.
Foundational Principles: Understanding the Chemical Vulnerabilities of this compound
The stability of this compound is principally governed by two key factors: the susceptibility of the C-Br bond to nucleophilic attack and the potential for side reactions involving the carboxylic acid. The primary degradation pathway is the hydrolysis of the alkyl bromide to an alcohol (Bromo-PEG2-OH), a reaction that can be accelerated by moisture, elevated temperatures, and neutral to basic pH conditions.[8] This seemingly minor change completely quenches the desired thiol-reactivity, leading to failed conjugations. Therefore, the core principle underpinning all storage and handling protocols is the meticulous exclusion of water and the control of temperature.
Long-Term Storage: Preserving Integrity for Future Success
Proper long-term storage is the first and most critical step in maintaining the viability of this compound. The primary objective is to arrest potential degradation pathways by minimizing molecular motion and excluding reactive species like water.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | -20°C for long-term (months to years).[2][4][5][6][9] | At -20°C, the kinetics of hydrolysis and other degradation reactions are significantly slowed. This is the industry-standard temperature for preserving reactive biochemicals. While 0-4°C is acceptable for short-term storage (days to weeks)[4], it is not recommended for the main stock. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Although the compound is shipped under ambient conditions[4], for long-term storage, an inert atmosphere is crucial. It displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation of the PEG backbone over time.[8] After first use, it is best practice to backfill the vial with argon or nitrogen before re-sealing. |
| Container | Tightly sealed vial, preferably with a PTFE-lined cap. | Prevents ingress of atmospheric moisture. The use of parafilm around the cap provides an additional barrier. |
| Environment | Dry and dark location. [4] | The compound should be stored in a non-frost-free freezer to avoid temperature cycling, which can introduce moisture. Protection from light is a general best practice to prevent potential photolytic degradation.[8] |
Handling and Solution Preparation: A Protocol for Purity
The transition from storage to use is a moment of high vulnerability for this compound. Adherence to a strict handling protocol is paramount to prevent contamination and degradation.
Workflow for Handling Solid this compound```dot
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This is a critical, non-negotiable step to prevent atmospheric moisture from condensing on the cold solid.
-
Environment: All handling of the solid and its solutions should be performed in a chemical fume hood to ensure proper ventilation. 3[10][11]. Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves, safety goggles, and a lab coat. 4[11]. Weighing: Weigh the required amount of the compound quickly to minimize exposure to air.
-
Dissolution and Stock Solutions:
-
Immediately dissolve the weighed solid in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). [4] * Stock solutions should be prepared fresh immediately before use. W[1]hile short-term storage of stock solutions at -20°C (for days to weeks) is possible, [4]it is not ideal. If storage is necessary, use small aliquots to avoid repeated freeze-thaw cycles.
-
For reactions in aqueous buffers, the this compound stock solution in organic solvent should be added to the aqueous phase in a final concentration that minimizes the organic solvent percentage.
-
Application in a Bioconjugation Workflow: A Two-Step Reaction
The true utility of this compound is realized in its sequential conjugation capabilities. A common application involves first activating the carboxylic acid to react with an amine on a biomolecule (Molecule A), followed by the reaction of the bromo group with a thiol on a second biomolecule (Molecule B).
General Reaction Scheme
Caption: Sequential conjugation using this compound.
Experimental Protocol: Two-Step Conjugation
Part A: Carboxylic Acid Activation and Amine Coupling
-
Dissolve Amine-Molecule: Dissolve the amine-containing biomolecule (e.g., a protein) in an appropriate buffer (e.g., MES or PBS) at a pH of 7.2-7.5.
-
Activate this compound: In a separate reaction, or sequentially, activate the carboxylic acid of this compound. A common method is to use a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 20-fold molar excess of N-hydroxysuccinimide (NHS) for 15-30 minutes at room temperature. 3[1]. Conjugation: Immediately add the activated this compound solution to the amine-containing biomolecule. A 1.5- to 5-fold molar excess of the activated linker is recommended. 4[1]. Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. 5[1]. Purification: Remove excess linker and activation reagents using a desalting column or size-exclusion chromatography (SEC). The purified product now contains a reactive bromo group.
Part B: Bromo Group Reaction with a Thiol
-
Prepare Thiol-Molecule: Dissolve the thiol-containing biomolecule in a reaction buffer at a slightly basic pH (7-8) to ensure the thiol group is deprotonated and thus more nucleophilic. I[1]f necessary, reduce any existing disulfide bonds with a reducing agent like TCEP and subsequently remove the excess reducing agent. 2[1]. Conjugation: Add the purified bromo-functionalized intermediate from Part A to the thiol-containing molecule. A 5- to 20-fold molar excess of the bromo-intermediate may be used. 3[1]. Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. 4[1]. Quenching: Quench any unreacted bromo groups by adding a thiol-containing small molecule, such as L-cysteine, in large molar excess. 5[1]. Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, IEX) to remove all unreacted components.
[1]### 5. Troubleshooting: Identifying and Mitigating Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Degradation of this compound: The bromo group has been hydrolyzed due to improper storage or handling (exposure to moisture). | - Always use a fresh aliquot of this compound. - Ensure the reagent vial is fully warmed to room temperature before opening. - Use anhydrous solvents for stock solution preparation. |
| Hydrolysis of Activated Ester: The NHS-ester intermediate is highly moisture-sensitive and has a short half-life in aqueous buffers. | [12] - Prepare the activated linker immediately before adding it to the amine-containing molecule. <[1]br> - Ensure the reaction pH is not too high (optimal is 7.2-7.5 for NHS chemistry). | |
| Inconsistent Results Batch-to-Batch | Variable Reagent Quality: The integrity of the this compound stock has diminished over time due to repeated freeze-thaw cycles or moisture ingress. | - Aliquot stock solutions upon first preparation to avoid repeated warming and cooling of the entire stock. - Routinely qualify the reagent's activity with a control reaction if it has been stored for an extended period. |
| Buffer Incompatibility: Presence of competing nucleophiles (e.g., Tris buffer contains a primary amine) in the reaction mixture. | [12] - Use non-nucleophilic buffers such as MES, HEPES, or PBS for conjugation reactions. |
By adhering to these principles and protocols, researchers can confidently utilize this compound, ensuring the integrity of their starting materials and the successful synthesis of precisely engineered biomolecular conjugates.
References
- Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAjlE9iFF4cvaYE8gSTO59ze8a7kpViWEQekZzyJPgCxcgJZ_8LLiOILejwj6qAauvWi5TkynehXEA2YiuPKPxvyTarUzNZe32Ht98lSKQ0qbbByYRezrwfrY19hEobadwHDbSASrwb7F2hYQXCRue1HIrIW1AibhtU9G7X0sq2Gx6x_KQ-xEIMZmZVU7bU5YRZn4fUObDxhEmnHK7UWzMdXE2qRjY1xVjcA==]
- A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkRRfuLbN3Xmck_boWtWgXgPfTe8ZS4B9irn-RdufttDwRzz1mAL6chEVpr9v_Na95ircN51giRjEwXW_nTI3yh6HZIWfgvWIE6OQNQNFIqzj6CHjzfX0NAwLEUVmofAPM4cvNeypLyw0M_Y3T4s2W7X-d-b1EUCVBRQBIo9taINn069OyeM8JkN68xEFvYPoo7kMETakWle6v6fv11jMG6FJZf8_ZEOgH-TmkT0k9y6wBt4El05xsB-aIig==]
- This compound | CAS# 1807503-92-9 | Bromo PEG Linker. MedKoo Biosciences. [URL: https://www.medkoo.com/products/40412]
- This compound, 1807503-92-9. BroadPharm. [URL: https://broadpharm.com/products/bp-22246-bromo-peg2-acid]
- Safety Data Sheet - Bromoacetamido-PEG2-Acid. BroadPharm. [URL: https://broadpharm.
- This compound. CD Bioparticles. [URL: https://www.cd-bioparticles.net/product/bromo-peg2-acid-item-dpx4081-1.html]
- Bromo-PEG2-C2-acid | PROTAC Linker. MedchemExpress.com. [URL: https://www.medchemexpress.com/bromo-peg2-c2-acid.html]
- Safety Data Sheet - Bromo-PEG2-methyl ester. BroadPharm. [URL: https://broadpharm.
- An In-depth Technical Guide to the Stability and Storage of m-PEG2-Br. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-stability-and-storage-of-m-peg2-br/]
- This compound, CAS 1807503-92-9. AxisPharm. [URL: https://axispharm.com/product/bromo-peg2-acid-ap11979/]
- Overview of PEG Linkers. ChemPep. [URL: https://www.chempep.com/news/overview-of-peg-linkers/]
- Side reactions of amine-reactive PEG linkers and how to avoid them. Benchchem. [URL: https://www.benchchem.com/blog/side-reactions-of-amine-reactive-peg-linkers-and-how-to-avoid-them/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 1807503-92-9 | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bromo-PEG2-CH2CO2tBu, 1807518-63-3 | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Unseen Architect: An In-depth Technical Guide to the PEG Spacer in Bromo-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the silent architects of molecular bridges—linkers—play a pivotal role in the success of targeted therapies and research tools. Among these, Bromo-PEG2-acid has emerged as a versatile and powerful heterobifunctional linker. This guide provides a deep dive into the core of this molecule: the unassuming yet critical Polyethylene Glycol (PEG) spacer. We will dissect its fundamental properties, explore its profound impact on molecular behavior, and provide practical insights into its application.
Deconstructing this compound: More Than Just a Linker
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive ends connected by a spacer.[1][2] This design allows for the sequential and controlled conjugation of two different molecules, minimizing the formation of unwanted homodimers.[3] The true value of this compound, however, lies in the synergistic interplay of its three components: the bromo group, the carboxylic acid, and the central PEG spacer.
-
The Bromo Group: This functional group serves as a reactive site for nucleophilic substitution, readily coupling with moieties like thiols.[4][5] The bromide ion is an excellent leaving group, facilitating efficient conjugation.[6][7]
-
The Carboxylic Acid: The terminal carboxyl group can be activated to react with primary amine groups, forming stable amide bonds.[6][8] This is a cornerstone reaction in bioconjugation, often used to link payloads to proteins or other biomolecules.
-
The PEG Spacer: The two-unit polyethylene glycol chain is the focus of this guide. It is far from an inert connector; it is a meticulously chosen component that imparts crucial properties to the entire conjugate.
Below is a visualization of the molecular structure of this compound.
Caption: Molecular structure of this compound.
The Power of the PEG Spacer: Engineering Molecular Advantage
The inclusion of a PEG spacer is a deliberate design choice aimed at enhancing the physicochemical properties of the resulting bioconjugate.[9][10] This synthetic polyether, composed of repeating ethylene glycol units (-CH2-CH2-O-), is renowned for its profound hydrophilicity.[11][12]
Unraveling the Hydrophilicity of PEG
The remarkable water solubility of PEG is a direct result of its chemical structure. The ether oxygen atoms along the polymer backbone possess lone pairs of electrons, making them available for hydrogen bonding with water molecules.[11] This interaction allows PEG to seamlessly integrate into the hydrogen-bonding network of water, leading to its high solubility.[11][13] This inherent hydrophilicity confers several key advantages to bioconjugates.
Key Benefits Conferred by the PEG Spacer
| Property | Description | Impact on Bioconjugate |
| Improved Solubility | The hydrophilic nature of the PEG chain increases the overall water solubility of the conjugate, which is particularly beneficial for hydrophobic drugs or proteins.[9][10] | Prevents aggregation and precipitation, facilitating formulation and in vivo administration.[14] |
| Enhanced Stability | PEGylation can protect conjugated molecules from enzymatic degradation and chemical instability.[10][14] | Prolongs the functional lifetime of the bioconjugate in biological systems. |
| Reduced Immunogenicity | The PEG spacer can mask immunogenic epitopes on the surface of proteins, potentially lowering the risk of an immune response.[10][12] | Improves the safety profile and allows for repeated administration of therapeutic proteins. |
| Increased Bioavailability | By improving solubility and stability, PEGylation can lead to better distribution and reduced clearance of the conjugate in biological systems.[9] | Enhances the therapeutic efficacy by ensuring the drug reaches its target. |
| Flexible Spacer | The PEG chain is highly flexible, allowing the conjugated molecules to maintain their native conformation and function without steric hindrance.[15][16] | Preserves the biological activity of proteins and antibodies after conjugation. |
The following diagram illustrates the benefits of PEGylation in a bioconjugate.
Caption: The impact of a PEG spacer on bioconjugate properties.
Navigating the Reactivity of this compound: A Step-by-Step Approach
The heterobifunctional nature of this compound allows for a two-step conjugation strategy, which is crucial for creating well-defined bioconjugates.[3][] This sequential approach minimizes the formation of undesirable side products.
Step 1: Amide Bond Formation
The carboxylic acid moiety is typically the first to be reacted. It can be activated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to form a more reactive NHS ester. This activated intermediate then readily reacts with primary amines on the target molecule to form a stable amide bond.[6][8]
Step 2: Thioether Bond Formation
Once the first conjugation is complete and the intermediate is purified, the bromo group is available for reaction with a thiol-containing molecule. The bromoacetyl group is an electrophilic site that reacts efficiently and selectively with the nucleophilic thiol group of a cysteine residue to form a stable thioether bond.[4] This reaction is often performed at a slightly basic pH to ensure the thiol is in its more reactive thiolate form.[18]
The following diagram outlines a general workflow for bioconjugation using this compound.
Caption: A general workflow for bioconjugation using this compound.
Practical Applications and Experimental Protocols
The unique properties of this compound make it a valuable tool in various research and development areas, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This compound can serve as the linker, connecting the drug to the antibody. The PEG spacer enhances the solubility and stability of the ADC, contributing to its therapeutic efficacy.[19][20]
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is often used as a linker to connect the target-binding ligand and the E3 ligase ligand. The flexibility and hydrophilicity of the PEG spacer are critical for the proper orientation of the two ligands and the overall efficacy of the PROTAC.[5][21]
Experimental Protocol: Conjugation of this compound to a Primary Amine
This protocol provides a general procedure for the conjugation of this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (Molecule A)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., MES or PBS, pH 4.5-7.5)
-
Quenching solution
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve this compound in the anhydrous solvent.
-
Activation: Add a 1.5-fold molar excess of EDC and NHS to the this compound solution. Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: In a separate vessel, dissolve Molecule A in the reaction buffer. Add the activated this compound solution to the Molecule A solution. The molar ratio of the activated linker to Molecule A may need to be optimized, but a 3- to 10-fold excess of the linker is a good starting point.[18]
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted activated linker.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.
Conclusion: The Strategic Advantage of PEGylation
The PEG spacer in this compound is a testament to the principle that in molecular design, every atom counts. Its inherent hydrophilicity, flexibility, and biocompatibility are not mere conveniences but strategic advantages that can significantly impact the performance of a bioconjugate. By understanding the fundamental properties of this seemingly simple spacer, researchers and drug developers can harness its power to create more effective, stable, and safer therapeutics and research tools. The judicious choice of a linker like this compound, with its well-characterized PEG spacer, is a critical step towards the rational design of next-generation bioconjugates.
References
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 13(8), 179.
- ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations....
- ACS Publications. (2025, August 15). Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications.
- PolyU Electronic Theses. (n.d.). Poly(Ethylene Glycol) (PEG) molecular weight, concentration, and exposure time effects on its surface properties : hydrophobicity and mechanical stiffness.
- National Institutes of Health. (2021, February 14). Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater.
- PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- Chemistry For Everyone. (2025, March 9). Is Polyethylene Glycol Soluble In Water?.
- AxisPharm. (n.d.). This compound, CAS 1807503-92-9.
- ACS Fall 2025. (2022, August 24). Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjugates.
- PubMed. (2011, January 4). Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study.
- National Institutes of Health. (n.d.). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity.
- ResearchGate. (n.d.). Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study.
- Biopharma PEG. (2019, October 10). Potential Limitations of PEGylated Therapeutic Proteins.
- Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
- Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium.
Sources
- 1. This compound | 1807503-92-9 [chemicalbook.com]
- 2. This compound = 95 1807503-92-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 21. medchemexpress.com [medchemexpress.com]
Introduction: Deconstructing a Versatile Heterobifunctional Linker
An In-Depth Technical Guide to the Functional Groups of Bromo-PEG2-acid
In the landscape of modern bioconjugation, drug delivery, and proteomics, the ability to covalently link distinct molecular entities with precision is paramount. Heterobifunctional crosslinkers are the master keys to this challenge, and among them, this compound stands out for its utility and well-defined reactivity. This molecule is not merely a chemical curiosity; it is a purpose-built tool for researchers developing next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as for scientists modifying surfaces and creating advanced diagnostic reagents.[1][2][3][4]
This guide provides an in-depth exploration of this compound, structured not by a rigid template, but by the very nature of the molecule itself. We will dissect its three core functional components: the bromo group , the polyethylene glycol (PEG) spacer , and the carboxylic acid . By understanding the distinct chemistry and strategic utility of each part, researchers can harness the full potential of this versatile linker.
| Property | Value |
| IUPAC Name | 3-(2-(2-bromoethoxy)ethoxy)propanoic acid[5] |
| CAS Number | 1807503-92-9[5][6] |
| Molecular Formula | C7H13BrO4[5][6] |
| Molecular Weight | 241.08 g/mol [5][6] |
| Key Features | Heterobifunctional, PEGylated, Hydrophilic[2][6] |
The Bromo Group: A Precise Electrophile for Thiol-Specific Conjugation
The terminal bromo group on this compound functions as a potent electrophilic handle. As a primary alkyl halide, its reactivity is dominated by the bimolecular nucleophilic substitution (SN2) mechanism.[7] The success of this reaction hinges on two factors: the strength of the incoming nucleophile and the stability of the leaving group. Bromide is the conjugate base of a strong acid (HBr), making it an excellent leaving group that readily departs with a pair of electrons, facilitating an efficient reaction under biocompatible conditions.[5][7][8]
Reactivity Profile: The Primacy of Thiols
The bromo group's primary target in bioconjugation is the sulfhydryl (thiol) group of a cysteine residue.[9] To react, the thiol must be in its deprotonated, more nucleophilic thiolate anion (R-S⁻) form.[7] This chemical necessity dictates the optimal reaction conditions.
-
Causality of pH Control: The pKa of a typical cysteine thiol is approximately 8.3.[10] By conducting the reaction at a pH between 7.5 and 9.0, the equilibrium shifts to favor the thiolate anion, dramatically increasing the reaction rate.[10][11] While the bromo group can also react with other nucleophiles like the amine groups of lysine, this reaction is significantly slower and less specific at a neutral to slightly basic pH. This pH-dependent reactivity allows for a high degree of chemoselectivity, targeting thiols with precision while leaving amines largely untouched.[10][12] The result of this SN2 reaction is an exceptionally stable thioether bond.[7][9]
Caption: SN2 mechanism of a bromo-PEG linker with a thiolate anion.
Quantitative Reactivity Data
| Nucleophile | Typical Amino Acid | Optimal pH Range | Bond Formed | Relative Reactivity |
| Thiol (Thiolate) | Cysteine | 7.5 - 9.0[10] | Thioether | High |
| Amine | Lysine, N-terminus | > 9.0 | Secondary Amine | Moderate |
| Imidazole | Histidine | ~7.0 | Alkylated Imidazole | Low |
Field-Proven Protocol: Conjugation to a Thiol-Containing Peptide
This protocol outlines a standard procedure for the selective conjugation of this compound to a cysteine residue within a peptide.
A. Materials
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Linker Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M L-cysteine in reaction buffer
-
Analytical Equipment: LC-MS system
B. Experimental Workflow
-
Peptide Preparation (Disulfide Reduction):
-
Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
If disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate for 60 minutes at room temperature to ensure free thiols are available.[9] Causality: TCEP is a non-thiol-based reducing agent, preventing interference with the subsequent thiol-bromo reaction.
-
Note: If TCEP is used, it should be removed via a desalting column prior to adding the linker to avoid reacting with the bromo group.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in DMSO to create a 10-100 mM stock solution.[10]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.[1][9] Causality: A molar excess of the linker drives the reaction to completion, maximizing the yield of the desired conjugate.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.[11] Lower temperatures can minimize potential side reactions.[9]
-
-
Reaction Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted this compound. Incubate for 30 minutes.
-
-
Purification and Analysis:
-
Purify the conjugate using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess linker and other reagents.
-
Confirm successful conjugation by LC-MS, verifying the expected mass increase corresponding to the addition of the this compound moiety (mass increase of 223.01 Da, which is the mass of the linker minus HBr).
-
The Carboxylic Acid: An Activation-Dependent Nucleophilic Hub
On the opposite end of the linker lies the terminal carboxylic acid (-COOH). Unlike the bromo group, this functional group is not inherently reactive towards biomolecules. It must first be chemically activated to become susceptible to nucleophilic attack. This requirement for activation is a key advantage, as it enables a controlled, sequential conjugation strategy. The most common application for this end of the linker is the formation of a stable amide bond with primary amines (e.g., lysine residues or the N-terminus of a protein).[5][13]
The Chemistry of Activation: EDC/NHS Coupling
The gold standard for activating carboxylic acids in bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][14]
-
Activation Step: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.
-
Stabilization Step: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea but is highly reactive towards primary amines.[14]
-
Conjugation Step: The NHS ester readily reacts with a primary amine nucleophile to form a robust and stable amide bond, releasing NHS as a byproduct.[15][16]
Caption: Two-step activation and conjugation of a carboxylic acid via EDC/NHS.
Field-Proven Protocol: Amide Bond Formation with an Amine-Containing Molecule
This protocol details the activation of the this compound's carboxyl group and subsequent conjugation to a primary amine. This would typically be performed after the bromo group has already been reacted and the intermediate purified.
A. Materials
-
Bromo-PEG2-conjugate (from Section 1.3)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 100 mM PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (SEC or IEX)
B. Experimental Workflow
-
Activation of Carboxylic Acid:
-
Dissolve the purified bromo-PEG2-conjugate in ice-cold Activation Buffer. Causality: A slightly acidic pH of 6.0 optimizes the EDC reaction while minimizing hydrolysis of the resulting Sulfo-NHS ester.
-
Add a 5-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to generate the active ester.[10][14]
-
-
Conjugation to Amine:
-
Dissolve the amine-containing target molecule in the Coupling Buffer.
-
Immediately add the activated linker solution to the amine-containing molecule solution. The optimal pH for the coupling reaction is 7.2-7.5.[14]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC or IEX) to remove excess reagents and byproducts.[1]
-
The PEG2 Spacer: The Unsung Hero of Functionality
The two-unit polyethylene glycol (PEG) spacer situated between the bromo and acid termini is critical to the linker's overall performance.[17][18] PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units, renowned for its biocompatibility.[17][19]
-
Enhanced Solubility: The PEG chain imparts significant hydrophilicity, increasing the aqueous solubility of the linker itself and, more importantly, the final conjugate.[6][15][19] This is crucial when working with hydrophobic drugs or proteins that are prone to aggregation.
-
Biocompatibility and "Stealth" Properties: PEG is non-toxic and generally elicits a minimal immune response.[17][18] When conjugated to a therapeutic molecule, the PEG chain creates a hydration shell that can shield the molecule from recognition by the immune system and proteolytic enzymes, prolonging its circulation half-life.[18][20]
-
Steric Optimization: The flexible PEG chain provides a defined spatial separation between the two conjugated molecules. This spacer arm reduces the risk of steric hindrance, ensuring that the biological activity of the conjugated partners (e.g., an antibody's binding affinity) is preserved.[19]
Caption: The PEG spacer provides solubility, flexibility, and biocompatibility.
Conclusion: A Triad of Functionality for Advanced Bioconjugation
This compound is a powerful tool precisely because of the distinct and controllable reactivity of its constituent functional groups. The bromo group offers a highly selective pathway for reaction with thiols, forming a stable thioether bond. The carboxylic acid provides a second, independent reactive site that can be activated on demand to form robust amide bonds with amines. Tying them together, the hydrophilic PEG2 spacer enhances the physicochemical properties of the final conjugate, improving solubility and biocompatibility. By understanding and leveraging the unique chemistry of each component, researchers can design and execute sophisticated, multi-step conjugation strategies to build the complex molecular architectures required for the next generation of diagnostics and therapeutics.
References
- What are PEG Linkers?.
- Wh
- Chemical Conjugation.
- This compound (CAT#: ADC-L-Y0478).
- This compound. CD Bioparticles. [Link]
- Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. AxisPharm. [Link]
- This compound, CAS 1807503-92-9. AxisPharm. [Link]
- Examples of reactions used for conjugation to carboxylic acids.
- Bioconjugation applic
- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. [Link]
- Functional groups in (bio)chemistry. Interchim. [Link]
- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound = 95 1807503-92-9 [sigmaaldrich.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound - Creative Biolabs [creative-biolabs.com]
- 16. This compound - CD Bioparticles [cd-bioparticles.net]
- 17. creativepegworks.com [creativepegworks.com]
- 18. chempep.com [chempep.com]
- 19. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Bromo-PEG2-acid bioconjugation protocol for proteins
An In-Depth Guide to Protein Bioconjugation Using Bromo-PEG2-acid
Abstract
This comprehensive application note provides a detailed guide for the bioconjugation of proteins using the heterobifunctional linker, this compound. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers field-proven insights into experimental design, and presents robust, step-by-step protocols for successful conjugation. We will explore the sequential modification of thiol and amine residues, purification strategies for the resulting conjugates, and essential characterization techniques. The aim is to equip the reader with the necessary expertise to confidently design, execute, and troubleshoot protein PEGylation experiments, ensuring the generation of stable and well-defined bioconjugates.
Introduction: The Versatility of this compound
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a clinically validated strategy to enhance their pharmacological properties.[1] PEGylation can improve a protein's solubility and stability, extend its circulatory half-life, and reduce its immunogenicity.[1][2] this compound is a heterobifunctional crosslinker that has emerged as a valuable tool in this field. Its structure is uniquely suited for creating precisely defined bioconjugates.[3][4]
The molecule features two distinct reactive moieties connected by a short, hydrophilic di-ethylene glycol (PEG2) spacer:
-
A bromoacetyl group , which serves as an electrophilic site for covalent modification of nucleophiles, most notably the thiol groups of cysteine residues.[5][6]
-
A terminal carboxylic acid , which can be activated to form a stable amide bond with primary amines, such as those on lysine residues or the protein's N-terminus.[4][7]
This dual reactivity allows for a controlled, sequential conjugation process, enabling the linkage of two different biomolecules or the attachment of a protein to a functionalized surface. The integrated PEG spacer not only enhances the aqueous solubility of the linker and the final conjugate but also provides a flexible, minimal-length bridge that can reduce steric hindrance between the conjugated partners.[3][8] These properties make this compound particularly useful in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5][9]
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃BrO₄ | [3] |
| Molecular Weight | 241.08 g/mol | [3] |
| CAS Number | 1807503-92-9 | [3] |
| Appearance | White to off-white solid or oil | [3] |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) | [3][10] |
Core Principles: Reaction Mechanisms and Selectivity
Successful bioconjugation with this compound hinges on understanding and controlling the two distinct nucleophilic substitution reactions. The selectivity of these reactions is primarily governed by pH.
Thiol-Bromo Reaction: Targeting Cysteine
The bromoacetyl group reacts with a free sulfhydryl (thiol) group from a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction.[2][11] This reaction is highly efficient and forms a very stable thioether bond.[12]
Causality Behind pH Choice: The reactivity of the thiol group is pH-dependent. The nucleophilic species is the thiolate anion (-S⁻), which is more prevalent at a pH above its pKa (~8.5).[13] Therefore, performing the reaction at a slightly basic pH (optimally 7.5-8.5) ensures a sufficient concentration of the reactive thiolate for efficient conjugation.[5][14] At pH below 7, the reaction rate slows considerably as the thiol group remains protonated. Conversely, at pH above 8.5, the risk of side reactions with other nucleophilic residues, such as lysine, increases.[5]
Amine-Carboxylic Acid Reaction: Targeting Lysine
The terminal carboxylic acid is not inherently reactive towards amines. It must first be activated to create a better leaving group. The most common method involves using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[3][14] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is susceptible to nucleophilic attack by a primary amine (from a lysine residue or the N-terminus), displacing the NHS group and forming a stable amide bond.[15]
Causality Behind pH Choice: The activation step with EDC/NHS is most efficient at a slightly acidic pH of 4.5-7.5.[14] However, the subsequent reaction of the NHS ester with the amine requires the amine to be in its unprotonated, nucleophilic state. Since the pKa of the lysine ε-amino group is ~10.5, the conjugation step is typically performed at a pH of 7.2-7.5, which provides a good compromise between NHS ester stability and amine nucleophilicity.[2][3]
Caption: Reaction mechanism for sequential bioconjugation using this compound.
Experimental Design: A Scientist's Perspective
A robust protocol is self-validating. The choices made before the first pipette tip touches a reagent are critical for success. Here, we discuss the causality behind key experimental parameters.
-
Buffer Selection : The choice of buffer is paramount. Avoid buffers containing nucleophiles, especially primary amines like Tris, as they will compete with the protein for the linker, drastically reducing conjugation efficiency.[2] Phosphate-buffered saline (PBS), HEPES, and borate buffers are excellent choices for both reaction steps.[2][5]
-
Protein Preparation and Thiol Availability : For cysteine-targeted conjugation, the protein must have accessible, free thiol groups. If the target cysteines are involved in disulfide bonds, a reduction step is necessary. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over DTT as it is more stable and does not interfere with subsequent NHS ester chemistry.[5] After reduction, the excess reducing agent must be removed, typically via a desalting column, to prevent it from reacting with the bromoacetyl group.[3]
-
Molar Ratios : A molar excess of the this compound linker relative to the protein's reactive thiol groups is used to drive the reaction to completion. A starting point of a 5- to 20-fold molar excess is recommended.[3][5] The optimal ratio must be determined empirically; a higher excess may increase conjugation but can also lead to non-specific modifications and will certainly complicate the downstream purification process.[13] Similarly, for the second step, a 1.5- to 5-fold molar excess of the activated conjugate relative to the amine-containing molecule is a good starting point.[3]
-
Sequential Reaction Order : To create a specific conjugate between two different proteins (Protein A and Protein B), a sequential approach is mandatory. First, react the bromoacetyl end of the linker with the thiol on Protein A. Purify this intermediate to remove excess linker. Then, activate the carboxylic acid on the Protein A-linker conjugate and introduce Protein B to react with the activated ester. This prevents the homodimerization of Protein B.
Detailed Experimental Protocols
These protocols provide a reliable starting point. Optimization for specific proteins and applications is highly recommended.
Protocol 1: Thiol-Reactive Conjugation (Step 1)
This protocol details the conjugation of the bromoacetyl group of this compound to a cysteine residue on a protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or Mercaptoethanol
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. (Optional) Reduction: If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 60 minutes at room temperature. c. Remove the excess TCEP using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer.
-
Linker Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. b. Mix gently and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.[5]
-
Quenching: Add the Quenching Reagent to a final concentration of 50-100 mM to consume any unreacted bromoacetyl groups. Incubate for 30 minutes at room temperature.[3]
-
Purification: Purify the resulting conjugate (Protein-S-PEG2-acid) to remove the excess linker and quenching reagent. Size Exclusion Chromatography (SEC) is the recommended method.[3] The purified conjugate can be stored or used immediately in Protocol 2.
Protocol 2: Amine-Reactive Conjugation (Step 2)
This protocol describes the activation of the carboxylic acid on the purified conjugate from Protocol 1 and its subsequent reaction with an amine-containing molecule.
Materials:
-
Purified Protein-S-PEG2-acid conjugate
-
Amine-containing biomolecule
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified conjugate from Protocol 1 into the Activation Buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
Carboxylic Acid Activation: a. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the conjugate solution.[3] b. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation to Amine: a. Immediately add the amine-containing biomolecule to the activated conjugate solution. b. A 1.5- to 5-fold molar excess of the activated conjugate relative to the amine-containing biomolecule is recommended.[3] c. Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Incubation: Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[3]
-
Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC or IEX) to remove unreacted biomolecules, excess reagents, and byproducts.[]
Caption: Experimental workflow for the two-step bioconjugation protocol.
Purification and Characterization of PEGylated Proteins
Purification is essential to remove unreacted reagents and isolate the desired conjugate. Characterization confirms the success and purity of the final product.
Purification Techniques
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for removing smaller molecules like unreacted PEG linkers and quenching agents from the larger protein conjugate.[][17] It separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[18]
-
Ion Exchange Chromatography (IEX): PEGylation can shield charged residues on the protein surface, altering its net charge.[][17] This change in charge can be exploited by IEX to separate unreacted protein from mono-PEGylated and multi-PEGylated species.[18]
-
Reverse Phase Chromatography (RP-HPLC): Widely used for analytical-scale monitoring of the reaction progress and for purifying smaller proteins and peptides.[]
-
Hydrophobic Interaction Chromatography (HIC): Can serve as a valuable polishing step, often used orthogonally to IEX for higher purity.[19]
Characterization Methods
-
Mass Spectrometry (LC-MS): This is the definitive technique to confirm successful conjugation. It provides an accurate mass measurement, allowing for verification of the mass increase corresponding to the addition of the PEG linker and any subsequent biomolecule.[20][21]
-
SDS-PAGE: A simple, visual method to observe an increase in the apparent molecular weight of the protein after PEGylation. The PEGylated protein will migrate more slowly than the unmodified protein.
-
HPLC Analysis (SEC, IEX, RP-HPLC): Used to assess the purity of the final conjugate and quantify the different species present in the mixture (e.g., unreacted protein, desired conjugate, aggregates).
Troubleshooting
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation Efficiency | 1. Incomplete reduction of disulfide bonds.2. Suboptimal pH.3. Inactive reagents (Linker, EDC/NHS).4. Buffer contains competing nucleophiles (e.g., Tris). | 1. Ensure complete reduction using sufficient TCEP; confirm with Ellman's reagent.2. Verify buffer pH. Use pH 7.5-8.5 for thiol reaction; pH 7.2-7.5 for amine reaction.[5][14]3. Use fresh, anhydrous reagents.4. Switch to a non-nucleophilic buffer like PBS or HEPES.[2] |
| Heterogeneous Product (Multiple PEGylations) | 1. Molar excess of linker is too high.2. Reaction pH is too high, leading to non-specific reaction with lysine/histidine.3. Protein has multiple reactive cysteines. | 1. Reduce the molar ratio of the linker to the protein.[13]2. Lower the reaction pH to be more selective for thiols (pH < 8.0).3. Consider site-directed mutagenesis to remove non-target cysteines. |
| Protein Aggregation/Precipitation | 1. Intermolecular cross-linking due to high protein concentration.2. Use of organic solvent (DMSO/DMF) for linker dissolution.3. Suboptimal buffer conditions. | 1. Reduce the protein concentration.2. Add the linker stock solution slowly while gently mixing. Keep the final organic solvent concentration low (<5%).3. Screen different buffer conditions and additives (e.g., arginine). |
| Inefficient Purification | 1. SEC column has an inappropriate fractionation range.2. Poor resolution between PEGylated species in IEX. | 1. Select an SEC column where the unreacted linker and protein fall well outside the fractionation range of the conjugate.2. Optimize the IEX gradient and pH to maximize the charge difference between species.[] |
Conclusion
This compound is a powerful and versatile heterobifunctional linker for protein bioconjugation. By leveraging a controlled, sequential reaction strategy, researchers can generate well-defined and stable conjugates for a wide array of applications. Success depends on a thorough understanding of the underlying reaction mechanisms and the careful optimization of key parameters such as pH, molar ratios, and buffer composition. The protocols and insights provided in this guide offer a solid foundation for developing and implementing robust PEGylation strategies, enabling the advancement of novel therapeutics and research tools.
References
- Mishra, P., et al. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.
- Hutanu, D. (2014). Characterization of PEGylated Proteins. IntechOpen.
- Zivanovic, L., et al. (2012). Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight Summit.
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. PubMed.
- Schlapschy, M., & Skerra, A. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
- Raju, T. S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications.
- ResearchGate. (2013). Purification of PEGylated Proteins. Request PDF.
- Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
- Creative Biolabs. (n.d.). This compound. Creative Biolabs.
- Kusterle, M., et al. (2008). Size of Pegylated Protein Conjugates Studied by Various Methods. ResearchGate.
- AxisPharm. (n.d.). Bromoacetamide-PEG Linkers. AxisPharm.
- Greg T. Hermanson. (2013). Bioconjugation Protocols. Methods in Molecular Biology.
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to Cysteine-Directed Peptide Labeling using Bromo-PEG2-acid
Abstract
This guide provides a comprehensive, step-by-step protocol for the selective labeling of cysteine-containing peptides with Bromo-PEG2-acid. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a premier strategy in drug development to enhance the therapeutic properties of peptides, including improved solubility, extended circulatory half-life, and reduced immunogenicity.[1][2][3] this compound is a heterobifunctional linker featuring a thiol-reactive bromoacetyl group and a terminal carboxylic acid, enabling precise, covalent modification of peptides at cysteine residues.[4][5] We will delve into the core chemical principles, provide a detailed experimental workflow from reagent preparation to final product characterization, offer field-tested troubleshooting advice, and present methods for data interpretation.
Principle of the Reaction: Thiol-Alkylation
The labeling process hinges on a well-defined chemical reaction: the alkylation of a cysteine's sulfhydryl group by the bromoacetyl group of the this compound. This reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion (deprotonated form of the cysteine's thiol group) attacks the electrophilic carbon of the bromoacetyl group.[4] This attack displaces the bromide ion, forming a highly stable thioether bond.[6]
Scientist's Note: The efficiency of this reaction is critically dependent on pH. The pKa of a typical cysteine thiol group is approximately 8.3.[5] Maintaining a pH between 7.5 and 9.0 ensures a sufficient population of the highly reactive thiolate anion, which significantly accelerates the rate of nucleophilic attack.[5] However, excessively high pH can lead to side reactions with other nucleophilic residues like lysine.[5] Therefore, careful pH control is paramount for reaction specificity.
Materials and Reagents
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Pipettors and tips
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[][8]
-
Mass Spectrometer (e.g., ESI-Q-TOF) for product verification.[9][10]
-
Lyophilizer (optional)
Reagents
-
Cysteine-containing peptide of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5. Scientist's Note: EDTA is included to chelate any trace metal ions that could catalyze the oxidation of thiols to form disulfide bonds.
-
Quenching Solution: 1 M L-Cysteine or Mercaptoethanol in water.
-
Solvents:
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
RP-HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
RP-HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Experimental Protocol: A Step-by-Step Workflow
The entire process, from peptide preparation to final analysis, is a sequential workflow designed to maximize yield and purity.
Step 1: Reagent Preparation
-
Peptide Stock Solution: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[4] If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be added.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before each use as haloacetyl groups can be susceptible to hydrolysis.
Step 2: (Optional) Reduction of Disulfide Bonds
-
Scientist's Note: This step is critical if your peptide exists as a dimer or has internal disulfide bonds. The bromoacetyl group can only react with a free sulfhydryl group.
-
To the dissolved peptide solution, add TCEP from a stock solution to a final concentration of 10-fold molar excess relative to the peptide.
-
Incubate for 1 hour at room temperature. TCEP is preferred over DTT as it does not contain a thiol group and will not compete with the peptide in the subsequent labeling reaction.[11]
Step 3: The Conjugation Reaction
-
Add the this compound stock solution to the peptide solution to achieve a 5- to 20-fold molar excess of the reagent over the peptide.[4][5]
-
Expert Insight: Starting with a 10-fold molar excess is recommended. The optimal ratio should be determined empirically for each specific peptide to maximize labeling efficiency while minimizing potential side reactions.
-
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5] The reaction progress can be monitored by taking aliquots at various time points and analyzing them via RP-HPLC and Mass Spectrometry.
Step 4: Quenching the Reaction
-
To stop the reaction and consume any unreacted this compound, add a quenching agent with a free thiol, such as L-cysteine or mercaptoethanol, to a final concentration of ~50 mM.
-
Allow the quenching reaction to proceed for 30 minutes at room temperature.
Step 5: Purification by RP-HPLC
-
Setup: Equilibrate an analytical or preparative C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the quenched reaction mixture onto the column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).[12] The more hydrophobic, PEGylated peptide will elute later than the unmodified peptide.
-
Fraction Collection: Monitor the elution profile at 220 nm or 280 nm and collect the fractions corresponding to the PEGylated peptide peak.
-
Desalting: Pool the relevant fractions and lyophilize to obtain the purified, labeled peptide as a powder.
Step 6: Characterization and Validation
The final, crucial step is to confirm the identity and purity of the product.
-
Mass Spectrometry: Analyze the purified fraction using ESI-MS or MALDI-TOF MS.[9]
-
Verification: The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the incorporated PEG linker.
| Parameter | Value | Notes |
| Reagent | This compound | C₅H₉BrO₄ |
| Molecular Weight of Reagent | 225.04 g/mol | |
| Mass Added Upon Conjugation | 146.06 Da | Mass of reagent minus HBr (80.91 Da). |
| Expected Mass Shift | Peptide MW + 146.06 Da | This is the primary indicator of successful conjugation.[9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incomplete reduction of disulfide bonds.2. pH of the reaction is too low.3. Insufficient molar excess of this compound.4. Reagent degradation (hydrolysis). | 1. Confirm complete reduction using Ellman's Reagent; increase TCEP concentration or incubation time.2. Verify the Reaction Buffer is at pH 7.5-8.5.[5]3. Increase the molar excess of the PEG reagent (e.g., to 20x or higher).4. Always prepare this compound stock solution fresh. |
| Multiple Products Observed | 1. Reaction at other nucleophilic sites (e.g., Lysine, Histidine).2. Peptide degradation. | 1. Lower the reaction pH to the 7.0-7.5 range to increase specificity for cysteine.[4]2. Reduce reaction time or temperature (e.g., perform at 4°C). |
| Precipitation During Reaction | Poor solubility of the peptide or the resulting conjugate. | Add a small amount of organic co-solvent (e.g., up to 10% DMSO or DMF) to the reaction buffer.[4] |
| No Reaction Occurs | Peptide lacks an accessible, free cysteine. | Confirm the peptide sequence and structure. Ensure pre-reduction step is performed if necessary. |
Conclusion
This application note details a robust and reproducible protocol for the site-specific labeling of peptides using this compound. By understanding the underlying chemical principles of thiol-alkylation and carefully controlling reaction parameters, particularly pH, researchers can achieve high yields of specifically PEGylated peptides. The subsequent purification and analytical validation steps are essential to ensure the homogeneity and identity of the final conjugate, rendering it suitable for advanced applications in drug development and biomedical research.
References
- Benchchem. (n.d.). Application Notes and Protocols for Thiol-Reactive Conjugation with Bromo-PEG2-Acetic Acid.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Benchchem. (n.d.). Analyzing PEGylated Proteins by Mass Spectrometry: A Comparative Guide.
- Gudihal, R., Babu CV, S., Tang, N., Palaniswamy, S., S, U., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
- Thermo Fisher Scientific. (2014, November 4). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins.
- Veronese, F. M., & Pasut, G. (2005). Second generation of PEGylation with thiol-reactive PEG derivatives.
- Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363. [Link]
- SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
- Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377. [Link]
- Fields, R. L., & Robey, F. A. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S. Patent No. 5,066,716. Washington, DC: U.S.
- Robey, F. A., & Harris, R. B. (1992). Amino acid derivative and bromoacetyl modified peptides. World Intellectual Property Organization.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid.
- CEM Corporation. (n.d.). Purification & Isolation.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Labeling Using Bromoacetamido-PEG5-azide.
- Baca, M., Muir, T. W., Schnölzer, M., & Kent, S. B. H. (1995). Chemical Ligation of Cysteine-Containing Peptides: Synthesis of a 22 kDa Tethered Dimer of HIV-1 Protease. Journal of the American Chemical Society, 117(7), 1881–1887.
- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology, 8, 629. [Link]
- G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation.
- Shen, Y., Tolić, N., Masselon, C., Păša-Tolić, L., Camp, D. G., Hixson, K. K., ... & Smith, R. D. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 12(8), 3594–3601. [Link]
- Harris, R. B., & Robey, F. A. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.
- Ramos-de-la-Peña, A. M., & Aguilar, O. (2020). RP HPLC methods for PEGylated proteins downstream. MethodsX, 7, 100868.
- Benchchem. (n.d.). Application Notes and Protocols for Peptide Modification with Bromoacetamido-PEG8-acid.
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476.
- Akyildiz, İ. E. (2021). Best purification method of a PEGylated peptide? [Online discussion forum].
- Murphy, E. L., Joy, A. P., Ouellette, R., & Barnett, D. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Analytical Biochemistry, 627, 114259.
- JenKem Technology. (2021, September 30). Activated PEGs for Thiol PEGylation.
- Paulech, J., Solis, N., & Cordwell, S. J. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(11), 2413–2420.
- Gauthier, M. A., & Klok, H.-A. (2008). PEG–Peptide Conjugates. Biomacromolecules, 9(11), 2917–2933.
- Chen, V. (2012). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- Precise PEG. (n.d.). Bromoacetamide PEG.
- Sigma-Aldrich. (n.d.). Peptide Labeling.
- AAT Bioquest. (n.d.). Peptide Labeling Reagents.
- Shapiro, A. B. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? [Online discussion forum].
- Thermo Fisher Scientific. (n.d.). Overview of Protein Labeling.
- Nagy, P. (2013).
- O'Neill, K. L., & Carroll, J. A. (2004). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. Journal of Pharmaceutical Sciences, 93(10), 2447–2456.
- Benchchem. (n.d.). Application Notes and Protocols for Peptide Labeling with m-PEG24-azide.
- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents.
- Pikal, M. J., & Rigsbee, D. R. (2006). Kinetics and mechanism for the reaction of cysteine with hydrogen peroxide in amorphous polyvinylpyrrolidone lyophiles. Pharmaceutical Research, 23(9), 2097–2109.
Sources
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for the Synthesis of PROTACs using a Bromo-PEG2-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2] A PROTAC's architecture is modular, comprising three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy.[2] Its length, rigidity, and composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation.[2][3] Furthermore, the linker's physicochemical properties impact the overall solubility, cell permeability, and pharmacokinetic profile of the PROTAC molecule.[4][5][6]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and drug-like properties of these often large molecules.[4][5] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of PROTACs utilizing Bromo-PEG2-acid, a versatile bifunctional linker. This linker offers two distinct reactive handles: a carboxylic acid for stable amide bond formation and an alkyl bromide for nucleophilic substitution, allowing for a controlled and modular synthetic approach.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs operate catalytically to hijack the UPS for targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Strategy: A Modular Approach with this compound
The synthesis of a PROTAC using the this compound linker is typically a sequential, two-step process. This modular approach allows for the independent synthesis or acquisition of the POI and E3 ligase ligands, followed by their conjugation to the linker. The order of attachment can be adapted based on the specific chemistry of the ligands. Here, we present a general workflow where the E3 ligase ligand is first coupled to the carboxylic acid of the linker, followed by conjugation of the POI ligand to the bromo-functionalized end.
Sources
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Surface Modification of Nanoparticles with Bromo-PEG2-acid
Introduction: Enhancing Nanoparticle Performance through Strategic Surface Engineering
The functionalization of nanoparticle surfaces is a critical determinant of their performance in complex biological environments. Surface modification with Poly(ethylene glycol) (PEG), or PEGylation, is a gold-standard strategy for improving the pharmacokinetic and pharmacodynamic profiles of nanoparticles.[1][2][3] This process creates a hydrophilic, sterically-hindered corona on the nanoparticle surface that effectively minimizes non-specific protein adsorption (opsonization), thereby reducing clearance by the mononuclear phagocyte system (MPS).[1][4][5] The result is a significant prolongation of systemic circulation time, which is paramount for passive targeting of tumor tissues via the enhanced permeability and retention (EPR) effect.[3][5][6]
Bromo-PEG2-acid is a heterobifunctional linker that offers a precise and versatile approach to nanoparticle surface modification. This linker possesses two distinct reactive moieties: a terminal carboxylic acid and a bromide. The carboxylic acid group enables covalent attachment to nanoparticles displaying surface amine groups through the formation of a stable amide bond, a reaction typically mediated by carbodiimide chemistry.[5][7] The terminal bromide serves as a reactive handle for subsequent bioconjugation, allowing for the attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic molecules via nucleophilic substitution reactions.[5][8][9] The short, discrete PEG2 spacer enhances water solubility and provides a defined distance between the nanoparticle surface and the conjugated moiety, which can be crucial for maintaining the biological activity of the attached ligand.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization techniques for the surface modification of nanoparticles using this compound.
Chemical Principles and Reaction Mechanisms
The surface modification of nanoparticles with this compound is a two-step process that leverages well-established bioconjugation chemistries. The success of this process hinges on the presence of primary amine groups on the nanoparticle surface.
Step 1: Activation of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is not intrinsically reactive towards amines. Therefore, it must first be activated to form a more reactive intermediate. This is most commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][10]
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, leading to the regeneration of the carboxylic acid. To prevent this and improve coupling efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[7][11] This amine-reactive ester can then efficiently react with primary amines on the nanoparticle surface.[12][13]
Step 2: Amide Bond Formation
The activated Bromo-PEG2-NHS ester readily reacts with primary amine groups on the nanoparticle surface to form a stable and covalent amide bond.[14] This reaction is most efficient at a slightly basic pH (7.2-8.0), where the amine groups are deprotonated and thus more nucleophilic.[10]
Visualizing the Workflow: Nanoparticle Functionalization
Caption: Influence of PEGylation on nanoparticle interactions.
Conclusion
The surface modification of nanoparticles with this compound represents a robust and versatile strategy for enhancing their performance in biomedical applications. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers to successfully functionalize their nanoparticles. The ability to create "stealth" nanoparticles with a reactive handle for further bioconjugation opens up a wide array of possibilities for the development of next-generation drug delivery systems, diagnostic agents, and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving reproducible and effective nanoparticle formulations.
References
- Amine-reactive PEGylated nanoparticles for potential bioconjug
- Nanoparticle Surface Functionalization-Carboxyl
- Carbodiimide versus click chemistry for nanoparticle surface functionalization: a comparative study for the elaboration of multimodal superparamagnetic nanoparticles targeting αvβ3 integrins. PubMed.
- The Role of Nanoparticle PEGylation in Drug Delivery. [No Source Found].
- Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery. Current Pharmaceutical Design.
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
- PEGyl
- PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake.
- Carbodiimide versus Click Chemistry for Nanoparticle Surface Functionalization: A Comparative Study for the Elaboration of Multimodal Superparamagnetic Nanoparticles Targeting αvβ3 Integrins.
- Poly(ethylene glycol) Carbodiimide Coupling Reagents for the Biological and Chemical Functionalization of Water-Soluble Nanoparticles.
- PEGylated Nanoparticles as a Vers
- Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection.
- Instructions for the use of (PEG)n-Amine Reagents. [No Source Found].
- Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid. Benchchem.
- Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG4-acid. Benchchem.
- Bromo PEG. BroadPharm.
- Bromo PEG. BroadPharm.
- Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI.
- Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers.
- PEG NHS ester. BroadPharm.
Sources
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. amt.tstu.ru [amt.tstu.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. Bromo PEG | BroadPharm [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine-reactive PEGylated nanoparticles for potential bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG NHS ester | BroadPharm [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
Attaching Molecules to Surfaces: A Detailed Application Guide to Bromo-PEG2-acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Bromo-PEG2-acid for the covalent immobilization of molecules onto various substrates. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodology, ensuring a robust and reproducible surface functionalization strategy.
Introduction: The Role of this compound in Surface Engineering
This compound is a heterobifunctional linker designed for the elegant and controlled attachment of molecules to surfaces. Its architecture consists of three key components: a carboxylic acid group, a flexible diethylene glycol (PEG2) spacer, and a terminal bromo group. This design allows for a two-step conjugation strategy that is both efficient and highly specific.
-
Carboxylic Acid (-COOH): This end of the molecule is typically used for the initial attachment to surfaces functionalized with primary amines. The reaction, facilitated by carbodiimide chemistry, results in the formation of a stable amide bond.[1]
-
Polyethylene Glycol (PEG) Spacer: The short PEG2 chain is a hydrophilic spacer that serves two primary purposes. Firstly, it enhances the aqueous solubility of the linker and resulting conjugates.[2] Secondly, it can act as a barrier to reduce the non-specific adsorption of proteins and other biomolecules to the surface, a phenomenon known as biofouling.[3]
-
Bromo Group (-Br): This functional group is a reactive electrophile that readily undergoes a nucleophilic substitution (SN2) reaction with thiol groups (-SH), forming a highly stable thioether linkage.[4] This allows for the specific immobilization of cysteine-containing peptides, thiol-modified oligonucleotides, or other thiol-functionalized molecules.
This strategic design makes this compound a powerful tool in a multitude of applications, including the development of biosensors, targeted drug delivery systems, and advanced cell culture substrates.[5][6]
Diagram of the Two-Step Surface Functionalization Strategy:
Caption: A two-step workflow for surface modification using this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the immobilization of this compound onto an amine-functionalized surface and the subsequent conjugation of a thiol-containing molecule.
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface
This procedure details the activation of the carboxylic acid group of this compound and its reaction with a surface presenting primary amine groups.
Core Principle: The carboxylic acid is converted into a more reactive N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS. This activated ester then readily reacts with surface amines to form stable amide bonds.[1] The reaction is most efficient at a slightly acidic to neutral pH (4.5-7.2) for the activation step, while the reaction with amines is favored at a pH of 7-8.[7]
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass, amine-coated nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Washing solvents: Deionized water, Ethanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use to prevent condensation of moisture.
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer.
-
-
Activation of this compound:
-
In a suitable reaction vessel, dilute the this compound stock solution to the desired final concentration (e.g., 1-10 mM) with Activation Buffer.
-
Add EDC to the this compound solution to a final concentration that is in 2-5 fold molar excess.
-
Immediately add NHS to the solution, also in a 2-5 fold molar excess over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.
-
-
Surface Immobilization:
-
Introduce the amine-functionalized substrate to the activated linker solution. Ensure the entire surface is in contact with the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.
-
The primary amine groups on the surface will react with the NHS-ester of the this compound to form covalent amide bonds.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the surface thoroughly to remove unreacted linker and byproducts. A typical washing sequence is:
-
3x with Coupling Buffer (PBS)
-
3x with deionized water
-
1x with ethanol
-
-
Dry the substrate under a stream of inert gas. The surface is now functionalized with bromo groups and is ready for the next step.
-
Protocol 2: Conjugation of a Thiol-Containing Molecule to the Bromo-Functionalized Surface
This procedure describes the attachment of a molecule of interest (e.g., a cysteine-containing peptide) to the bromo-functionalized surface.
Core Principle: The thiol group of the molecule acts as a nucleophile, attacking the carbon atom bonded to the bromine atom in a classic SN2 reaction. This displaces the bromide ion and forms a stable thioether bond. This reaction is most efficient at a slightly basic pH (7.0-8.5), which promotes the deprotonation of the thiol to the more nucleophilic thiolate anion.[8]
Materials:
-
Bromo-functionalized substrate (from Protocol 1)
-
Thiol-containing molecule
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: L-cysteine or β-mercaptoethanol (e.g., 1 M stock)
-
Washing solvents: Deionized water, Ethanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Crucial Step: If the molecule contains disulfide bonds, these must be reduced to free thiols. Add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group itself. If other reducing agents are used, they must be removed prior to the next step.
-
-
Conjugation Reaction:
-
Immerse the bromo-functionalized substrate in the solution of the thiol-containing molecule.
-
Incubate for 4-24 hours at room temperature, or overnight at 4°C, under an inert atmosphere to prevent re-oxidation of the thiols.[4] Gentle agitation can improve reaction efficiency.
-
-
Quenching (Optional but Recommended):
-
To ensure that any unreacted bromo groups are capped, add a quenching solution (e.g., L-cysteine) to a final concentration of ~10 mM and incubate for an additional 30-60 minutes.
-
-
Washing:
-
Remove the substrate from the conjugation solution.
-
Wash the surface extensively to remove unbound molecules and quenching reagent. A recommended washing sequence is:
-
3x with Conjugation Buffer
-
3x with deionized water
-
1x with ethanol
-
-
Dry the substrate under a stream of inert gas. The surface is now fully functionalized.
-
Characterization of the Modified Surface
Verifying the success of each step is critical for reproducible results. The following table outlines key techniques for surface characterization.
| Characterization Technique | Purpose | Expected Outcome after this compound Immobilization | Expected Outcome after Thiol-Molecule Conjugation |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the top 5-10 nm of the surface.[9] | Appearance of a Bromine (Br 3d) peak. Increase in Carbon (C 1s) and Oxygen (O 1s) signals due to the PEG linker. | Disappearance or significant reduction of the Br 3d peak. Appearance of a Sulfur (S 2p) peak. Further changes in C, O, and N signals depending on the molecule. |
| Contact Angle Goniometry | To measure changes in surface wettability (hydrophilicity/hydrophobicity). | A decrease in the water contact angle, indicating a more hydrophilic surface due to the PEG spacer. | The change will depend on the nature of the immobilized molecule. Hydrophilic molecules will further decrease the contact angle, while hydrophobic ones may increase it. |
| Atomic Force Microscopy (AFM) | To visualize surface topography and measure roughness. | A slight increase in surface roughness and evidence of a uniform coating. | Further changes in topography, potentially showing the presence of larger molecular structures. |
| Ellipsometry | To measure the thickness of the molecular layers. | An increase in layer thickness corresponding to the immobilized linker. | A further increase in layer thickness corresponding to the size of the conjugated molecule. |
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Linker Immobilization Efficiency | - Hydrolysis of the EDC/NHS-activated linker. - Presence of primary amines (e.g., Tris buffer) in the reaction. - Insufficiently reactive amine surface. | - Use freshly prepared EDC/NHS solutions and use the activated linker immediately. - Always use non-amine-containing buffers for the activation step.[7] - Verify the density of amine groups on your starting substrate. |
| Low Molecule Conjugation Efficiency | - Re-oxidation of thiols to disulfides. - pH of the conjugation buffer is too low. - Steric hindrance from the surface or adjacent molecules. | - Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] - Ensure the conjugation buffer pH is between 7.0 and 8.5 to favor the thiolate form.[8] - Consider using a longer PEG linker to extend the reactive group further from the surface.[10] |
| High Non-Specific Binding in Subsequent Assays | - Incomplete surface coverage by the linker or molecule. - Hydrophobic or electrostatic interactions. | - Optimize linker and molecule concentrations and reaction times to maximize surface coverage. - Ensure a thorough quenching/blocking step is performed after the final conjugation. - The inherent properties of the PEG spacer should minimize this, but if it persists, a final blocking step with a generic protein like BSA may be required for your specific application. |
Conclusion
This compound is a highly effective heterobifunctional linker that enables the robust and specific covalent attachment of molecules to surfaces. By following a well-controlled, two-step protocol and validating each stage with appropriate surface characterization techniques, researchers can create highly defined and functionalized surfaces for a vast range of applications in biology, medicine, and materials science.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges with Long PEG Linkers.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-acid.
- BenchChem. (n.d.). Application Notes and Protocols: Surface Modification with Amine-Reactive PEG Linkers.
- BenchChem. (n.d.). Application Notes and Protocols: Bioconjugation of Bromo-PEG7-alcohol with Thiol-Containing Peptides.
- BenchChem. (n.d.). Application Notes and Protocols for Thiol-Reactive Conjugation with Bromo-PEG2-Acetic Acid.
- Lin, F., et al. (2014). Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels.
- BenchChem. (n.d.). An In-depth Technical Guide to Heterobifunctional PEG Linkers.
- JenKem Technology. (2025). heterobifunctional pegs.
- EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers.
- De Ruiter, M. V., et al. (2016). Thiol-thiol cross-clicking using bromo-ynone reagents.
- BenchChem. (n.d.). Application Notes and Protocols for Surface Functionalization with N-(Azido-PEG3)-N-(PEG2-amine).
- AxisPharm. (2024). Protocol for PEG Acid Reagents.
- Liénard, C., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1423–1427. [Link]
- Barish, R. D., & Goddard, J. M. (2011). Topographical and Chemical Characterization of Polymer Surfaces Modified by Physical and Chemical Processes. Journal of Applied Polymer Science, 122(3), 1959-1968. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. XPS Analysis of Surface Modified Polymers [eag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Thiol-Selective Conjugation Using the Bromoacetyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bromoacetyl Group as a Tool for Covalent Linkage
In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins and peptides is paramount for the development of effective diagnostics, therapeutics, and research tools. The bromoacetyl group has emerged as a robust and reliable functional group for the selective modification of thiol (sulfhydryl) groups, primarily found in the side chains of cysteine residues.[1][2] This method is instrumental in a variety of applications, from the fluorescent labeling of proteins for imaging studies to the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
The bromoacetyl group's utility stems from its ability to form a stable thioether bond with a cysteine residue via a nucleophilic substitution (SN2) reaction.[1] This covalent linkage is generally more stable than the one formed by the more commonly used maleimide chemistry, which can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate.[5] This enhanced stability is a critical advantage in applications requiring long-term integrity of the bioconjugate, such as in vivo therapeutics.
This document provides a comprehensive guide to the principles and practice of thiol-selective conjugation using the bromoacetyl group. It is designed to provide researchers with the foundational knowledge and practical protocols necessary to successfully implement this powerful bioconjugation strategy.
The Chemistry of Bromoacetyl-Thiol Conjugation
The core of the bromoacetyl conjugation strategy is the reaction between the electrophilic carbon of the bromoacetyl group and the nucleophilic thiol side chain of a cysteine residue. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate anion) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.[1]
Reaction Mechanism
The deprotonated thiolate anion (-S⁻) is a significantly more potent nucleophile than its protonated thiol (-SH) counterpart. Consequently, the reaction rate is highly dependent on the pH of the medium.[6]
Caption: SN2 reaction of a bromoacetyl group with a cysteine thiol.
pH Dependence and Selectivity
The pKa of the cysteine thiol group is typically around 8.3-8.6.[7] Therefore, the concentration of the highly reactive thiolate anion increases as the pH of the reaction buffer rises above this value. The reaction is most efficient at a slightly basic pH, generally between 7.5 and 8.5.[1]
One of the key advantages of bromoacetyl chemistry is its high chemoselectivity for thiols when the pH is carefully controlled.[8] While other nucleophilic amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0), can also react with bromoacetyl groups, these reactions are significantly slower at a neutral to slightly alkaline pH.[7][9] Side reactions with lysine become more prominent at a pH above 9.0.[7]
Comparison with Other Thiol-Reactive Chemistries
The choice of a thiol-reactive group is a critical decision in the design of a bioconjugation experiment. The bromoacetyl group offers a distinct set of advantages and disadvantages when compared to other common thiol-reactive moieties.
| Feature | Bromoacetyl | Maleimide | Iodoacetyl |
| Reaction pH | 7.5 - 9.0[1][6] | 6.5 - 7.5[] | 7.5 - 9.0[6] |
| Bond Stability | High (stable thioether)[5] | Moderate (can undergo retro-Michael reaction)[5] | High (stable thioether) |
| Reaction Rate | Moderate | Fast[8][11] | Fast (iodide is a better leaving group)[6] |
| Selectivity | High for thiols at optimal pH[8] | High for thiols at optimal pH[] | High for thiols at optimal pH |
| Potential Side Reactions | Lysine and Histidine at higher pH[7][9] | Hydrolysis of the succinimide ring at higher pH[5] | Potential reaction with tyrosine, histidine, and tryptophan if free iodine is generated[2] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of a bromoacetyl-containing molecule to a protein. It is crucial to optimize the reaction conditions for each specific protein and labeling reagent.
General Workflow
Caption: General experimental workflow for bromoacetyl conjugation.
Step 1: Protein Preparation and Disulfide Bond Reduction (if necessary)
Rationale: For successful conjugation, the target cysteine residues must have a free thiol group. If the protein contains disulfide bonds, these must be reduced prior to the conjugation reaction.
Materials:
-
Protein of interest
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting spin column or dialysis equipment
Protocol:
-
Dissolve the protein in a suitable buffer.
-
If disulfide bond reduction is required, add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.[1]
-
Incubate at 37°C for 1 hour with gentle agitation.[1]
-
Crucially, the reducing agent must be removed before the addition of the bromoacetylating reagent to prevent it from reacting with the alkylating agent. [1]
-
Remove the reducing agent using a desalting spin column or by dialysis against the Alkylation Buffer.[1]
Step 2: Bromoacetylation Reaction
Rationale: This step involves the direct reaction of the bromoacetyl-containing reagent with the free thiol groups on the protein. The reaction is typically performed in the dark to prevent potential light-induced side reactions.
Materials:
-
Reduced protein in Alkylation Buffer
-
Bromoacetylating reagent (dissolved in DMSO or DMF)
-
Alkylation Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA[12]
Protocol:
-
Prepare a stock solution of the bromoacetylating reagent (e.g., 100 mM in DMSO or DMF).[1]
-
Add a 10- to 50-fold molar excess of the bromoacetylating reagent to the protein solution.[1] The optimal molar excess should be determined empirically.
-
Add the reagent dropwise while gently vortexing to prevent protein precipitation.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.[1]
Step 3: Quenching the Reaction
Rationale: After the desired reaction time, any unreacted bromoacetylating reagent should be quenched to prevent further, potentially non-specific, reactions. This is typically achieved by adding a small molecule with a free thiol group.
Materials:
-
Quenching reagent: 2-mercaptoethanol, DTT, or L-cysteine
Protocol:
-
Add the quenching reagent to a final concentration of 10-50 mM to consume any unreacted labeling reagent.[13]
-
Incubate for 30 minutes at room temperature.[13]
Step 4: Purification of the Labeled Protein
Rationale: It is essential to remove the unreacted labeling reagent and the quenching reagent from the final protein conjugate.
Materials:
-
Desalting column or dialysis equipment
-
Storage Buffer of choice
Protocol:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture over a desalting column pre-equilibrated with your desired Storage Buffer.[13]
-
Collect the protein-containing fractions.
Step 5: Characterization of the Conjugate
Rationale: The final conjugate should be characterized to determine the degree of labeling (DOL) and to confirm the covalent attachment.
Methods:
-
UV-Vis Spectrophotometry: Determine the protein concentration and the degree of labeling.[13]
-
SDS-PAGE: Confirm the covalent attachment of the label to the protein.[13]
-
Mass Spectrometry (ESI-MS or MALDI-TOF MS): Determine the exact mass of the conjugate and the number of attached labels.[7]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction and efficient removal of the reducing agent. |
| Suboptimal pH of the reaction buffer. | Verify the pH of the reaction buffer is between 7.5 and 8.5.[1] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of the bromoacetylating reagent. | |
| Protein Precipitation | High concentration of organic solvent from the labeling reagent stock. | Keep the final concentration of the organic solvent below 10%.[7] Add the reagent slowly while mixing. |
| Non-specific Labeling | Reaction pH is too high. | Lower the reaction pH to minimize reactions with lysine and histidine.[7] |
| Prolonged reaction time. | Optimize the reaction time to achieve sufficient labeling without significant side reactions.[7] |
Conclusion
Thiol-selective conjugation using the bromoacetyl group is a powerful and versatile technique for the covalent modification of proteins and peptides. Its key strengths lie in the high stability of the resulting thioether bond and the high degree of selectivity that can be achieved under optimized reaction conditions. By understanding the underlying chemistry and carefully following established protocols, researchers can confidently employ this method to create well-defined bioconjugates for a wide array of applications in basic research and drug development.
References
- Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. (n.d.). PubMed.
- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (n.d.). ResearchGate.
- Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid for Conjugation of Cyclic RGD-Containing Peptides Derived from Human Bone Sialoprotein. (n.d.). ACS Publications.
- Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. (n.d.). PubMed.
- Amino acid derivative and bromoacetyl modified peptides. (n.d.). Google Patents.
- Chemical Ligation of Cysteine-Containing Peptides: Synthesis of a 22 kDa Tethered Dimer of HIV-1 Protease. (n.d.). ACS Publications.
- Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. (n.d.). Google Patents.
- The medicinal chemistry evolution of antibody–drug conjugates. (n.d.). RSC Publishing.
- Troubleshooting Guides. (n.d.). Creative Biolabs.
- Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. (n.d.). PubMed.
- Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. (n.d.). Springer Protocols.
- BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. (n.d.). bioRxiv.
- Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. (n.d.). PubMed.
- Recent Advances in ADCs. (n.d.). NJ Bio, Inc.
- Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. (n.d.). PMC - PubMed Central.
- Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4. (n.d.). PMC - NIH.
- Introducing Functional Groups. (n.d.). CellMosaic.
- Enzymatic strategies for (near) clinical development of antibody-drug conjugates. (n.d.). Synaffix.
- Revolutionizing breast cancer treatment: the promise of antibody-drug conjugates. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Characterization of Bromo-PEG2-Acid Labeled Antibodies
Introduction: The Critical Role of Comprehensive Characterization in ADC Development
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs.[1][2][3] The efficacy and safety of these complex biotherapeutics are intrinsically linked to their precise molecular architecture. The choice of linker technology is paramount, and bifunctional linkers like Bromo-PEG2-acid have gained prominence. This compound contains a bromide group, an excellent leaving group for nucleophilic substitution, and a terminal carboxylic acid that can form a stable amide bond with primary amines, often after activation.[4][5][6] The inclusion of a short polyethylene glycol (PEG) spacer enhances aqueous solubility, a desirable feature for bioconjugates.[4][5]
However, the conjugation process can introduce heterogeneity, impacting the drug-to-antibody ratio (DAR), stability, and biological activity of the resulting ADC.[1][7] Therefore, rigorous characterization is not merely a quality control step but a cornerstone of ADC development, ensuring batch-to-batch consistency and predicting in vivo performance.[1][3] This guide provides a detailed overview of the essential analytical techniques and protocols for the comprehensive characterization of this compound labeled antibodies.
Determination of Drug-to-Antibody Ratio (DAR) and Purity
The DAR is a critical quality attribute (CQA) that directly influences the therapeutic window of an ADC.[8][9] An optimal DAR is a balance between therapeutic efficacy and potential toxicity. Several analytical techniques can be employed to determine the average DAR and the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for resolving ADC species with different numbers of conjugated drug molecules.[10][11] The principle lies in the increased hydrophobicity of the antibody as more hydrophobic drug-linker moieties are attached. The separation is achieved on a stationary phase with hydrophobic ligands under aqueous, non-denaturing conditions.[11][12]
-
Column: A HIC column suitable for protein separations (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).[13]
-
Gradient: A linear gradient from high salt to low salt concentration.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the this compound labeled antibody to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (unconjugated, DAR2, DAR4, etc.). The weighted average DAR can be calculated from the relative peak areas.[10][14]
| Peak | Drug Load | Retention Time (min) | Peak Area (%) |
| 1 | 0 | 8.5 | 5.2 |
| 2 | 2 | 12.1 | 25.8 |
| 3 | 4 | 15.3 | 48.5 |
| 4 | 6 | 17.9 | 15.3 |
| 5 | 8 | 20.1 | 5.2 |
| Weighted Average DAR | 4.0 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the in-depth characterization of ADCs, providing precise mass measurements to confirm conjugation and determine the DAR.[15][16] Both intact mass analysis and subunit analysis can be employed.
Caption: Workflow for intact mass analysis of ADCs by LC-MS.
-
Chromatography: Perform a desalting step using a reversed-phase column with a rapid gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum. The masses of the different drug-loaded species can then be determined and the average DAR calculated.
Assessment of Aggregation and Stability
Aggregation is a critical quality attribute for all therapeutic proteins, including ADCs, as it can impact efficacy and induce immunogenicity.[17][18][19] The conjugation of hydrophobic drug-linker moieties can increase the propensity for aggregation.[17][20]
Size Exclusion Chromatography (SEC)
SEC is the gold standard for quantifying aggregates and fragments in biotherapeutic samples.[17][18] The separation is based on the hydrodynamic radius of the molecules, with larger molecules (aggregates) eluting earlier than smaller molecules (monomers and fragments).
-
Column: A SEC column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300Å).[17]
-
Mobile Phase: A physiological pH buffer (e.g., 150 mM sodium phosphate, pH 7.0). For some ADCs, the addition of a small amount of organic modifier may be necessary to reduce non-specific interactions.[18]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the labeled antibody to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments). The percentage of each species is reported.
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.2 | 1.5 |
| Monomer | 10.5 | 98.0 |
| Fragment | 12.1 | 0.5 |
Evaluation of Functional Activity
Conjugation of the this compound linker and the cytotoxic payload should not adversely affect the antigen-binding affinity and the overall biological function of the antibody.[21]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Binding
ELISA is a widely used method to assess the binding affinity of an antibody to its target antigen.[22] A non-competitive ELISA format is typically used to determine the apparent binding affinity (EC50).
-
Plate Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[23][24]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[25]
-
Antibody Incubation: Add serial dilutions of the this compound labeled antibody and the unconjugated parent antibody (as a control) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2 M H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. The EC50 of the labeled antibody should be comparable to that of the unconjugated antibody.
Caption: Workflow for an antigen-binding ELISA.
Cell-Based Cytotoxicity Assay
The ultimate measure of an ADC's efficacy is its ability to kill target cancer cells.[26][27] In vitro cytotoxicity assays are essential for evaluating the potency of the ADC and determining its IC50 (half-maximal inhibitory concentration).[28]
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at an appropriate density and allow them to adhere overnight.[29]
-
ADC Treatment: Treat the cells with serial dilutions of the this compound labeled antibody for a period of 72-120 hours.[29]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[26][29]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[29]
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the cell viability against the ADC concentration and determine the IC50 value.
Conclusion
The characterization of this compound labeled antibodies is a multi-faceted process that requires a suite of orthogonal analytical techniques. A thorough understanding of the DAR, purity, aggregation state, and functional activity is crucial for the successful development of safe and effective antibody-drug conjugates. The protocols and workflows outlined in this guide provide a robust framework for the comprehensive evaluation of these complex biotherapeutics.
References
- Current time information in Pasuruan, ID. Google.
- Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed.
- Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed.
- Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International.
- Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories.
- Biophysical Methods for Characterization of Antibody-Drug Conjugates. PubMed.
- Antibody Conjugation Guide. Creative Diagnostics.
- Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
- Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Agilent.
- Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health.
- Antibody Conjugation: Techniques and Applications. Assay Genie.
- Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. LCGC.
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. SpringerLink.
- Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications.
- This compound, 1807503-92-9. BroadPharm.
- Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu.
- Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry.
- Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation.
- Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu.
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International.
- Bromo-PEG2-C2-acid | PROTAC Linker. MedchemExpress.com.
- Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Agilent.
- Antibody Conjugation Protocol. AAT Bioquest.
- Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent.
- DAR Analysis of Antibody–Drug Conjugates. LCGC International.
- Determination of ADC Cytotoxicity. Creative Biolabs.
- Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation.
- This compound (CAT#: ADC-L-Y0478). Creative Biolabs.
- Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. National Institutes of Health.
- Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid. Benchchem.
- Functional Assays: Narrowing the Field from Binders to Therapeutic Candidates. Absolute Antibody.
- This compound | CAS# 1807503-92-9 | Bromo PEG Linker. MedKoo Biosciences.
- AdvanceBio HIC Column for Drug to Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADC). Agilent.
- Method to Conjugate Antibody and DNA | Bioconjugation. YouTube.
- Sandwich ELISA protocol. Abcam.
- Affinity Determination of Monoclonal Antibodies (mAbs) Using Enzyme- Linked Immunosorbent Assay (ELISA); A Protocol. Student Research in Translational Medicine.
- ELISA Protocol. ImmunoReagents.
- Improving ADC Potency Assays for Cancer Treatment. MarinBio.
- Competitive ELISA Protocol. Creative Diagnostics.
- Bromo-PEG2-CH2CO2tBu, 1807518-63-3. BroadPharm.
- ELISA Procedures. Sigma-Aldrich.
- Antibody Labeling - Methods, Techniques & Quality Control. Danaher Life Sciences.
- How Screening & Functional Assays Improve Antibody Selection for Therapeutics & Diagnostics. BenchSci.
- Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. PubMed.
- A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols. Benchchem.
- Functional Characterization of Therapeutic Antibodies. Rapid Novor.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medkoo.com [medkoo.com]
- 7. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. agilent.com [agilent.com]
- 21. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. precisionantibody.com [precisionantibody.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. ELISA 操作步骤 [sigmaaldrich.com]
- 25. immunoreagents.com [immunoreagents.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. njbio.com [njbio.com]
- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Formation of Stable Thioether Bonds with Bromo-PEG2-acid
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for creating highly stable thioether bonds using Bromo-PEG2-acid. This heterobifunctional linker is an invaluable tool in bioconjugation, enabling the covalent attachment of molecules to sulfhydryl groups present in proteins, peptides, and other biomolecules. We will delve into the underlying chemical mechanisms, provide detailed, field-proven protocols for conjugation, purification, and characterization, and discuss critical parameters for optimizing reaction outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in creating well-defined bioconjugates for therapeutic, diagnostic, and research applications.
Introduction: The Superiority of Thioether Bonds in Bioconjugation
In the development of advanced biomaterials, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the stability of the linker connecting the components is paramount for efficacy and safety.[1][2] The thioether bond, formed by the alkylation of a sulfhydryl group (e.g., from a cysteine residue), represents a gold standard for covalent linkage due to its exceptional stability under physiological conditions.[3]
Unlike linkages formed from maleimide-based reagents, which are susceptible to retro-Michael addition and thiol exchange reactions with endogenous thiols like glutathione, the thioether bond formed from a bromoacetyl group is effectively irreversible.[4][5] This robustness prevents premature cleavage of a payload from its biomolecule, minimizing off-target toxicity and ensuring the conjugate remains intact until it reaches its target.[4]
This compound is a versatile crosslinker featuring a bromoacetyl group for thiol-reactivity and a terminal carboxylic acid for subsequent coupling to amines.[6][7] The short, hydrophilic diethylene glycol (PEG2) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules without introducing significant steric hindrance.[6][8] This guide will focus specifically on the formation of the thioether bond, the first and critical step in many bioconjugation workflows.
Core Principles of the Bromoacetyl-Thiol Reaction
The reaction between the bromoacetyl group of this compound and the sulfhydryl group of a cysteine residue proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] Understanding the key factors that govern this reaction is crucial for achieving high efficiency and selectivity.
Reaction Mechanism and the Role of pH
The reaction is highly dependent on the pH of the buffer system. The sulfhydryl (thiol) group of a cysteine residue has a pKa typically ranging from 8.3 to 8.5.[3][9] For the reaction to proceed efficiently, the thiol must be deprotonated to its more nucleophilic thiolate anion (-S⁻) form.[3][10]
Therefore, the reaction is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.[4] This pH range provides an optimal balance, ensuring a sufficient concentration of the reactive thiolate anion while minimizing potential side reactions with other nucleophilic amino acid residues.[9]
Selectivity and Potential Side Reactions
While the bromoacetyl group is highly reactive towards thiols, other nucleophilic amino acid side chains can also react, particularly if reaction conditions are not optimized.[9][11]
-
Histidine: The imidazole ring can be alkylated, especially at a pH near its pKa (~6.0-7.0).[11]
-
Lysine: The ε-amino group becomes significantly nucleophilic at higher pH (>9.0) and can be alkylated.[9][12]
-
Methionine: The thioether side chain can be alkylated, though this reaction is generally slower than with cysteine.[9]
By maintaining the reaction pH in the recommended 7.5-8.5 range, the selectivity for cysteine is maximized.[9] Using a modest excess of the bromo-PEG reagent and monitoring the reaction progress can further limit non-specific modifications.[13]
Experimental Protocols
The following protocols provide a robust framework for the conjugation of this compound to a thiol-containing protein. It is essential to optimize parameters such as molar excess and incubation time for each specific application.
Protocol 1: Cysteine-Specific Protein Conjugation
This protocol details the direct conjugation of this compound to available sulfhydryl groups on a protein.
Materials and Reagents
| Reagent | Recommended Properties |
| Protein of Interest | Containing at least one free cysteine residue. |
| This compound | High purity (≥95%).[7] |
| Reaction Buffer | Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.5-8.5. Avoid amine-containing buffers like Tris.[14] |
| Reducing Agent (Optional) | Tris(2-carboxyethyl)phosphine (TCEP). |
| Organic Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[12] |
| Desalting Columns | For buffer exchange and removal of excess reagents. |
Step-by-Step Methodology
-
Protein Preparation (with Reduction):
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 60 minutes at room temperature.[6]
-
Crucially , remove the excess TCEP immediately before conjugation. This is best achieved using a desalting column equilibrated with de-gassed Reaction Buffer.[6][12]
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
To the prepared protein solution, add a 5- to 20-fold molar excess of the this compound stock solution.[6] The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent re-oxidation of free thiols.[2]
-
-
Quenching (Optional but Recommended):
-
The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of ~50 mM to consume any unreacted this compound.
-
Protocol 2: Purification of the PEGylated Conjugate
Purification is a critical step to remove unreacted protein, excess this compound, and any reaction byproducts.[12][] The choice of method depends on the physicochemical differences between the starting materials and the final conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins.[][16] PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier than the unmodified protein. SEC is also highly effective at removing small molecules like excess PEG reagent.[]
-
Ion Exchange Chromatography (IEX): The addition of the this compound moiety alters the protein's surface charge due to the terminal carboxylic acid. This change in isoelectric point can be exploited for separation using either cation or anion exchange chromatography.[][16][17]
Protocol 3: Characterization of the Final Conjugate
Thorough characterization is essential to confirm the success of the conjugation, determine the degree of labeling, and assess the purity of the final product.[18]
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate more slowly than the unmodified protein.[16]
-
Mass Spectrometry (MS): Provides an accurate mass measurement of the conjugate, confirming the covalent addition of the this compound and allowing for the determination of the number of PEG molecules attached per protein (degree of labeling).[18]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse Phase (RP-HPLC) or IEX-HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.[18]
-
Ellman's Reagent Assay: This colorimetric assay quantifies the number of free sulfhydryl groups remaining after the reaction, allowing for an indirect measurement of conjugation efficiency.[19]
Quantitative Data Summary & Troubleshooting
Table 1: Comparison of Thiol-Reactive Chemistries
| Feature | Bromoacetyl Chemistry | Maleimide Chemistry |
| Bond Type | Thioether | Thioether (succinimidyl) |
| Bond Stability | Highly Stable , Irreversible[4] | Susceptible to retro-Michael addition and thiol exchange[4][5][20] |
| Reaction pH | 7.5 - 8.5[4] | 6.5 - 7.5[21] |
| Reaction Speed | Moderate | Fast[22] |
| Selectivity | High for thiols at optimal pH; potential reaction with His/Lys at higher pH.[11] | Very high for thiols; does not react with His or Tyr.[21] |
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of disulfides.- Re-oxidation of free thiols.- Insufficient molar excess of PEG reagent.- Hydrolyzed this compound reagent. | - Increase TCEP concentration or incubation time.- Perform reaction under inert gas; use de-gassed buffers.- Increase molar excess of this compound.- Prepare PEG stock solution immediately before use. |
| Non-specific Labeling (Heterogeneity) | - Reaction pH is too high, leading to reaction with lysine or other residues.- Large excess of PEG reagent. | - Lower the reaction pH to 7.5.- Titrate the molar excess of the PEG reagent to find the optimal ratio.- Reduce reaction time. |
| Precipitation of Protein | - High concentration of organic solvent (DMSO/DMF).- Protein instability at reaction pH. | - Keep the final concentration of organic solvent below 10% (v/v).- Perform a buffer screen to ensure protein stability at the desired pH. |
Conclusion
The formation of a thioether bond via the reaction of this compound with a cysteine residue is a robust and reliable method for creating highly stable bioconjugates. The resulting linkage is resistant to cleavage in physiological environments, a critical feature for the development of next-generation therapeutics and diagnostics.[4] By carefully controlling reaction conditions, particularly pH, researchers can achieve high selectivity and efficiency. The protocols outlined in this guide, combined with rigorous purification and characterization, provide a clear path to producing well-defined, high-purity PEGylated molecules tailored for a wide range of scientific applications.
References
- BenchChem. (2025). A Comparative Guide to the Stability of Thioether Bonds in Bioconjugation: An Assessment of Bromoacetamido-PEG3-C2-Boc and Its A.
- Schäfer, O., et al. (n.d.). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed.
- BenchChem. (2025). A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates.
- Schäfer, O., et al. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-acid.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of Bis-Bromoacetamido-PEG11 with Cysteine Residues.
- BenchChem. (2025). Thiol-Reactive Conjugation Using Bromo-PEG4-Acid: Application Notes and Protocols.
- BenchChem. (2025). An In-depth Technical Guide to m-PEG2-Br for Bioconjugation.
- ResearchGate. (n.d.). Protein conjugates purification and characterization. Request PDF.
- Zhang, D., et al. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
- Lyon, R. P., et al. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- BenchChem. (2025). Technical Support Center: Minimizing Side Reactions of Methyl Bromoacetate with Amino Acids.
- de la Torre, C., & Casanova, E. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology.
- BenchChem. (2025). Bromoacetaldehyde in Bioconjugation: Application Notes and Protocols.
- BenchChem. (2025). Bromoacetyl Chloride as a Crosslinking Agent in Proteomics: Application Notes and Protocols.
- BenchChem. (2025). Technical Support Center: 2-Bromoacrylamide & Cysteine Conjugation.
- BroadPharm. (n.d.). This compound, 1807503-92-9.
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Fee, C. J. (n.d.). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. PMC - NIH.
- Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection.
- BenchChem. (2025). A Head-to-Head Battle for Cysteine: 2-Bromoacrylamide vs. Maleimide in Thiol Conjugation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Sequential Conjugation Using Bromo-PEG2-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Sequential Conjugation with Bromo-PEG2-acid
In the sophisticated landscape of bioconjugation, the ability to selectively and sequentially link distinct molecular entities is paramount for the construction of complex, functional biomolecules. Heterobifunctional linkers are the cornerstone of such strategies, and among them, this compound has emerged as a particularly versatile and powerful tool. Its architecture, comprising a bromoacetyl group reactive towards sulfhydryl moieties and a terminal carboxylic acid that can be activated to couple with primary amines, offers a robust platform for controlled, stepwise conjugation.[1] The integrated short polyethylene glycol (PEG) spacer not only enhances aqueous solubility but also mitigates steric hindrance, a critical consideration when working with large biomolecules.[1][2]
This technical guide provides a comprehensive exploration of sequential conjugation using this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations. We will delve into detailed, field-proven protocols, methods for purification and characterization, and troubleshooting advice to empower researchers in the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Core Principles: Understanding the Orthogonal Reactivity of this compound
The efficacy of this compound in sequential conjugation hinges on the differential reactivity of its two terminal functional groups. This orthogonality allows for a two-step process that ensures high specificity and minimizes the formation of undesirable byproducts.[1]
Step 1: The Thiol-Bromo Reaction - Forging a Stable Thioether Bond
The bromoacetyl group exhibits a strong electrophilicity, making it highly susceptible to nucleophilic attack by the thiol group of a cysteine residue. This reaction, proceeding via an SN2 mechanism, forms an exceptionally stable thioether bond.[4][5] A key factor governing the selectivity of this reaction is pH. The thiol group (pKa typically 8.5-9.5) must be in its deprotonated thiolate anion form (-S⁻) to act as a potent nucleophile.[6] Consequently, the reaction is most efficient at a slightly basic pH, generally between 7.0 and 8.5.[6] Critically, within this pH range, the reactivity of other nucleophilic side chains, such as the ε-amino group of lysine, is significantly lower, ensuring high chemoselectivity for cysteine.[7]
Step 2: The Amine-Carboxylic Acid Reaction - Creating a Robust Amide Linkage
The terminal carboxylic acid of the this compound linker is unreactive towards amines on its own. It requires activation to be converted into a more potent electrophile. The most common and effective method for this is the use of carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][8] This two-stage activation process first involves EDC reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a semi-stable NHS ester, which is less prone to hydrolysis in aqueous solutions.[9] The NHS ester then readily reacts with a primary amine (e.g., from a lysine residue or the N-terminus of a protein) to form a stable amide bond.[4][10] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is favored at a more neutral to slightly basic pH (7.2-8.0).[9][11][12]
Visualizing the Workflow: A Step-by-Step Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
Quenching Unreacted Bromo-PEG2-Acid in Conjugation: A Detailed Guide for Researchers
Introduction: The Role and Reactivity of Bromo-PEG2-Acid in Bioconjugation
This compound is a heterobifunctional linker widely employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a bromoacetyl group at one end and a carboxylic acid at the other, separated by a two-unit polyethylene glycol (PEG) spacer.[2][3][4] This configuration allows for the covalent linkage of two different molecules. The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate.[2][5]
The bromoacetyl group is a key reactive moiety, functioning as an electrophile that readily undergoes nucleophilic substitution (an SN2 reaction) with thiol groups (e.g., from cysteine residues in proteins).[6][7] This reaction forms a stable thioether bond.[6] The carboxylic acid end can be activated, for instance with EDC and NHS, to react with primary amines (e.g., from lysine residues) to form a stable amide bond.[2][3][8]
Given the high reactivity of the bromoacetyl group, it is crucial to quench any unreacted linker after the primary conjugation step. Failure to do so can lead to undesirable side reactions, such as the alkylation of non-target biomolecules, leading to product heterogeneity and potential off-target effects.[7][9] This guide provides a comprehensive overview of the principles and protocols for effectively quenching unreacted this compound.
The Imperative of Quenching: Ensuring Specificity and Homogeneity
The primary goal of quenching is to rapidly and irreversibly consume any excess this compound remaining after the desired conjugation reaction is complete. This is a critical step for several reasons:
-
Preventing Non-Specific Labeling: Unreacted bromoacetyl groups can continue to react with other nucleophilic residues on the target biomolecule or other proteins in a mixture. While the primary target is the thiol group of cysteine, side reactions can occur with the imidazole side chain of histidine and the ε-amino group of lysine, particularly at higher pH values.[7][9]
-
Ensuring Product Homogeneity: Effective quenching stops the reaction at a defined endpoint, leading to a more homogeneous final product with a consistent drug-to-antibody ratio (DAR) in ADCs, for example.
-
Avoiding Downstream Complications: Residual reactive linkers can interfere with subsequent purification steps and analytical characterization.
-
Maintaining Biological Activity: Non-specific modification of a protein can alter its structure and function, potentially compromising its biological activity.
Mechanism of Quenching: Nucleophilic Attack on the Bromoacetyl Group
The quenching process relies on the same chemical principle as the conjugation reaction itself: nucleophilic substitution. A quenching agent, typically a small molecule with a highly reactive nucleophile, is added in molar excess to the reaction mixture. This nucleophile rapidly attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable covalent bond.
Selecting the Appropriate Quenching Agent
The choice of quenching agent is critical and depends on the specific biomolecule and downstream applications. The ideal quencher should be highly reactive towards the bromoacetyl group, soluble in the reaction buffer, and easily removable during purification.
| Quenching Agent | Recommended Molar Excess | Reaction Time | Advantages | Disadvantages |
| L-Cysteine | 50-100 fold | 30-60 minutes | Highly reactive thiol group, mimics the target residue, easily removed.[10] | Can potentially form disulfide bonds if not handled carefully. |
| 2-Mercaptoethanol (BME) | 50-100 fold | 30-60 minutes | Potent reducing agent and efficient quencher.[10] | Strong odor, can reduce disulfide bonds in the target protein. |
| Dithiothreitol (DTT) | 50-100 fold | 30-60 minutes | Strong reducing agent, effective quencher.[11] | Can readily reduce disulfide bonds, potentially altering protein structure. |
| Glycine/Tris | 20-50 mM final concentration | 15-30 minutes | Quenches amine-reactive groups (e.g., NHS esters), can also quench haloacetyls at higher pH.[12] | Less efficient for bromoacetyl groups compared to thiols.[13] |
Expert Insight: For most applications involving protein conjugation with this compound, L-cysteine is the recommended quenching agent . Its thiol group is highly nucleophilic, ensuring a rapid and efficient quenching reaction.[10] Furthermore, its small size and charge allow for easy removal during standard purification techniques like size-exclusion chromatography (SEC).
Detailed Protocols for Quenching Unreacted this compound
Protocol 1: Quenching with L-Cysteine
This protocol is suitable for most protein conjugation reactions where the target is a cysteine residue.
Materials:
-
Conjugation reaction mixture containing the biomolecule and unreacted this compound.
-
L-cysteine powder.
-
Quenching buffer (e.g., PBS, pH 7.2-7.5).
-
Purification system (e.g., SEC column, dialysis cassette).[10]
Procedure:
-
Prepare L-cysteine solution: Immediately before use, prepare a fresh stock solution of L-cysteine in the quenching buffer. A typical stock concentration is 1 M.
-
Calculate the required amount: Determine the molar concentration of the excess this compound at the start of the reaction. Add a 100-fold molar excess of L-cysteine to the reaction mixture.[10]
-
Example: If the initial reaction volume is 1 mL and the excess this compound concentration is 1 mM, you would add 100 µL of a 1 M L-cysteine stock solution.
-
-
Incubate: Gently mix the reaction and incubate for 30 minutes at room temperature.[10]
-
Purification: Proceed immediately to purify the conjugate to remove the quenched linker, excess L-cysteine, and any byproducts. Size-exclusion chromatography (SEC) is a highly effective method for this purpose.[10][14]
Validation of Quenching: Ensuring a Clean Product
It is essential to verify the effectiveness of the quenching and purification steps. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugated protein from the unreacted PEG linker and quenching agent.[15][16][17] The disappearance of the peak corresponding to the unreacted this compound indicates a successful quench.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the mass of the final conjugate, allowing for the determination of the number of PEG linkers attached to the biomolecule. It can also be used to detect any remaining unreacted linker or byproducts.[18]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show a shift in the molecular weight of the protein after conjugation, providing qualitative evidence of a successful reaction.[14]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching | Insufficient molar excess of quenching agent. | Increase the molar excess of the quenching agent to 100-fold or higher. |
| Degraded quenching agent. | Always use a freshly prepared solution of the quenching agent. | |
| Reduction of Disulfide Bonds | Use of a strong reducing agent like DTT or BME. | Use a milder quenching agent like L-cysteine. If a reducing agent is necessary, carefully control the concentration and reaction time. |
| Precipitation upon Quencher Addition | High concentration of the quenching agent or changes in buffer conditions. | Add the quenching agent solution dropwise while gently mixing. Ensure the pH of the quenching solution is compatible with the reaction buffer. |
Conclusion: A Critical Step for High-Quality Conjugates
Quenching unreacted this compound is not an optional step but a critical procedure to ensure the quality, homogeneity, and reliability of your bioconjugates. By understanding the underlying chemical principles and following robust protocols, researchers can confidently produce well-defined conjugates for a wide range of applications in drug development and biomedical research. The use of a thiol-based quencher like L-cysteine, followed by appropriate analytical validation, provides a reliable and effective strategy for achieving high-purity products.
References
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Technical Guide to Bromo-PEG3-Acid: Properties, Applications, and Experimental Protocols. BenchChem.
- BenchChem. (2025). A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols. BenchChem.
- BenchChem. (2025).
- Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329.
- Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939.
- Getz, E. B., et al. (2019). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of the American Society for Mass Spectrometry, 30(10), 2116-2125.
- Pabst, T. M., et al. (2007). Comparison of strong anion-exchangers for the purification of a PEGylated protein.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- BOC Sciences. (n.d.).
- Thermo Fisher Scientific. (n.d.). Instructions for Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- ResearchGate. (n.d.). Purification of PEG-protein conjugates by countercurrent distribution in aqueous two-phase systems. Request PDF.
- Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- BenchChem. (2025).
- ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Request PDF.
- Jennissen, H. P., & Demiroglou, A. (1995). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Journal of Peptide Science, 1(4), 245-253.
- ResearchGate. (n.d.). Exploring the mechanism of fluorescence quenching in two biologically active boronic acid derivatives using Stern-Volmer kinetics. Request PDF.
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
- BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. BenchChem.
- Creative Proteomics. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Loeppky, R. N., et al. (2001). Amino acid nitrosation products as alkylating agents. Chemical Research in Toxicology, 14(8), 967-976.
- NWCommons. (n.d.). Amino Acid Quenching.
- Royal Society of Chemistry. (n.d.). Chemical Society Reviews.
- Knight, J. R. (2018).
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Thermo Fisher Scientific. (2012).
- ResearchGate. (2018). (PDF)
- Wikipedia. (n.d.). Quenching (fluorescence).
- NIH. (n.d.).
- ResearchGate. (n.d.). The mechanism of riboflavin fluorescence quenching by nucleophiles.
- PubMed. (n.d.).
- NIH. (n.d.).
- NIH. (n.d.). Activation of dihaloalkanes by thiol-dependent mechanisms. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Qa Qc | BroadPharm [broadpharm.com]
Application Note: Strategic Buffer and pH Control for Optimal Bioconjugation with Bromo-PEG2-acid
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of Bromo-PEG2-acid as a heterobifunctional crosslinker. We delve into the critical role of buffer conditions and pH in directing the reactivity of its two distinct functional moieties: a bromoacetyl group and a carboxylic acid. This note offers detailed, field-proven protocols for targeted conjugation to thiol and amine residues, troubleshooting guidance, and a foundational understanding of the underlying chemical principles to ensure reproducible and efficient bioconjugation outcomes.
Introduction: The Versatility of this compound in Bioconjugation
This compound is a powerful tool in bioconjugation, enabling the covalent linkage of two different biomolecules or a biomolecule to a surface.[1] Its heterobifunctional nature, featuring a bromoacetyl group and a terminal carboxylic acid, offers researchers significant flexibility. The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances aqueous solubility and can mitigate steric hindrance during conjugation.[1][2][3]
The bromoacetyl group is an electrophilic moiety that readily reacts with nucleophiles, primarily the thiol (sulfhydryl) groups of cysteine residues.[4] The carboxylic acid group, on the other hand, can be activated to form a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[2][4] This dual reactivity allows for a sequential and controlled conjugation strategy, which is paramount in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5]
The success of any conjugation strategy with this compound hinges on the precise control of reaction conditions, with buffer composition and pH being the most critical parameters. This guide will elucidate the principles behind buffer selection to achieve selective and high-yield conjugations.
The Cornerstone of Selectivity: pH-Dependent Reactivity
The two reactive groups of this compound exhibit distinct pH-dependent reactivities. This differential reactivity is the key to achieving selective conjugation to either thiol or amine groups on a target biomolecule.
Thiol-Selective Reactions (Bromoacetyl Moiety)
The bromoacetyl group reacts with sulfhydryl groups via a nucleophilic substitution reaction, forming a stable thioether bond.[1] The reactivity of the thiol group is highly dependent on its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a much stronger nucleophile than the protonated thiol (-SH).[6][7] The pKa of the cysteine thiol group is approximately 8.3.[4] Therefore, to favor the more reactive thiolate species and achieve efficient alkylation, the reaction pH should be maintained at or slightly above this pKa.
However, at significantly higher pH values, the risk of side reactions with other nucleophilic amino acid residues, such as lysine, increases.[4][6] Thus, a delicate balance must be struck. For selective thiol modification, a pH range of 7.5 to 9.0 is generally optimal.[4] Within this range, the thiol group is sufficiently nucleophilic for an efficient reaction, while the amino groups of lysines (pKa ~10.5) remain largely protonated and therefore less reactive.[4]
Amine-Selective Reactions (Carboxylic Acid Moiety)
To form an amide bond with a primary amine, the carboxylic acid group of this compound must first be activated. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][8] This process is a two-step reaction, with each step having its own optimal pH range.
-
Activation Step: The activation of the carboxyl group with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[4] MES buffer is a common choice for this step as it is a non-nucleophilic buffer.[4]
-
Coupling Step: The subsequent reaction of the NHS-activated ester with a primary amine is most efficient at a pH of 7.0-8.5 .[4] At this pH, the primary amine is sufficiently deprotonated to act as a potent nucleophile.[4] Common buffers for this step include phosphate-buffered saline (PBS) or phosphate buffers.[4]
A common and effective strategy is to perform the activation at the lower pH and then adjust the pH of the reaction mixture for the coupling step.[4]
Buffer Selection: A Critical Decision
The choice of buffer is as critical as the pH. The buffer should not only maintain a stable pH throughout the reaction but must also be non-reactive with the crosslinker and the target biomolecule.
Caution: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the activated carboxylic acid or the bromoacetyl group.[9]
The following table summarizes recommended buffer systems for different reaction steps with this compound.
| Reaction Step | Target Functional Group | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
| Thiol Conjugation | Cysteine (-SH) | 7.5 - 9.0 | 100 mM Sodium Phosphate, 150 mM NaCl; PBS | Tris, Glycine |
| Carboxylic Acid Activation | Carboxylic Acid (-COOH) | 4.5 - 6.0 | 50 mM MES | Phosphate, Acetate |
| Amine Coupling | Primary Amine (-NH₂) | 7.0 - 8.5 | 100 mM Sodium Phosphate; PBS | Buffers with primary amines |
Experimental Protocols
The following protocols provide a starting point for the two primary conjugation strategies using this compound. Optimization of molar ratios, reaction times, and temperatures may be necessary for specific applications.
Protocol 1: One-Step Conjugation to a Thiol-Containing Protein
This protocol details the direct conjugation of the bromoacetyl group of this compound to cysteine residues on a protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (degassed)
-
Organic Solvent: Anhydrous DMSO or DMF
-
Quenching Reagent: 2-mercaptoethanol or Dithiothreitol (DTT)
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature, followed by removal of the reducing agent using a desalting column.[1]
-
This compound Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in DMSO or DMF.[4]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[1][4] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[10]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM to react with any unreacted bromoacetyl groups.[4]
-
Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.[4]
Protocol 2: Two-Step Conjugation via the Carboxylic Acid Group
This protocol describes the activation of the carboxylic acid of this compound and subsequent conjugation to a primary amine on a target molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 50 mM MES, pH 6.0[4]
-
Coupling Buffer: PBS, pH 7.4[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Reagent: Tris or Glycine
-
Purification System: Appropriate chromatography method (e.g., SEC, IEX)
Procedure:
-
Activation of this compound: a. Dissolve this compound in the Activation Buffer.[4] b. Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS).[4] c. Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.[4]
-
Coupling to Amine-Containing Molecule: a. Dissolve the amine-containing molecule in the Coupling Buffer. b. Immediately add the activated this compound solution to the amine-containing molecule solution. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[4]
-
Purification: Purify the final conjugate using an appropriate chromatography technique to remove unreacted reagents and byproducts.
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: Chemical reactions for thiol and amine conjugation.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Thiol Conjugate | pH is too low, resulting in a protonated and less reactive thiol. | Increase the reaction pH to the 7.5-9.0 range. [4] |
| Disulfide bonds in the protein are not fully reduced. | ||
| Lack of Selectivity (Reaction with Amines) | pH is too high, deprotonating amino groups and increasing their nucleophilicity. | Lower the reaction pH to 7.0-7.5 to favor thiol reactivity while keeping amines protonated. [4] |
| Low Yield of Amide Conjugate | Inefficient carboxylic acid activation due to suboptimal pH. | Perform the EDC/NHS activation step in a buffer at pH 4.5-6.0, such as MES buffer. [4] |
| Hydrolysis of the NHS-ester intermediate. | Use the activated this compound immediately and ensure the coupling reaction pH does not exceed 8.5. [4] | |
| No Reaction | Degraded this compound reagent. | Store the reagent at -20°C, protect from moisture, and use a fresh vial if degradation is suspected. [10] |
| Buffer contains competing nucleophiles (e.g., Tris). | Use a non-nucleophilic buffer such as phosphate or MES. [9] |
Conclusion
This compound is a highly effective heterobifunctional linker for creating stable bioconjugates. The key to harnessing its full potential lies in the strategic control of buffer conditions. By carefully selecting the appropriate buffer system and precisely controlling the pH for each step, researchers can direct the conjugation to either thiol or amine functionalities with high selectivity and efficiency. The protocols and guidelines presented in this application note provide a robust foundation for the successful implementation of this compound in a wide array of research and development applications.
References
- Benchchem. (n.d.). A Technical Guide to Bromo-PEG3-Acid: Properties, Applications, and Experimental Protocols.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid.
- Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid.
- Benchchem. (n.d.). Impact of pH on Bromoacetic acid-d3 alkylation efficiency.
- Benchchem. (n.d.). Application Notes and Protocols for Bromo-PEG4-Acid Bioconjugation to Proteins.
- Google Patents. (1992). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
- ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF.
- Benchchem. (n.d.). A Technical Guide to Bromo-PEG3-Acid: Properties, Applications, and Experimental Protocols.
- Benchchem. (n.d.). Technical Support Center: Optimizing m-PEG2-Br PEGylation Reactions.
- BOC Sciences. (n.d.). Bromo-PEG2-amine HBr.
- PubMed. (n.d.). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides.
- PubMed Central. (n.d.). Investigating Peptide‐Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N‐Terminal and Lysine Acetyltransferases.
- Benchchem. (n.d.). Issues with the stability of the bromo group in Bromo-PEG5-alcohol.
- PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0478).
- PubMed. (n.d.). beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of m-PEG2-Br with Nucleophiles.
- Benchchem. (n.d.). An In-Depth Technical Guide to Bromo-PEG4-acid: Structure, Synthesis, and Applications.
- Benchchem. (n.d.). A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols.
- Benchchem. (n.d.). Confirming Peptide Bromoacetylation: A Comparative Guide to Mass Spectrometry Analysis.
- Springer Nature Experiments. (n.d.). Bromoacetylated Synthetic Peptides.
- AxisPharm. (n.d.). Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide.
- ResearchGate. (n.d.). Do Cysteine thiol groups respond to the pH changes?.
- TopSCHOLAR. (n.d.). Modeling Thiolate Enzyme Chemistry with Cysteine at a High pH.
- ACS Publications. (2018). PEGylation and Dimerization of Expressed Proteins under Near Equimolar Conditions with Potassium 2-Pyridyl Acyltrifluoroborates. ACS Central Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bromo-PEG2-acid Conjugation
Welcome to the technical support center for Bromo-PEG2-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during bioconjugation experiments, with a specific focus on addressing low reaction yields.
Troubleshooting Guide: Question & Answer
Q1: My conjugation of this compound to an amine-containing substrate is resulting in a low yield. What are the primary causes?
A1: Low yields in this compound conjugation to amines can typically be attributed to one of four main areas: inefficient amide bond formation, unintended side reactions, substrate-specific issues, or loss of product during purification.[1] A systematic approach to investigating these potential causes is the most effective way to identify and resolve the issue.[2]
-
Inefficient Amide Bond Formation: The most common method for conjugating a carboxylic acid to a primary amine is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]
-
Hydrolysis of Activated Intermediates: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and can quickly hydrolyze, regenerating the original carboxylic acid.[3] While the NHS-ester is more stable, it is also susceptible to hydrolysis, especially at higher pH.[4]
-
Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5] However, the subsequent reaction with the primary amine is favored at a neutral to slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[4] Performing the entire reaction at a single, non-optimal pH can significantly reduce efficiency.[4]
-
-
Side Reactions of the Bromo Group: The bromo group on the PEG linker is a good leaving group and can participate in nucleophilic substitution reactions.[6]
-
Hydrolysis: At pH levels above 8, the bromo group is susceptible to hydrolysis, which converts it to a hydroxyl group and renders it inactive for subsequent conjugation steps.[7]
-
Reaction with Buffers: Buffers containing nucleophiles, such as Tris, can react with the bromo group, competing with your target molecule.[7]
-
-
Substrate-Specific Issues:
-
Steric Hindrance: If the target amine on your biomolecule is located in a sterically hindered position, it can be difficult for the activated this compound to access it, leading to a low reaction rate.[8]
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate, leading to a loss of product during purification.[1][5]
-
-
Purification Losses: The chosen purification method may not be effectively separating the desired conjugate from unreacted starting materials and byproducts, leading to a low recovery of the final product.[1]
Q2: How can I optimize the activation of the carboxylic acid on this compound for a better yield?
A2: Optimizing the activation of the carboxylic acid is crucial for achieving a high conjugation yield. This involves careful consideration of the reagents, pH, and reaction timing.
-
Utilize a Two-Step pH Process: For optimal results, a two-step pH process is highly recommended.[4]
-
Activation Step: Perform the activation of the this compound with EDC and NHS in a buffer with a pH between 4.5 and 6.0, such as MES buffer.[4][9]
-
Coupling Step: After the activation period, raise the pH of the reaction mixture to between 7.2 and 8.5 before adding your amine-containing molecule.[4][9] This ensures the primary amine is sufficiently nucleophilic to efficiently attack the NHS-ester.
-
-
Fresh Reagents are Key: Both EDC and NHS are sensitive to moisture and can lose activity over time.[8]
-
The Role of NHS (or Sulfo-NHS): The addition of NHS or Sulfo-NHS is critical for improving the efficiency and stability of the reaction. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is prone to hydrolysis.[3] NHS reacts with this intermediate to form a more stable NHS-ester, which then reacts with the primary amine.[3] This two-step process, facilitated by NHS, significantly increases the overall yield of the desired amide bond.[3]
| Parameter | Recommendation | Rationale |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC-mediated carboxyl group activation.[4][5] |
| Coupling pH | 7.2 - 8.5 | Promotes deprotonation of the primary amine, increasing its nucleophilicity.[4] |
| Reagents | Freshly prepared EDC and NHS/Sulfo-NHS | Ensures maximum reactivity and minimizes yield loss due to reagent degradation.[8] |
| Buffers | Non-amine, non-carboxylate buffers (e.g., MES for activation, PBS for coupling) | Prevents the buffer from competing in the reaction.[4] |
Q3: I suspect my bromo group is unstable during the reaction. How can I confirm this and what can I do to prevent it?
A3: The stability of the bromo group is essential for subsequent conjugation steps if you are creating a heterobifunctional linker. Its instability is primarily due to its susceptibility to nucleophilic attack.
-
Analytical Confirmation:
-
LC-MS Analysis: The most direct way to confirm the instability of the bromo group is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] By analyzing the reaction mixture, you can identify the mass of the desired product, as well as any side products. A common side product would be the hydrolyzed this compound, where the bromo group has been replaced by a hydroxyl group.
-
-
Preventative Measures:
-
Control the pH: Avoid pH values above 8.5 during the reaction and purification steps, as this will accelerate the hydrolysis of the bromo group.[7]
-
Use Non-Nucleophilic Buffers: Choose buffers that do not contain competing nucleophiles. Phosphate-buffered saline (PBS) is a good choice for the coupling step. Avoid buffers like Tris or those containing primary amines.[7]
-
Moderate the Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the degradation of the bromo group. It is generally recommended to carry out the reaction at room temperature or 4°C.[7]
-
Q4: What are the best practices for purifying the this compound conjugate?
A4: The purification of PEGylated biomolecules is a critical step to ensure the removal of unreacted reagents and byproducts.[] The choice of purification method depends on the size and properties of your conjugate.[14]
-
Method Selection:
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size.[] It is effective at removing smaller molecules like unreacted this compound and EDC/NHS byproducts from a larger protein conjugate.[14]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge.[] PEGylation can alter the surface charge of a protein, which can be exploited to separate PEGylated proteins from their un-PEGylated counterparts.[]
-
Reverse Phase Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is often used for the purification of peptides and small proteins.[]
-
Dialysis/Ultrafiltration: These methods use a semi-permeable membrane to separate molecules based on size and are effective for removing small molecule impurities.[14][15]
-
-
Quenching the Reaction: Before purification, it is essential to quench the reaction to deactivate any unreacted NHS-esters. This can be done by adding a small molecule with a primary amine, such as Tris or glycine.[9][14]
Experimental Protocols
Detailed Step-by-Step Methodology for this compound Conjugation to an Amine-Containing Protein
-
Reagent Preparation:
-
Equilibrate the this compound, EDC, and Sulfo-NHS to room temperature before opening the vials.[8]
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[10]
-
Prepare your amine-containing protein in Coupling Buffer (e.g., PBS, pH 7.2-7.5).
-
-
Activation of this compound:
-
Conjugation to the Protein:
-
Quenching the Reaction:
-
Purification:
Visualizations
Troubleshooting Workflow for Low Yield
Caption: The reaction mechanism for EDC/NHS mediated amide bond formation.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal molar ratio of this compound to my substrate?
-
FAQ 2: How can I monitor the progress of my conjugation reaction?
-
The progress of the reaction can be monitored using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation. For more detailed analysis, HPLC or LC-MS can be used to separate and identify the starting materials and the final conjugate. [11]
-
-
FAQ 3: Can I perform the activation and conjugation in a one-pot reaction?
-
FAQ 4: What are suitable storage conditions for this compound and its conjugates?
-
This compound should be stored at -20°C, protected from moisture. [16]The storage conditions for the final conjugate will depend on the stability of the biomolecule. In general, storage at 4°C or frozen at -20°C or -80°C in a suitable buffer is recommended.
-
References
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
- BioPharm International. (2005). Making Site-specific PEGylation Work. BioPharm International.
- Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
- National Institutes of Health. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC.
- ResearchGate. (2021). Best purification method of a PEGylated peptide?. ResearchGate.
- ResearchGate. (2014). EDC/NHS activation of a surface?. ResearchGate.
- ResearchGate. (n.d.). Regulated bioanalysis of antibody-drug conjugates using LC-MS. ResearchGate.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Biocompare.
- LCGC International. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
- MDPI. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.
- National Institutes of Health. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. AbOliGo.
- ResearchGate. (2013). Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature?. ResearchGate.
- ACS Publications. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir.
- AxisPharm. (n.d.). Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. AxisPharm.
- National Institutes of Health. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
- Echo Biosystems. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Echo Biosystems.
- Reddit. (2024). How does EDC/NHS coupling ACTUALLY work ?. r/labrats.
- Luxembourg Bio Technologies. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Luxembourg Bio Technologies.
- ACS Publications. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating Solubility Challenges with Bromo-PEG2-Acid Conjugates: A Technical Support Guide
Welcome to the Technical Support Center dedicated to enhancing your success with Bromo-PEG2-acid conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for one of the most common hurdles in bioconjugation: solubility. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring you can confidently navigate the complexities of your experiments.
Introduction: The Solubility Conundrum
This compound is a valuable heterobifunctional linker, prized for its ability to connect molecules through stable thioether and amide bonds. The inclusion of a two-unit polyethylene glycol (PEG) spacer is intended to enhance the aqueous solubility of the resulting conjugate.[1][2][3][4][5][6] However, the final solubility of the conjugate is a complex interplay of the properties of the starting materials and the final conjugated product. Issues with solubility can manifest as precipitation, aggregation, or difficulty in achieving desired concentrations, ultimately impacting reaction efficiency, purification, and biological activity.
This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of PEG chemistry and bioconjugation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound and its conjugates.
Q1: Is this compound itself soluble in aqueous buffers?
A1: Yes, the hydrophilic PEG spacer in this compound generally confers good solubility in aqueous media like PBS.[3][4][6] However, at very high concentrations, its solubility can be limited. It is also readily soluble in polar aprotic solvents such as DMSO and DMF.[1][5][6][7]
Q2: Why is my this compound conjugate precipitating out of solution?
A2: Conjugate precipitation can be caused by several factors. The most common reason is that the attached molecule (e.g., a hydrophobic small molecule or a protein prone to aggregation) has poor aqueous solubility that the short PEG2 spacer cannot sufficiently overcome. Other factors include suboptimal buffer conditions (pH, ionic strength), high conjugate concentration, or improper storage.
Q3: Can the order of conjugation steps affect the solubility of the final product?
A3: Yes, a sequential two-step conjugation is often recommended.[8] Typically, the more specific thiol-bromo reaction is performed first, followed by the amine-carboxylic acid coupling.[8] This can sometimes influence the final product's solubility characteristics by controlling which part of the conjugate is modified first.
Q4: How does the size of the PEG chain influence solubility?
A4: Generally, longer PEG chains provide greater hydrophilicity and a larger hydrodynamic volume, which can more effectively mask hydrophobic regions of a molecule and prevent aggregation, thereby increasing solubility.[9][10][11] The this compound has a relatively short PEG spacer, so its ability to enhance the solubility of very hydrophobic molecules is limited compared to longer PEG chains.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving solubility issues with your this compound conjugates.
Problem 1: The this compound reagent is not dissolving in my aqueous reaction buffer.
-
Potential Cause: The concentration of the this compound is too high for the chosen aqueous buffer. While it has a hydrophilic PEG spacer, its solubility is not infinite.
-
Solution Workflow:
-
Step 1: Prepare a Concentrated Stock in an Organic Solvent: Dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO or DMF.[1][5][8]
-
Step 2: Add Stock Solution to the Reaction Mixture: Add the concentrated stock solution dropwise to your aqueous reaction buffer containing your biomolecule, with gentle stirring.
-
Step 3: Control Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your reaction mixture is low (typically <10% v/v) to avoid denaturation of proteins or other sensitive biomolecules.[5][8]
DOT Diagram: this compound Solubilization Workflow
Caption: Workflow for dissolving this compound for aqueous reactions.
-
Problem 2: The conjugate precipitates during or after the conjugation reaction.
-
Potential Cause 1: Intrinsic Properties of the Conjugated Molecule. The attached molecule may be highly hydrophobic, and the short PEG2 spacer is insufficient to maintain its solubility in an aqueous environment.
-
Solution 1: Modify Reaction Buffer.
-
Incorporate Co-solvents: For small molecule conjugations, consider using a mixed solvent system (e.g., water/DMSO or water/DMF) if the stability of all components allows.
-
Use Solubility Enhancers: For protein conjugations, additives like arginine or non-detergent sulfobetaines can sometimes help prevent aggregation and improve solubility.
-
-
Potential Cause 2: Protein Aggregation. The conjugation process itself (e.g., changes in pH, addition of organic solvent) can induce protein aggregation.[9] PEGylation is known to sometimes lead to the formation of soluble aggregates.[9][10][11]
-
Solution 2: Optimize Reaction Conditions and Purify.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[5][8]
-
pH Optimization: Ensure the reaction pH is optimal for both the conjugation chemistry and the stability of the protein.
-
Purification: Immediately after the reaction, purify the conjugate using size-exclusion chromatography (SEC) to remove any aggregates that may have formed.[12][]
-
Problem 3: Difficulty purifying the conjugate due to aggregation and poor solubility.
-
Potential Cause: The conjugate is forming aggregates that are difficult to separate from unreacted starting materials or are causing issues with chromatography columns (e.g., clogging, poor resolution).
-
Solution Workflow:
-
Initial Clarification: Before loading onto a chromatography column, centrifuge the reaction mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates. Filter the supernatant through a 0.22 µm syringe filter.[12]
-
Chromatography Optimization:
-
Size-Exclusion Chromatography (SEC): This is often the most effective method for separating soluble aggregates from the desired monomeric conjugate.[12][]
-
Ion-Exchange Chromatography (IEX): The attachment of the PEG chain can shield charges on a protein's surface, altering its interaction with IEX resins.[][14] This change in elution profile can be exploited to separate PEGylated species from unreacted protein.
-
-
Alternative Purification Methods: For conjugates that are particularly prone to aggregation, consider membrane-based purification techniques like tangential flow filtration (TFF) or dialysis to remove small molecule impurities before tackling aggregate removal with SEC.[15]
DOT Diagram: Troubleshooting Purification of Aggregating Conjugates
Caption: Decision tree for purifying this compound conjugates prone to aggregation.
-
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
This protocol outlines the sequential conjugation of this compound, first to a thiol group and then to an amine group.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
This compound.
-
Amine-containing molecule.
-
Anhydrous DMSO or DMF.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Purification system (e.g., SEC column).
Procedure:
Step 1: Thiol-Bromo Reaction
-
Prepare Protein: Ensure the thiol group on the protein is free and reduced. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Prepare Linker Stock: Dissolve a 5- to 20-fold molar excess of this compound in a minimal volume of anhydrous DMSO or DMF.[8]
-
Conjugation: Slowly add the this compound stock solution to the protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[5][8]
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM to react with any excess bromoacetyl groups. Incubate for 30 minutes.[5][16]
-
Purification: Purify the this compound-protein conjugate using SEC to remove excess linker and quenching reagent.
Step 2: Amine-Carboxylic Acid Reaction
-
Activate Carboxylic Acid: To the purified conjugate from Step 1, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.[8]
-
Conjugate to Amine: Immediately add the amine-containing molecule to the activated conjugate solution. Adjust the pH to 7.2-7.5 if necessary.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.[8]
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., SEC, IEX) to remove unreacted molecules and byproducts.
Protocol 2: Determining the Aqueous Solubility of a this compound Conjugate
This protocol provides a method to quantitatively assess the solubility of your final conjugate.
Materials:
-
Purified this compound conjugate (lyophilized powder).
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Shaking incubator.
-
Microcentrifuge.
-
HPLC system with a suitable column and detector.
-
Calibration standards of the conjugate at known concentrations.
Procedure:
-
Prepare Saturated Solution: Add an excess amount of the lyophilized conjugate to a known volume of the aqueous buffer in a microcentrifuge tube. Ensure there is visible undissolved solid.
-
Equilibration: Place the tube in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[1]
-
Separate Solid and Liquid: Centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[1]
-
Sample Collection: Carefully remove a known volume of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a known volume of the mobile phase to bring the concentration within the linear range of your HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved conjugate.[1]
-
Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility (e.g., in mg/mL or µM).
Data Summary Table
The following table summarizes key factors influencing the solubility of this compound conjugates and recommended actions.
| Factor | Influence on Solubility | Recommended Action |
| Conjugated Molecule | Hydrophobic molecules decrease aqueous solubility. | Use co-solvents (for small molecules), optimize buffer with solubility enhancers. |
| pH | Can affect the charge and conformation of proteins, influencing aggregation. | Determine the optimal pH for protein stability that is also compatible with the conjugation reaction. |
| Temperature | Higher temperatures can sometimes increase solubility but may also accelerate aggregation and degradation.[17] | Perform conjugations at controlled room temperature or 4°C for sensitive molecules.[5][8] |
| Concentration | High concentrations of the conjugate can lead to precipitation or aggregation. | Work at the lowest concentration feasible for the reaction and consider step-wise additions of reagents. |
| Organic Co-solvents | Required to dissolve the linker but can destabilize proteins at high concentrations. | Use minimal amounts of high-purity, anhydrous solvents like DMSO or DMF; keep final concentration <10%.[5][8] |
References
- Shochem. (2025).
- Rajan, R. S., et al. (2006). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 15(5), 1063–1075. [Link]
- Rajan, R. S., et al. (2006). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. PubMed Central. [Link]
- Creative Biolabs.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
- Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Biotechnology and Bioengineering, 94(3), 494-504. [Link]
- ResearchGate. (2006).
- Kumar, S., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 209. [Link]
- Brieflands. (2015).
- ACS Publications. (2014).
- IDOSI Publications. (2015).
- ResearchGate. (2014). Polyethylene glycol behaves like weak organic solvent. [Link]
- Labinsights. (2023). Introduction of Polyethylene Glycol (PEG). [Link]
- PubMed. (2020). Fenretinide-polyethylene glycol (PEG) conjugate with improved solubility enhanced cytotoxicity to cancer cell and potent in vivo efficacy. [Link]
- YouTube. (2025).
- National Institutes of Health. (2020). Application of Green Solvents: PEG and scCO2 in the Mono- or Biphasic Catalytic Systems for the Repetitive Batch Coupling of Vinylsilanes with Vinyl Boronates toward 1-Boryl-1-silylethenes. [Link]
- AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
Technical Support Center: Optimizing pH for Bromo-PEG2-Acid Conjugation to Thiols
Welcome to the technical support center for optimizing the reaction between Bromo-PEG2-acid and thiol-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful bioconjugation technique. Here, we provide in-depth answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols to ensure the success of your conjugation reactions.
Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the core scientific concepts governing the thiol-bromo reaction, with a special focus on the critical role of pH.
Q1: What is the chemical mechanism of the reaction between a bromoacetyl group (like in this compound) and a thiol?
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The key to this reaction is the deprotonation of the thiol group (R-SH) to its conjugate base, the thiolate anion (R-S⁻). This thiolate is a potent nucleophile that attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a stable thioether bond.[1]
Q2: Why is pH the most critical parameter to optimize for this reaction?
The pH of the reaction buffer directly controls the equilibrium between the thiol and the highly reactive thiolate anion.[2][3] The thiol group of a typical cysteine residue in a protein has a pKa value of approximately 8.0-8.5.[3][4]
-
Below the pKa (e.g., pH < 7.5): The thiol group remains largely protonated (R-SH). In this state, it is a poor nucleophile, and the reaction rate will be significantly slow.[5]
-
At or Above the pKa (e.g., pH 7.5 - 9.0): A significant portion of the thiol population is deprotonated to the thiolate anion (R-S⁻).[2] This dramatically increases the rate of the desired SN2 reaction, leading to efficient conjugation.[4][6]
Therefore, selecting the correct pH is a balancing act to maximize the concentration of the reactive thiolate species while minimizing potential side reactions.
Q3: What is the generally recommended pH range for reacting this compound with thiols?
For most applications involving cysteine residues on proteins or peptides, the optimal pH range is 7.5 to 9.0 .[6] A common starting point is a phosphate buffer at pH 7.5.[6] This range provides a good compromise between reaction efficiency and selectivity. While higher pH values can further increase the reaction rate, they also elevate the risk of undesirable side reactions.[7][8]
Part 2: Troubleshooting Guide for Common Issues
Even with a good understanding of the principles, experiments can encounter obstacles. This section is structured to help you diagnose and solve common problems.
Problem: Low or No Conjugation Yield
Q: My reaction yield is disappointingly low. I've double-checked my concentrations. Could the pH be the culprit?
A: Yes, incorrect pH is a primary suspect for low yields.
-
Is your pH too low? If your buffer pH is below 7.5, you are likely starving the reaction of the necessary thiolate nucleophile. The reaction will be exceedingly slow. Consider increasing the pH of your reaction buffer to 8.0 or 8.5.
-
Is your thiol oxidized? Thiols can readily oxidize to form disulfide bonds (R-S-S-R), especially in the presence of oxygen at neutral to basic pH. These disulfides are unreactive towards the bromoacetyl group. Before starting the conjugation, consider pre-treating your protein or peptide with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is highly effective over a broad pH range and, unlike DTT, is thiol-free, meaning it won't compete with your target molecule for the this compound.[9][10][11]
-
Is the target thiol inaccessible? The desired cysteine residue might be buried within the folded structure of your protein, preventing the PEG reagent from accessing it.[12] This is a structural problem, not a chemical one, and may require protein denaturation or engineering an alternative cysteine site.
Problem: Appearance of Unwanted Side Products
Q: My HPLC or mass spectrometry analysis shows multiple product peaks. What are the likely side reactions, and how does pH influence them?
A: The appearance of side products is often linked to pH being too high or other non-optimal conditions.
-
Hydrolysis of the Bromo Group: At pH values above 9.0, the bromoacetyl group on the this compound becomes increasingly susceptible to hydrolysis, where the bromine is replaced by a hydroxyl group (-OH).[13] This hydrolyzed PEG reagent is inactive and cannot participate in the conjugation, effectively reducing the concentration of your active reagent.
-
Reaction with Other Nucleophiles: While the bromoacetyl group shows a strong preference for thiols, at higher pH values (> 9.0), it can begin to react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole group of histidine.[4][7][14] This leads to a loss of specificity and a heterogeneous product mixture.[14]
-
Disulfide Bond Formation: As mentioned previously, higher pH can promote the oxidation of free thiols, leading to the formation of disulfide-linked dimers or oligomers of your starting material. This can be mitigated by working with degassed buffers and including a small amount of a reducing agent like TCEP in the reaction mixture.[9]
Part 3: Data Summary & Logical Relationships
To make informed decisions, it's crucial to understand the interplay between pH and various reaction parameters.
Data Presentation
The following table summarizes the expected outcomes at different pH ranges for the bromoacetyl-thiol conjugation.
| pH Range | Thiol State | Primary Reaction Rate | Risk of Side Reactions (Hydrolysis, Amine Reactivity) | Overall Recommendation |
| < 7.0 | Predominantly Protonated (R-SH) | Very Slow | Low | Not Recommended; inefficient conjugation. |
| 7.5 - 8.5 | Equilibrium (R-SH ⇌ R-S⁻) | Good to Excellent | Moderate | Optimal Range for most applications.[4][6] |
| > 9.0 | Predominantly Deprotonated (R-S⁻) | Very Fast | High | Use with caution; risk of hydrolysis and loss of selectivity.[7][13] |
Logical Relationships Diagram
This diagram illustrates how the initial choice of pH influences the reaction pathway, leading to either the desired product or unwanted side products.
Caption: pH dictates the balance between the reactive thiolate and side reactions.
Part 4: Experimental Protocols & Workflows
This section provides actionable, step-by-step guidance for performing and monitoring your conjugation reaction.
Protocol 1: General Thiol Conjugation with this compound
This protocol provides a robust starting point for conjugating this compound to a thiol-containing protein.
-
Buffer Preparation: Prepare a degassed reaction buffer. A recommended buffer is 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, at pH 7.5. Degassing (e.g., by sparging with argon or nitrogen for 15-20 minutes) helps minimize thiol oxidation.
-
Protein Preparation:
-
Dissolve your thiol-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
(Optional but Recommended) If the protein has been stored under conditions that might lead to disulfide formation, add TCEP to a final concentration of 0.5 mM and incubate for 30 minutes at room temperature to reduce any existing disulfide bonds.
-
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) to create a 10-100 mM stock solution.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light, as bromoacetyl compounds can be light-sensitive.[15]
-
Quenching: Stop the reaction by adding a small-molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM. This will consume any unreacted this compound. Incubate for an additional 30 minutes.
-
Purification: Remove excess PEG reagent and quenching agent to isolate the purified conjugate. Size-exclusion chromatography (SEC) or dialysis are common and effective methods.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the conjugation experiment from preparation to final analysis.
Caption: Standard workflow for this compound conjugation to thiols.
References
- Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- Giles, N. M., et al. (2003). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 5(2), 115-123. [Link]
- kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]
- ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?
- ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. ResearchGate.
- Winther, J. R., & Thorpe, C. (2014). Cysteine Reactivity Across the Sub-Cellular Universe. Antioxidants & Redox Signaling, 20(4), 577–585. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Disulfide reduction using TCEP reaction [biosyn.com]
- 11. goldbio.com [goldbio.com]
- 12. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Navigating the Purification Challenges of Heterogeneous Bromo-PEG2-acid Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex purification challenges encountered with heterogeneous Bromo-PEG2-acid products. As a heterobifunctional linker, this compound is a valuable tool in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] However, its synthesis and subsequent reactions often yield a complex mixture of products, necessitating robust purification strategies. This document offers troubleshooting guidance and frequently asked questions (FAQs) to help you achieve a highly pure final product.
Understanding the Core Challenge: Product Heterogeneity
The primary difficulty in purifying this compound reaction products stems from the inherent heterogeneity of the reaction mixture. This complexity arises from several factors, including impurities from the starting materials, side reactions during synthesis, and the polydispersity of the PEG reagent itself.[2][3]
Common Impurities and Side Products
The synthesis of this compound and its subsequent use in conjugation reactions can introduce a variety of impurities that complicate purification. Understanding the potential contaminants is the first step in developing an effective purification strategy.
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual PEG-diol, bromo-containing reagents, or acid precursors in the product mixture.[3]
-
Di-substituted Products: If the starting PEG material is not mono-functionalized, di-bromo or di-acid PEG species can form.[3]
-
Byproducts from Reagents: The synthesis process can introduce byproducts such as salts from bases used in the reaction.[3]
-
Degradation Products: PEG chains can be susceptible to auto-oxidation, leading to the formation of impurities like peroxides and formaldehydes.[4] Additionally, ester linkages, if present, are prone to hydrolysis.[5][6]
Side Reactions in Williamson Ether Synthesis:
The Williamson ether synthesis, a common method for preparing ethers, is often employed in the synthesis of PEG derivatives.[7] However, it is susceptible to side reactions, particularly elimination reactions, which can compete with the desired substitution reaction, leading to the formation of unsaturated byproducts.[8][9] This is especially prevalent with secondary and tertiary alkyl halides.[7]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of heterogeneous this compound products, offering potential causes and actionable solutions.
Issue 1: Poor Separation of this compound from PEG-Diacid Impurity
Symptom: Co-elution or overlapping peaks of the desired this compound and the corresponding PEG-diacid in chromatographic analysis, particularly in reverse-phase HPLC.
Root Cause Analysis: The structural similarity between this compound and its diacid impurity, differing only by a single functional group, results in very similar physicochemical properties (polarity, size, and charge), making separation challenging.[10]
Solutions:
-
Ion-Exchange Chromatography (IEX): This technique is highly effective for separating molecules based on differences in charge.[11] At a pH where the carboxylic acid groups are deprotonated (negatively charged), the diacid impurity will have a stronger interaction with an anion-exchange resin compared to the mono-acid product.
-
Principle: The separation is based on the reversible exchange of ions between the charged analyte and the charged stationary phase.[11]
-
Practical Tip: A shallow salt gradient is often necessary to achieve high-resolution separation of species with subtle charge differences.[12] The presence of the PEG chain can shield the charges on the molecule, so optimizing the mobile phase pH is critical to facilitate interaction with the resin.[][14]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization: While challenging, optimizing RP-HPLC parameters can improve separation.
-
Gradient Modification: Employing a shallower gradient (e.g., 1-2% change in organic solvent per minute) can enhance the resolution of closely eluting peaks.[2][15]
-
Column Chemistry: Experiment with different stationary phases. While C18 columns are common, a C4 column may provide different selectivity for these types of molecules.[15][16]
-
Issue 2: Presence of Unreacted PEG-Diol in the Final Product
Symptom: A distinct peak corresponding to the starting PEG-diol is observed in the analysis of the purified product.
Root Cause Analysis: Incomplete conversion during the synthesis of this compound leads to residual unreacted PEG-diol. Its similar size to the product can make separation by size-exclusion chromatography (SEC) difficult.
Solutions:
-
Normal-Phase Chromatography: This technique separates compounds based on polarity. The more polar diol will interact more strongly with a polar stationary phase (e.g., silica gel) than the less polar bromo- and acid-functionalized products.
-
Liquid-Liquid Extraction: A carefully chosen biphasic solvent system can be used to selectively partition the more polar diol into the aqueous phase, while the desired product remains in the organic phase.
Issue 3: Broad or Tailing Peaks in Chromatography
Symptom: Chromatographic peaks are wide, asymmetric, or show significant tailing, reducing resolution and making accurate quantification difficult.
Root Cause Analysis:
-
Polydispersity of the PEG Reagent: Commercial PEG reagents are often a mixture of different chain lengths, and this heterogeneity is carried through to the final product, causing peak broadening.[2]
-
Secondary Interactions with the Stationary Phase: The analyte may have undesirable interactions with the stationary phase, such as ionic interactions with residual silanol groups on a silica-based column.
-
Sample Overload: Injecting too much sample onto the column can lead to peak distortion.
Solutions:
-
Use of High-Purity, Monodisperse PEG Reagents: Whenever possible, starting with a well-defined, monodisperse PEG reagent will significantly reduce the heterogeneity of the final product.[17]
-
Mobile Phase Modifiers: Adding a small amount of a competing agent, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), to the mobile phase can help to mask residual active sites on the stationary phase and improve peak shape.[2]
-
Optimize Sample Loading: Reduce the amount of sample injected onto the column to avoid overloading.
Frequently Asked Questions (FAQs)
Q1: What is the best single chromatographic technique for purifying this compound products?
A1: There is no single "best" method, as the optimal strategy often involves a multi-step approach.[10] However, for separating the target this compound from the common PEG-diacid impurity, ion-exchange chromatography (IEX) is often the most powerful technique due to its ability to resolve molecules based on subtle charge differences.[14][18]
Q2: How can I effectively remove small molecule impurities like unreacted bromo-reagents or coupling agents?
A2: For the removal of small molecules from a much larger PEGylated product, size-based separation techniques are highly effective. These include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume and is excellent for removing small impurities.[12]
-
Ultrafiltration/Diafiltration: This membrane-based technique allows for the removal of small molecules by washing the sample with a buffer through a membrane with a specific molecular weight cut-off (MWCO). The MWCO should be chosen to be significantly larger than the impurities but smaller than the desired product.[12]
Q3: My purified this compound product appears to be degrading upon storage. What could be the cause and how can I prevent it?
A3: PEG derivatives can be susceptible to degradation, particularly through hydrolysis and oxidation.[4][5]
-
Hydrolysis: The ester linkages that can be present in PEG derivatives are susceptible to hydrolysis, especially at non-neutral pH.[6] The carboxylic acid functionality of this compound also makes the molecule's stability pH-dependent.[1]
-
Oxidation: The ether backbone of PEG is prone to auto-oxidation, which can be accelerated by exposure to light, heat, and trace metal ions.[4]
Prevention Strategies:
-
Storage Conditions: Store the purified product at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[19]
-
pH Control: If in solution, maintain a neutral and buffered pH to minimize hydrolysis.
-
Use of Antioxidants: For some applications, the addition of antioxidants may be considered to prevent oxidative degradation.[20]
Q4: What analytical techniques are best for characterizing the purity of my this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): With various detectors such as UV, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) to quantify the main product and impurities.[21][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the desired product and identify unknown impurities by their mass-to-charge ratio.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product and identify functional groups. Note that the polydispersity of PEG can lead to peak broadening.[3]
Experimental Protocols & Visualizations
Protocol: Purification of this compound from PEG-Diacid by Anion-Exchange Chromatography
Objective: To separate this compound from the PEG-diacid impurity using anion-exchange chromatography.
Materials:
-
Anion-exchange column (e.g., a quaternary ammonium-based strong anion exchanger)
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Crude this compound product mixture
-
HPLC system with a UV or ELSD detector
Procedure:
-
Sample Preparation: Dissolve the crude product in Buffer A to a suitable concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm syringe filter.[12]
-
Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the bound components using a linear gradient of Buffer B. A shallow gradient is recommended for optimal resolution (e.g., 0-50% Buffer B over 30 column volumes).
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC or LC-MS to identify the fractions containing the pure this compound.
-
Product Recovery: Pool the pure fractions and remove the salt by dialysis or diafiltration. Lyophilize to obtain the purified product.
Data Presentation
| Compound | Expected Charge at pH 8.0 | Expected Elution Order in AEX |
| PEG-Diol | Neutral | Flow-through |
| This compound | -1 | Binds to resin, elutes at lower salt concentration |
| PEG-Diacid | -2 | Binds strongly to resin, elutes at higher salt concentration |
Visualizations
Workflow for Anion-Exchange Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iajps.com [iajps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. blob.phenomenex.com [blob.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. enovatia.com [enovatia.com]
- 18. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Controlling the Degree of Labeling with Bromo-PEG2-acid
Welcome to the technical support guide for Bromo-PEG2-acid. As Senior Application Scientists, we understand that precise control over bioconjugation is critical for the success of your research, whether you are developing antibody-drug conjugates (ADCs), PROTACs, or fluorescently labeled proteins for imaging.[1] This guide is designed to provide you with in-depth, field-proven insights into mastering your labeling reactions with this compound, moving beyond simple protocols to explain the chemistry and kinetics that govern your results.
This compound is a heterobifunctional linker featuring a bromoacetyl group and a terminal carboxylic acid, separated by a hydrophilic PEG spacer.[1][2][3] The bromoacetyl group is a reactive handle for alkylating nucleophilic amino acid side chains, while the carboxylic acid can be activated to react with primary amines.[1][2][3] This guide focuses specifically on controlling the reaction at the bromo- end of the molecule.
The Degree of Labeling (DOL), which represents the average number of linker molecules attached to a single protein, is a critical parameter.[4][5] An excessively high DOL can lead to protein aggregation, loss of function, or fluorescence quenching, while a low DOL may result in insufficient signal or efficacy.[4][6] Achieving the optimal, reproducible DOL is therefore paramount.[4]
Core Principles: The Chemistry of Bromoacetyl Labeling
Understanding the reaction mechanism is the first step toward controlling it. The bromoacetyl group reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) reaction.[7][8] A nucleophilic side chain on the protein attacks the carbon atom bearing the bromine, displacing the bromide and forming a stable covalent bond.[7]
The primary targets on a protein are, in order of reactivity:
-
Cysteine (Thiol group): The deprotonated thiolate form (-S⁻) is the most potent nucleophile on a protein and reacts efficiently with the bromoacetyl group to form a highly stable thioether bond.[7][8][9]
-
Histidine (Imidazole ring): The imidazole ring can be alkylated, with reactivity increasing at a pH above its pKa of ~6.0.[10]
-
Lysine (ε-Amino group): The primary amine of lysine is a potential target, but its high pKa (~10.5) means it is largely protonated and non-nucleophilic at neutral pH. Significant reactivity typically requires a pH > 9.0.[10][11]
Caption: SN2 reaction of this compound with a protein's cysteine residue.
Frequently Asked Questions (FAQs)
Q1: How can I control the selectivity of the labeling reaction? A1: pH is the most critical parameter for controlling selectivity.[10]
-
For Cysteine-Specific Labeling: Perform the reaction at a pH of 7.0-8.5. In this range, the cysteine thiol (pKa ~8.5) is sufficiently deprotonated to its reactive thiolate form, while lysine amino groups remain largely protonated and unreactive.[7]
-
For Lysine Labeling: To target lysines, a higher pH of >9.0 is generally required.[11] However, this increases the risk of off-target reactions with other nucleophiles and accelerates the hydrolysis of the bromo- group.[10][12]
Q2: How should I prepare and store this compound? A2: this compound should be stored dry and dark at -20°C for long-term stability.[2] For use, create a stock solution in an anhydrous organic solvent like DMSO or DMF immediately before the experiment.[7][11] Unused stock solution can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[13] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[13][14]
Q3: What buffers should I use for the labeling reaction? A3: Use non-nucleophilic buffers. Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol) will compete with the protein for the labeling reagent and must be avoided.[10] Recommended buffers include phosphate (PBS), HEPES, or borate.[10][15]
Q4: What is a good starting molar coupling ratio (MCR)? A4: The MCR (moles of reagent : moles of protein) is a key variable for controlling the DOL.[4] For initial experiments, a 5- to 20-fold molar excess of this compound to the protein is a common starting point for thiol labeling.[11] However, the optimal ratio is protein-dependent and must be determined empirically through titration.[7]
Troubleshooting Guide: Common Labeling Challenges
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Suboptimal pH: The pH is too low, resulting in a low concentration of the reactive thiolate anion. | Increase the reaction pH to 7.5-8.5 using a buffer like phosphate or HEPES.[11] |
| Oxidation of Thiols: Cysteine residues have oxidized to form disulfide bonds, which are unreactive. | Degas buffers thoroughly. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). Adding a small amount of a non-thiol reducing agent like TCEP can be beneficial, but it may also slowly react with the bromoacetyl group.[11] | |
| Competing Nucleophiles: The reaction buffer contains amines (Tris) or thiols (DTT). | Perform a buffer exchange into a non-nucleophilic buffer such as PBS or HEPES prior to labeling.[10] | |
| Hydrolyzed/Inactive Reagent: The this compound has degraded due to moisture or improper storage. | Always prepare a fresh stock solution of the reagent in anhydrous DMSO or DMF immediately before use.[7][13] | |
| Poor Control of DOL (Too High/Low) | Incorrect Molar Coupling Ratio (MCR): The MCR is not optimized for your specific protein. | Perform a titration series with varying MCRs (e.g., 5:1, 10:1, 20:1, 40:1) to find the optimal ratio for your desired DOL.[7][15] |
| Reaction Time/Temperature: The reaction was stopped too early or allowed to proceed for too long. | Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation time. Maintain a consistent temperature.[4][10] | |
| Non-Specific Labeling | pH is Too High: A pH > 8.5 increases the reactivity of lysine and histidine side chains. | For thiol-specific labeling, maintain the pH in the 7.0-7.5 range to maximize selectivity.[10] |
| High Molar Excess of Linker: A large excess of the reagent increases the probability of reactions with less reactive sites. | Reduce the MCR once an initial DOL has been established.[10] | |
| Protein Aggregation/Precipitation | Over-labeling: The addition of too many PEG molecules has altered the protein's isoelectric point (pI) and solubility. | Reduce the MCR and/or the reaction time to achieve a lower DOL.[4] |
| Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature). | Confirm the stability of your protein at the chosen reaction pH and temperature before proceeding with labeling. |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];Start [label="Start: Low Labeling Efficiency", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="Is pH optimal\n(7.0-8.5 for thiols)?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Reagent [label="Is reagent fresh & active?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Buffer [label="Is buffer non-nucleophilic\n(e.g., PBS, HEPES)?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Thiols [label="Are thiols reduced\nand available?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Check_MCR [label="Is Molar Coupling Ratio\n(MCR) sufficient?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
Adjust_pH [label="Action: Adjust pH\nto 7.5-8.5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; New_Reagent [label="Action: Use fresh reagent\nfrom -20°C storage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buffer_Exchange [label="Action: Exchange into\nPBS or HEPES", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas_Reduce [label="Action: Degas buffer,\nconsider adding TCEP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_MCR [label="Action: Increase MCR\n(e.g., 20:1 or higher)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Success [label="Success: Re-run experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_pH; Check_pH -> Check_Reagent [label="Yes", color="#34A853", fontcolor="#202124"]; Check_pH -> Adjust_pH [label="No", color="#EA4335", fontcolor="#202124"]; Adjust_pH -> Success;
Check_Reagent -> Check_Buffer [label="Yes", color="#34A853", fontcolor="#202124"]; Check_Reagent -> New_Reagent [label="No", color="#EA4335", fontcolor="#202124"]; New_Reagent -> Success;
Check_Buffer -> Check_Thiols [label="Yes", color="#34A853", fontcolor="#202124"]; Check_Buffer -> Buffer_Exchange [label="No", color="#EA4335", fontcolor="#202124"]; Buffer_Exchange -> Success;
Check_Thiols -> Check_MCR [label="Yes", color="#34A853", fontcolor="#202124"]; Check_Thiols -> Degas_Reduce [label="No", color="#EA4335", fontcolor="#202124"]; Degas_Reduce -> Success;
Check_MCR -> Success [label="Yes", color="#34A853", fontcolor="#202124"]; Check_MCR -> Increase_MCR [label="No", color="#EA4335", fontcolor="#202124"]; Increase_MCR -> Success; }
Caption: Troubleshooting flowchart for low labeling efficiency.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein
This protocol provides a general workflow. Optimal conditions, particularly MCR and incubation time, should be determined empirically for each specific protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (degassed)
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography columns like Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange to remove any interfering substances.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[11]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[11] The volume of the stock solution should ideally not exceed 5-10% of the total reaction volume to avoid solvent-induced protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[1][7] Protect from light if the final conjugate is light-sensitive.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.[1][11]
-
Purification: Remove unreacted reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[11][16]
Protocol 2: Determining the Degree of Labeling (DOL)
Determining the DOL is essential for quality control and reproducibility. While mass spectrometry provides the most accurate measurement, UV/Vis spectrophotometry is a common and accessible method if the label has a distinct chromophore. Since this compound itself does not have a useful chromophore, this protocol is applicable if the other end of the linker is attached to a dye, or if a dye is subsequently attached to the free carboxylic acid. For unlabeled proteins, mass spectrometry is the required method.
Conceptual Method (for Chromophore-labeled Conjugates):
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the attached label (Alabel).[4][17]
-
Calculate Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.[4]
-
Calculate Degree of Labeling: The DOL is the ratio of the molar concentration of the label to the molar concentration of the protein.[4]
References
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for m-PEG2-Br Reaction with Proteins in Aqueous Buffer. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid. BenchChem.
- BenchChem. (2025). A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols. BenchChem.
- BenchChem. (2025).
- MedKoo Biosciences. This compound | CAS# 1807503-92-9. MedKoo Biosciences.
- BenchChem. (2025). Side reactions of bromo-peg linkers with nucleophiles. BenchChem.
- CD Bioparticles. This compound. CD Bioparticles.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of m-PEG2-Br. BenchChem.
- Technology Networks. (n.d.). Optimizing the labeling of proteins. Technology Networks.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of m-PEG2-Br with Nucleophiles. BenchChem.
- Abela, M., et al. (1996). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Acid-PEG2-NHS Ester. BenchChem.
- BenchChem. (2025).
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences.
- Shapiro, A. B. (2016). Answer to "What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes?".
- BroadPharm. (2022). Protocol for PEG Acid Reagents. BroadPharm.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy5 NHS Ester. BenchChem.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Abberior Instruments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Minimizing Non-Specific Binding of Bromo-PEG2-Acid Conjugates
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Bromo-PEG2-acid conjugates. This resource provides in-depth, experience-driven answers and troubleshooting protocols to address the common and complex challenge of non-specific binding (NSB). Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to design robust, reproducible experiments.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the foundational concepts of this compound chemistry and the mechanisms of non-specific binding.
Q1: What is this compound and how does its chemistry work?
This compound is a heterobifunctional crosslinker, meaning it has two different reactive ends connected by a spacer.[1][2] This structure is designed for the sequential and specific covalent linkage of two different molecules.
-
Bromoacetyl Group (-Br): This end reacts efficiently with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, via a nucleophilic substitution reaction. This forms a very stable thioether bond and works best at a slightly basic pH (7-8).[1]
-
Carboxylic Acid Group (-COOH): This end can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS). The activated NHS ester then readily reacts with primary amine groups (-NH2), found on lysine residues or the N-terminus of proteins, to form a stable amide bond.[1][3][4]
-
PEG2 Spacer: The short, two-unit polyethylene glycol (PEG) chain is hydrophilic. This feature enhances the aqueous solubility of the linker and the final conjugate and provides a flexible spacer arm to reduce steric hindrance.[3][5][6]
View Diagram: this compound Reaction Mechanism
Caption: Sequential conjugation workflow using this compound.
Q2: What is Non-Specific Binding (NSB) and why is it a critical problem?
Non-specific binding refers to the undesirable adhesion of your conjugate to surfaces or molecules other than its intended target.[7][8][9] This is a major cause of experimental failure, leading to reduced assay sensitivity, high background noise, and false-positive results that can derail research and development.[7][8][10] NSB is primarily driven by two physicochemical forces:
-
Hydrophobic Interactions: Nonpolar, "water-fearing" regions on the conjugate and other surfaces will associate to minimize their contact with water.[7][11][12]
-
Electrostatic Interactions: Positively charged regions on one molecule are attracted to negatively charged regions on another molecule or surface.[11][12][13]
Q3: How does the PEG spacer in my conjugate theoretically reduce NSB?
The polyethylene glycol (PEG) component is your first line of defense against NSB. PEG chains are highly hydrophilic and flexible. In an aqueous environment, they create a dynamic "cloud" of water molecules around the conjugate.[5][14][15] This "water shielding" effect acts in two ways:
-
Steric Hindrance: The flexible PEG chains form a physical barrier that sterically hinders the conjugate from making close contact with unintended surfaces.[5][14]
-
Hydration Layer: The PEG layer creates a highly hydrated surface that is energetically unfavorable for other molecules to bind to non-specifically.[16]
While PEG is beneficial, it is not a complete solution, and its effectiveness can be influenced by the overall properties of the final conjugate.[17][18]
Q4: What are the most common sources of NSB when using this compound conjugates?
NSB issues can typically be traced back to three main areas: the conjugate itself, the experimental surfaces, and the assay conditions.
-
The Conjugate:
-
Aggregation: If the final conjugate is not properly purified or is unstable, it can form aggregates that are inherently "sticky."
-
Excessive Charge: Altering the net charge of a protein by conjugating to many lysine residues can increase electrostatic NSB.[13]
-
Exposed Hydrophobic Regions: The conjugation process might alter the protein's conformation, exposing hydrophobic patches.
-
-
The Surface:
-
Solid-Phase Surfaces: Plastic wells (e.g., ELISA plates), nitrocellulose membranes (Western blots), and biosensor chips have inherent hydrophobic and/or charged properties.[12]
-
Cellular Surfaces: Cell membranes and the extracellular matrix are complex environments with numerous potential sites for non-specific interactions.
-
-
The Assay Conditions:
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides structured solutions to common NSB problems. Each solution includes an explanation of the underlying cause and a detailed protocol.
Problem 1: High Background Signal in Solid-Phase Assays (e.g., ELISA, Western Blot, SPR)
High background noise is the classic symptom of NSB in surface-based assays. It obscures the specific signal, making data interpretation unreliable.
-
Potential Cause A: Insufficient Blocking of the Solid Surface
-
Expert Explanation: The surfaces of microplates and membranes are manufactured to bind proteins, and they will bind any protein, including your conjugate, if not properly blocked. A blocking agent is a solution of inert protein or polymer that physically adsorbs to all unoccupied sites on the surface, making them unavailable for your conjugate to bind non-specifically.[7] Using inadequate concentrations or the wrong type of blocker will leave sites open, resulting in high background.
-
Solution: Protocol for Optimizing Blocking Buffers
-
Select Candidates: Choose at least two different types of blocking agents to compare from the table below. Bovine Serum Albumin (BSA) and a non-protein-based, synthetic blocker are excellent starting points.
-
Prepare Concentrations: Prepare a range of concentrations for each blocker. For BSA, test 1%, 3%, and 5% (w/v) in your assay buffer (e.g., PBS or TBS). For synthetic blockers, follow the manufacturer's recommended concentration range.
-
Test Matrix: Coat your plate/membrane with the capture molecule as usual. In a checkerboard fashion, apply the different blockers at varying concentrations to different wells/lanes. Include a "no blocker" control.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C to ensure complete surface saturation.[7]
-
Assay Execution: Proceed with the rest of your assay, adding your this compound conjugate. Crucially, include "no analyte" control wells for each blocking condition. These wells will reveal the true level of NSB for each blocker.
-
Analysis: The optimal blocking buffer is the one that provides the lowest signal in the "no analyte" control wells while maintaining the highest signal in the positive control wells (high signal-to-noise ratio).
-
-
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Mechanism of Action | Pros | Cons |
| Bovine Serum Albumin (BSA) | Protein-based; blocks via hydrophobic and hydrophilic interactions. | Inexpensive, readily available, effective for many applications. | Batch-to-batch variability can be high. Can be a source of cross-reactivity if it contains contaminating IgG.[19][20] |
| Non-Fat Dry Milk / Casein | Protein-based; primary protein is casein. | Very inexpensive, effective blocker. | May contain phosphoproteins that interfere with phospho-specific antibodies. Can sometimes mask certain epitopes. |
| Normal Serum | Contains a complex mixture of endogenous proteins. | Very effective at reducing NSB, especially in tissue-based applications.[21] Use serum from the same species as the secondary antibody host.[20] | More expensive than BSA or milk. |
| Synthetic/Polymer Blockers | Often PEG-based or other hydrophilic polymers. | Protein-free, eliminating cross-reactivity issues. High batch-to-batch consistency.[19] | Can be more expensive. May require more optimization for specific assays. |
-
Potential Cause B: Suboptimal Buffer Composition
-
Expert Explanation: The buffer is not a passive component; it actively influences molecular interactions. A buffer with low ionic strength allows electrostatic interactions to dominate, while an incorrect pH can alter the charge of your conjugate or the surface. Adding a non-ionic detergent can disrupt non-specific hydrophobic interactions.[11][16]
-
Solution: Protocol for Buffer Optimization
-
Ionic Strength Adjustment: Prepare your primary assay buffer (e.g., PBS) with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM). Higher salt concentrations help to shield electrostatic charges, reducing NSB.[11] Run your assay with these buffers to find the optimal salt level that reduces background without inhibiting specific binding.
-
Detergent Addition: Add a low concentration of a non-ionic detergent like Tween-20 to your wash buffer and potentially your diluent buffer. Start with 0.05% (v/v). This disrupts low-affinity, hydrophobic-driven NSB without typically affecting high-affinity specific interactions.
-
pH Screening: While most assays work well around physiological pH (7.4), if you suspect strong charge-based NSB, you can test a range of pH values (e.g., 7.0, 7.4, 8.0) to find the point where NSB is minimized.
-
-
Problem 2: Aggregation and Precipitation of the Final Conjugate
If your conjugate is forming visible precipitates or performing poorly, aggregation is a likely cause. Aggregates are notoriously sticky and are a major source of NSB.
-
Potential Cause: Non-Specific or Excessive PEGylation
-
Expert Explanation: this compound reacts with amines (lysines) and thiols (cysteines). If your protein has many surface-exposed lysines, a one-step conjugation can result in a heterogeneous mixture with PEG linkers attached at random locations. This "non-specific PEGylation" can neutralize critical surface charges that keep the protein soluble, leading to aggregation.[13][15]
-
Solution: Implement a Sequential, Site-Specific Conjugation Strategy The key to a homogenous, stable conjugate is control. By reacting the two ends of the this compound linker in separate, sequential steps, you can direct the conjugation to specific sites, preserving the protein's native structure and solubility.[1]
-
View Diagram: Optimized Workflow to Prevent Conjugate Aggregation
Caption: Workflow for sequential conjugation to improve homogeneity.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the critical workflows discussed above.
Protocol 1: General Sequential Conjugation Using this compound
This protocol assumes your first protein has an accessible sulfhydryl group and your second molecule has a primary amine.
Materials:
-
Thiol-containing protein (Molecule A)
-
Amine-containing molecule (Molecule B)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Activation Reagents: EDC and NHS
-
Purification: Desalting column (e.g., Zeba™ Spin) and Size Exclusion Chromatography (SEC) column.
Procedure:
-
Thiol-Bromo Reaction:
-
Dissolve Molecule A in Reaction Buffer. If needed, reduce disulfide bonds first using a reagent like TCEP and remove the excess reducing agent with a desalting column.
-
Add a 5- to 20-fold molar excess of this compound to the solution of Molecule A.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Remove unreacted this compound using a desalting column equilibrated with PBS, pH 7.2. You now have Molecule A-PEG2-acid.
-
-
Amine-Carboxylic Acid Reaction:
-
Immediately proceed to the activation step. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (relative to the starting amount of Molecule A) to the solution.[1] Incubate for 15-30 minutes at room temperature.
-
Add Molecule B to the activated solution. A 1.5- to 5-fold molar excess of the activated conjugate relative to Molecule B is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the final conjugate using Size Exclusion Chromatography (SEC) to separate the larger conjugate from unreacted Molecule B, EDC/NHS byproducts, and any smaller species.[11]
-
Protocol 2: Purification of PEGylated Conjugates via Size Exclusion Chromatography (SEC)
Expert Rationale: SEC separates molecules based on their hydrodynamic radius (size in solution). PEGylation significantly increases the size of a protein, making it elute earlier from the SEC column than the smaller, unmodified protein.[11] This is the most effective method for ensuring the purity and stability of your final product.
Procedure:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the expected size of your conjugate and the starting materials.
-
Equilibration: Thoroughly equilibrate the column with a suitable, filtered, and degassed storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Concentrate your conjugation reaction mixture if necessary and inject it onto the column.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions and monitor the column effluent using a UV detector at 280 nm (for proteins).
-
Analysis: The PEGylated conjugate will appear as an earlier-eluting peak compared to the peak corresponding to the unmodified protein. Collect the fractions corresponding to the conjugate peak and confirm purity using SDS-PAGE.
References
- Blockers Practical Guide. (n.d.). Life Science.
- Blocking Non-specific Binding in Immunoassays. (2020, July 14). Biocompare.com.
- Relieving PEGylation. (2012). Nature Chemistry.
- Practical Guide To Immunoassay Blocking Reagents. (2016, April 6). Laboratory Network.com.
- Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. (2012). MDPI.
- Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. (2021). National Institutes of Health (NIH).
- Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating. (2011). National Institutes of Health (NIH).
- This compound (CAT#: ADC-L-Y0478). (n.d.). Creative Biolabs.
- Why does Poly(ethylene glycol) (PEG) reduce non-specific interactions?. (2014, April 15). ResearchGate.
- Questioning the Use of PEGylation for Drug Delivery. (2014). National Institutes of Health (NIH).
- Site-specific PEGylation of proteins: Insights into structural and functional changes. (2024). DOI.
- Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
- Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). (2022). National Institutes of Health (NIH).
- Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. (2020). National Institutes of Health (NIH).
- Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Proteins Web.
- Enhanced Binding and Reduced Immunogenicity of Glycoconjugates Prepared via Solid-State Photoactivation of Aliphatic Diazirine Carbohydrates. (2020). National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. Practical Guide To Immunoassay Blocking Reagents [laboratorynetwork.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Enhanced Binding and Reduced Immunogenicity of Glycoconjugates Prepared via Solid-State Photoactivation of Aliphatic Diazirine Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 21. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Bromo-PEG2-acid Conjugation
Welcome to your comprehensive resource for mastering Bromo-PEG2-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing your reaction conditions and troubleshooting common challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in creating precisely defined bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it a useful linker?
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a short polyethylene glycol (PEG) spacer.[1] These groups are:
-
A bromoacetyl group , which selectively reacts with sulfhydryl (thiol) groups, such as those found on cysteine residues.[2]
-
A terminal carboxylic acid , which can be activated to react with primary amines, like those on lysine residues or the N-terminus of a protein.
The PEG spacer enhances the linker's solubility in aqueous solutions.[3] This dual reactivity allows for a controlled, sequential conjugation of two different molecules, minimizing the formation of unwanted homodimers.[4]
Q2: What is the general strategy for a sequential conjugation using this compound?
A sequential two-step conjugation is the recommended approach to maximize specificity and yield.[1] The typical order of reactions is:
-
Thiol-Bromo Reaction: The bromoacetyl group is reacted first with a thiol-containing molecule under near-neutral to slightly basic conditions.[5]
-
Amine-Carboxylic Acid Reaction: The carboxylic acid on the now-conjugated linker is then activated using EDC and NHS and subsequently reacted with an amine-containing molecule.[1]
Q3: What are the optimal pH conditions for each step of the conjugation?
The two reactive ends of this compound have distinct optimal pH ranges for their respective reactions:
-
Bromoacetyl-Thiol Reaction: This reaction is most efficient at a pH range of 7.0-8.5.[6] The reactive species is the thiolate anion (R-S⁻), and a pH above the thiol's pKa (typically around 8.5) increases the concentration of this more nucleophilic form, thus accelerating the reaction.[7] However, at a pH above 8.5, the risk of non-specific reactions with other nucleophilic residues like lysine and histidine increases.[6]
-
EDC/NHS-mediated Amine Coupling: This is a two-stage process with its own pH optima:
-
Activation Step: The activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[8]
-
Coupling Step: The subsequent reaction of the formed NHS-ester with a primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[7] This higher pH facilitates the deprotonation of the primary amine, making it a better nucleophile.[7]
-
Q4: How should I handle and store my this compound and the EDC/NHS reagents?
Proper storage and handling are critical for maintaining the reactivity of your reagents:
-
This compound: Store desiccated at -20°C for long-term stability.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive groups.[9]
-
EDC and NHS: These reagents are highly sensitive to moisture.[10] Store them desiccated at -20°C.[11] Always allow the containers to warm to room temperature before opening to avoid condensation.[10] It is highly recommended to prepare stock solutions of EDC and NHS fresh for each experiment.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your this compound conjugation experiments, providing scientifically grounded solutions.
Issue 1: Low or No Conjugation Yield
This is the most frequent problem and can arise from issues in either the thiol or amine conjugation step.
Troubleshooting the Bromoacetyl-Thiol Reaction:
| Potential Cause | Recommended Solution |
| pH is too low | The thiol group (-SH) is not sufficiently deprotonated to the more nucleophilic thiolate (-S⁻). Increase the reaction buffer pH to the 7.5-8.5 range.[6] |
| Incomplete reduction of disulfide bonds | If your protein contains disulfide bridges, the target cysteine is not available for reaction. Ensure complete reduction using an excess of a reducing agent like TCEP or DTT. You can confirm the presence of free thiols using Ellman's reagent.[6] |
| Re-oxidation of thiols | Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. Degas your buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Steric hindrance | The target cysteine may be located in a sterically inaccessible region of the protein. Consider denaturing and refolding the protein, or using a longer PEG linker if available. |
Troubleshooting the EDC/NHS Amine Coupling:
| Potential Cause | Recommended Solution |
| Inactive EDC or NHS | These reagents are moisture-sensitive and can lose activity if not stored properly. Use fresh vials or test the activity of your current stock.[12] |
| Hydrolysis of the NHS-ester | The activated NHS-ester is susceptible to hydrolysis, especially at higher pH.[13] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[14] Perform the amine coupling step immediately after the activation step.[15] Running the reaction at 4°C can also slow down hydrolysis.[15] |
| Incorrect pH for reaction steps | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.[15] Using a single, compromise pH is possible but often leads to lower efficiency.[7] |
| Use of amine-containing buffers | Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for the activated NHS-ester, significantly reducing your yield.[15] Use non-amine buffers like MES for the activation step and PBS or borate buffer for the coupling step.[8][15] |
| Protein precipitation | High concentrations of EDC can sometimes cause protein precipitation. If you observe this, try reducing the molar excess of EDC used. Also, ensure the reaction pH is at least 1-2 units away from your protein's isoelectric point (pI) to avoid aggregation.[2] |
Issue 2: Non-Specific Labeling
Troubleshooting the Bromoacetyl-Thiol Reaction:
| Potential Cause | Recommended Solution |
| pH is too high | At pH values above 8.5, the bromoacetyl group can start to react with other nucleophilic amino acid side chains, such as the amine group of lysine.[6] Lower the reaction pH to the 7.0-8.0 range to enhance specificity for cysteine residues.[6] |
| High concentration of bromoacetyl reagent or prolonged reaction time | An excessive amount of the bromo-PEG linker or a very long reaction time can lead to off-target reactions. Optimize the molar ratio of the linker to your molecule and monitor the reaction progress to determine the optimal time.[6] |
Troubleshooting the EDC/NHS Amine Coupling:
| Potential Cause | Recommended Solution |
| EDC-mediated cross-linking | If NHS is omitted or its concentration is too low, the highly reactive O-acylisourea intermediate formed by EDC can lead to protein cross-linking. Ensure an adequate molar excess of NHS is used to efficiently convert the intermediate to the more stable NHS-ester. |
Experimental Protocols & Data
Optimizing Reaction Time: A Quantitative Approach
The following table provides a starting point for optimizing your reaction times. These should be empirically determined for your specific system.
| Parameter | Bromoacetyl-Thiol Reaction | EDC/NHS Amine Coupling | Rationale |
| Activation Time | N/A | 15 - 30 minutes | Sufficient time for NHS-ester formation. Longer times can lead to hydrolysis of the O-acylisourea intermediate. |
| Coupling Time | 2 - 16 hours | 2 hours to overnight | The bromoacetyl-thiol reaction is generally slower than maleimide-thiol reactions.[1] The amine coupling reaction can be performed at room temperature for faster kinetics or at 4°C to minimize hydrolysis and for sensitive proteins. |
| Temperature | 4°C - Room Temperature (20-25°C) | 4°C - Room Temperature (20-25°C) | Lower temperatures can help minimize side reactions and protein degradation.[6] |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | 10:1 to 50:1 (for PEGylation) | A molar excess of the linker is used to drive the reaction to completion.[6] The optimal ratio should be determined experimentally. |
Protocol 1: Sequential Conjugation of a Thiol-Containing Peptide and an Amine-Containing Protein
This protocol outlines the steps for first reacting this compound with a cysteine-containing peptide, followed by conjugation to a protein.
Materials:
-
Cysteine-containing peptide
-
Amine-containing protein
-
This compound
-
Thiol Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5[6]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
EDC and NHS
-
Desalting column
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Thiol Reaction Buffer. If the peptide has disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.[5]
-
Bromoacetyl-Thiol Conjugation:
-
Purification of Intermediate: Purify the peptide-PEG-acid conjugate using a desalting column or dialysis to remove excess linker.
-
Carboxylic Acid Activation:
-
Amine Coupling:
-
Immediately add the activated peptide-PEG-acid solution to the amine-containing protein, which should be in the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[8]
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted reagents and byproducts.[5]
Post-Conjugation Purification and Analysis
Successful conjugation requires robust purification and characterization methods.
-
Purification:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing unreacted small molecules like the PEG linker and quenching reagents.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. This can be particularly useful for separating PEGylated proteins from unreacted protein, as the PEG chains can shield surface charges.[5]
-
Reverse Phase Chromatography (RP-HPLC): Often used for purifying peptide conjugates and can also be used for analytical characterization.[5]
-
-
Characterization:
-
SDS-PAGE: Can visualize the increase in molecular weight of a protein after PEGylation.
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the degree of PEGylation.
-
HPLC: Can be used to assess the purity of the final conjugate.
-
Visualizing the Workflow and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the key chemical reactions and the overall experimental workflow.
Caption: Sequential workflow for bioconjugation using this compound.
Caption: Chemical reactions for thiol and amine conjugation.
By understanding the principles behind each step and systematically troubleshooting any issues that arise, you can confidently optimize your this compound conjugation reactions to achieve high yields of well-defined bioconjugates.
References
- Bioconjugate Techniques, 3rd Edition. G.T. Hermanson. Academic Press. (ISBN: 978-0123822390)
- Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- Amino acid derivative and bromoacetyl modified peptides.
- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
- Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
- Fast Cysteine Bioconjug
- New Cysteine-Containing PEG-Glycerolipid Increases the Bloodstream Circulation Time of Upconverting Nanoparticles. MDPI. [Link]
- Overview of reaction rates of fast cysteine conjugation protocols. SPAAC.
- Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. PubMed. [Link]
- From Synthesis to Characterization of Site-Selective PEGyl
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bromo-PEG2-acid Reactions
Welcome to the technical support guide for Bromo-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your conjugation experiments. Here, we will delve into one of the most critical parameters governing the success of your reaction: temperature . This guide provides frequently asked questions (FAQs), in-depth troubleshooting, and validated protocols to help you navigate the complexities of temperature optimization and maximize your reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound, and why is temperature so important?
This compound is a heterobifunctional linker, meaning it has two different reactive ends: a bromoacetyl group and a carboxylic acid group.[1]
-
Bromoacetyl Group: This end reacts with nucleophiles, most commonly the thiol (sulfhydryl) group of a cysteine residue, via a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond.[1][2]
-
Carboxylic Acid Group: This end can be activated (e.g., using EDC/NHS chemistry) to react with primary amines, such as the side chain of a lysine residue, to form a stable amide bond.[1][3]
Temperature is a critical parameter because it directly influences the rate of all chemical reactions.[4] For the SN2 reaction at the bromoacetyl end, increasing the temperature generally increases the reaction rate. However, temperature also accelerates undesirable side reactions, such as hydrolysis of the bromo- group and E2 elimination, which compete with the desired conjugation and can significantly lower your yield.[5][6] Therefore, successful conjugation hinges on finding the optimal temperature that maximizes the rate of the desired reaction while minimizing the formation of byproducts.
Q2: What is a good starting temperature for my conjugation reaction with this compound?
For most applications involving the reaction of the bromoacetyl group with a thiol on a protein or peptide, a starting temperature of room temperature (20-25°C) is recommended.[1][7][8] Many protocols also suggest the option of reacting overnight at 4°C .[1][8][9]
-
Room Temperature (20-25°C): Offers a good balance between a reasonable reaction rate (typically 2-4 hours) and minimal side reactions.[8]
-
4°C (Refrigerated): Slows the reaction down significantly (requiring overnight incubation) but is the best choice for highly sensitive biomolecules that may degrade at higher temperatures. It also further minimizes hydrolysis of the bromoacetyl group.[7][10]
It is crucial to empirically determine the optimal temperature for each specific system, as the stability of your target molecule and the nucleophilicity of the target group are key factors.[7]
Q3: Can I heat my reaction to speed it up? What are the risks?
While increasing the temperature will accelerate the SN2 reaction, it comes with significant risks that can compromise your experiment's success.
-
Increased Side Reactions: Higher temperatures disproportionately favor elimination (E2) reactions over substitution (SN2), especially if there is any steric hindrance around the reaction site.[5][11] This leads to the formation of an undesired vinyl-PEG byproduct. Furthermore, the rate of hydrolysis of the bromo- group to a hydroxy- group also increases with temperature.[6][12]
-
Biomolecule Degradation: Proteins and other biomolecules are often sensitive to heat and may denature or aggregate at elevated temperatures, leading to a complete loss of activity.
-
PEG Backbone Instability: While the PEG chain is generally stable, prolonged exposure to very high temperatures (e.g., >80-100°C) in the presence of oxygen can lead to thermo-oxidative degradation.[13]
Recommendation: Avoid heating reactions involving sensitive biomolecules. If you are working with a robust small molecule and need to accelerate the reaction, increase the temperature cautiously in small increments (e.g., to 37°C or 50°C), while carefully monitoring for byproduct formation via LC-MS.[11][14]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during this compound conjugations and provides a systematic, cause-and-effect approach to troubleshooting.
Problem 1: My reaction yield is very low or the reaction is not going to completion.
Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions, with temperature playing a key role.
Q: I ran my reaction at 4°C overnight and the conversion is poor. What should I do?
A: A low temperature (4°C) is excellent for minimizing side reactions but may be too slow if your nucleophile is weak or sterically hindered.[10]
-
Solution 1: Increase Temperature. Try running the reaction at room temperature (20-25°C) for 2-4 hours. This modest increase in temperature provides more kinetic energy to overcome the activation barrier without significantly increasing the risk of side reactions for most proteins.[7]
-
Solution 2: Increase Reaction Time. If your biomolecule is too unstable for room temperature, you may need to extend the incubation time at 4°C to 24 or even 48 hours. Monitor the reaction's progress to determine the optimal duration.[15]
-
Solution 3: Verify Other Parameters. Before adjusting the temperature, confirm that other critical parameters are optimal. Ensure your reaction pH is appropriate (typically 7.5-8.5 for thiols), your reagents are active, and you are using a sufficient molar excess of the this compound.[7][8]
Problem 2: My analysis (e.g., LC-MS) shows significant side product formation.
The presence of major side products is a clear indication that your reaction conditions, particularly temperature, are favoring undesired pathways.
Q: I ran my reaction at 37°C and see a major peak corresponding to the mass of my protein plus a hydrolyzed PEG linker. How can I fix this?
A: You are observing hydrolysis of the bromoacetyl group to a hydroxyacetyl group, a reaction that is accelerated by both higher pH and higher temperature.[7][12]
-
Solution: Decrease Temperature. This is the most effective solution. Lower the reaction temperature to room temperature (20-25°C) or even 4°C. This will dramatically slow the rate of hydrolysis relative to the rate of the desired SN2 conjugation.[10]
-
Additional Check: While lowering the temperature, also ensure your pH is not excessively high (e.g., > 9.0), as this also accelerates hydrolysis.[7]
Data Presentation & Protocols
Representative Data: Temperature Effects on Thiol Conjugation
The following table provides a summary of expected outcomes when conjugating this compound to a model thiol-containing peptide. These values are illustrative and should be optimized for each specific application.
| Parameter | 4°C | 25°C (Room Temp) | 50°C |
| Incubation Time | 16 - 24 hours | 2 - 4 hours | 0.5 - 1 hour |
| Target Product Yield | Good (~85%) | Excellent (~95%) | Poor (~50%) |
| Hydrolysis Byproduct | Minimal (<5%) | Low (~5%) | Significant (~25%) |
| Elimination Byproduct | Not Detected | Minimal (<1%) | Significant (~25%) |
| Recommendation | Best for unstable biomolecules | Optimal starting point | Not Recommended |
Experimental Protocol: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Thiol-containing protein (e.g., containing a native or engineered cysteine)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)
-
Quenching Solution: 1 M L-cysteine in Reaction Buffer
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
Procedure:
-
Protein Preparation: If the protein has been stored in a buffer containing reducing agents (like DTT or TCEP), it must be exchanged into the degassed Reaction Buffer using a desalting column immediately prior to use. Adjust the protein concentration to 1-5 mg/mL.
-
Linker Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a 100 mM stock solution in anhydrous DMSO or DMF.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein aggregation.[16]
-
Incubation: Gently mix the reaction and incubate under one of the following conditions:
-
Quenching (Optional but Recommended): To stop the reaction and consume any unreacted bromoacetyl groups, add the Quenching Solution to a final L-cysteine concentration of 20-50 mM. Incubate for 30 minutes at room temperature.[1]
-
Purification: Purify the resulting conjugate to remove excess linker and quenching reagent. SEC is a commonly used method for this separation. The purified conjugate now possesses a terminal carboxylic acid group, which can be used for subsequent amine-coupling reactions.[1]
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conjugation Yield with Acid-PEG8-SS-PEG8. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Chemguide. (n.d.). The Hydrolysis of Halogenoalkanes.
- Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature.
- Physics & Maths Tutor. (n.d.). Edexcel International Chemistry A-level Practical 5 - Investigating the Rates of Hydrolysis of Halogenoalkanes.
- Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel AS Chemistry): Revision Note.
- Doc Brown's Chemistry. (n.d.). Hydrolysis of halogenoalkanes (haloalkanes) with water.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
- StudySmarter. (2023). Hydrolysis Of Halogenoalkanes: Mechanism, Rates.
- Physics & Maths Tutor. (n.d.). Core Practical 4: Investigating Halogenoalkane Hydrolysis.
- BenchChem. (2025).
- Hampton Research. (1986). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols.
- Zhang, F., et al. (2018). Thermal analysis and heat capacity study of polyethylene glycol (PEG) phase change materials for thermal energy storage applications. Journal of Chemical Thermodynamics.
- African Journal of Biomedical Research. (2024). Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution.
- AxisPharm. (2024). Protocol for PEG Acid Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. savemyexams.com [savemyexams.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Post-Reaction Purification of Bromo-PEG2-Acid Conjugates
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical post-reaction step: the removal of excess Bromo-PEG2-acid. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible results in your conjugation experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the purification of products after reaction with this compound.
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
A1: The removal of excess this compound is paramount for several reasons. Firstly, its presence can interfere with downstream analytical techniques, making it difficult to accurately characterize and quantify your desired conjugate. Secondly, for therapeutic applications, unreacted linkers can be immunogenic or have off-target effects. Finally, excess linker can compete with your conjugate in subsequent reaction steps if the conjugate is to be used as an intermediate.
Q2: What are the primary methods for removing excess this compound?
A2: The choice of purification method depends on the nature of your target molecule (e.g., protein, peptide, small molecule), the scale of your reaction, and the required purity of the final product. The most common techniques include:
-
Size-Exclusion Chromatography (SEC): Ideal when there is a significant size difference between your conjugate and the small this compound molecule.[][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity.[3][4]
-
Dialysis/Ultrafiltration: A straightforward method for removing small molecules from much larger ones, such as proteins.[][5]
-
Ion-Exchange Chromatography (IEX): Effective if your conjugate has a different net charge compared to the unreacted this compound.[]
-
Liquid-Liquid Extraction (LLE): A simple and scalable method based on the differential solubility of the product and the excess reagent in immiscible solvents.[6][7]
-
Precipitation: Can be employed if the conjugate and the unreacted linker have significantly different solubilities in a particular solvent system.[8][9][10]
Q3: My target molecule is a large protein. What is the simplest way to remove the excess this compound?
A3: For large biomolecules like proteins and antibodies, dialysis or ultrafiltration are often the most straightforward and effective methods.[][5] These techniques leverage the significant size difference between the protein conjugate and the small this compound linker. Dialysis involves placing the reaction mixture in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO) that allows the small linker to diffuse out into a surrounding buffer, while retaining the large conjugate. Ultrafiltration uses pressure to force the buffer and small molecules through a membrane, concentrating the larger conjugate.
Q4: I am working with a small molecule. Which purification technique is likely to be most effective?
A4: For small molecule conjugations, where the size difference between the product and the unreacted linker is minimal, high-resolution techniques like RP-HPLC are often necessary.[6] This method separates compounds based on their hydrophobicity. Since the PEG moiety of this compound imparts some hydrophilicity, there is often a sufficient difference in retention times between the starting material and the more complex conjugate to allow for effective separation. Flash column chromatography on silica gel can also be an option, though PEG-containing compounds can sometimes be challenging to purify this way.[11]
In-Depth Troubleshooting Guides
This section provides detailed guidance on overcoming common challenges encountered during the purification process.
Scenario 1: Poor Separation of Conjugate and Excess this compound using Size-Exclusion Chromatography (SEC)
Problem: You are using SEC to purify your protein-PEG conjugate, but the chromatogram shows overlapping peaks for the conjugate and the excess this compound.
Root Cause Analysis and Solutions:
-
Inappropriate Column Selection: The resolution of an SEC column is dependent on its pore size and length. For separating a large protein conjugate from a small linker, a column with a wide fractionation range that includes both molecular weights is necessary.
-
Suboptimal Mobile Phase: While SEC is less sensitive to mobile phase composition than other chromatography methods, certain additives can influence separation. For instance, arginine can be added to the mobile phase to reduce non-specific interactions between the sample and the column resin, leading to sharper peaks and better resolution.[12]
-
Aggregation: Your protein conjugate may be forming aggregates, which can elute at different times and co-elute with other species. Analyze your sample for aggregates and consider optimizing the reaction buffer conditions (e.g., adjusting ionic strength or adding detergents) to minimize their formation.[5]
Scenario 2: Difficulty Removing Excess this compound via Liquid-Liquid Extraction (LLE)
Problem: You are attempting to use LLE to separate your small molecule conjugate from the excess linker, but you are experiencing poor separation or emulsion formation.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent System: The success of LLE hinges on the significant difference in partitioning of the conjugate and the linker between two immiscible liquid phases (typically an aqueous and an organic phase).[7][13] The hydrophilic PEG chain in this compound increases its solubility in aqueous media.[14][15][16] Your conjugate, depending on the nature of the attached molecule, may be more soluble in an organic solvent. Experiment with different solvent systems to maximize this solubility difference.
-
Emulsion Formation: Emulsions are a common issue in LLE, particularly when dealing with amphiphilic molecules.[6] To break an emulsion, you can try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or gently swirling the mixture instead of vigorous shaking.
Scenario 3: Low Recovery of Conjugate after Reverse-Phase HPLC (RP-HPLC) Purification
Problem: You have successfully separated your conjugate from the excess linker using RP-HPLC, but the yield of the purified product is very low.
Root Cause Analysis and Solutions:
-
Irreversible Adsorption or Precipitation: PEGylated molecules can sometimes adsorb irreversibly to the column matrix or precipitate in high concentrations of organic solvent.[17] Try lowering the initial or final concentration of the organic modifier in your gradient. A column wash with a strong solvent may also help elute any strongly bound material.
-
Suboptimal pH of the Mobile Phase: The pH of the mobile phase can affect the charge and, consequently, the retention and solubility of your conjugate. If your conjugate contains ionizable groups, experiment with different pH values to improve recovery.
-
Degradation on the Column: Some molecules can be sensitive to the acidic conditions often used in RP-HPLC (e.g., with trifluoroacetic acid). If you suspect your conjugate is degrading, consider using a mobile phase with a different modifier, such as formic acid, which is less harsh.
Comparative Overview of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[][] | Mild conditions, good for removing small molecules from large ones.[6] | Poor resolution if product and linker are of similar size; sample dilution occurs.[6] | Purifying large biomolecules (e.g., proteins, antibodies) from small linkers. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution and purity achievable.[6] | Can be time-consuming for large scales; may require method development.[6] | High-purity separation of small to medium-sized molecules with different hydrophobicities.[6] |
| Dialysis/Ultrafiltration | Separation based on molecular weight cut-off.[] | Simple, cost-effective, and scalable. | Not suitable for separating molecules of similar size; can be time-consuming. | Removing small molecules from large biomolecules.[5] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge.[] | High capacity and resolution. | Requires the product and linker to have different net charges. | Purifying charged molecules where the PEGylation alters the overall charge. |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility.[7] | Simple, inexpensive, and scalable.[6] | Can be labor-intensive; emulsion formation can be an issue.[6] | Large-scale purification where there is a significant difference in solubility between the product and the linker. |
| Precipitation | Differential solubility in a given solvent.[8][9] | Simple and scalable. | May not be highly selective; risk of product co-precipitation. | Cases where the product has very different solubility characteristics from the linker. |
Experimental Protocols
Protocol 1: Purification of a Protein-PEG Conjugate using Size-Exclusion Chromatography (SEC)
Objective: To separate a protein-PEG conjugate from unreacted this compound and other small molecule byproducts.
Materials:
-
Crude reaction mixture
-
SEC column with an appropriate molecular weight fractionation range
-
HPLC system with a UV detector
-
Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[18]
-
Injection: Inject a defined volume of the filtered sample onto the column.
-
Elution: Elute the sample isocratically with the mobile phase. The larger protein-PEG conjugate will elute first, followed by the smaller unreacted protein (if any), and finally the small this compound and other byproducts.
-
Fraction Collection: Collect fractions corresponding to the desired product peak, as identified by UV absorbance (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to confirm the purity of the conjugate.
Protocol 2: Purification of a Small Molecule-PEG Conjugate using Reverse-Phase HPLC (RP-HPLC)
Objective: To achieve high-purity separation of a small molecule-PEG conjugate from unreacted this compound.
Materials:
-
Crude reaction mixture
-
Preparative RP-HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Solvents for sample dissolution (e.g., DMSO, DMF)
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale to determine the optimal gradient conditions for separating the conjugate from the starting materials.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and filter it through a 0.45 µm syringe filter.[19]
-
System Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage to elute the compounds based on their hydrophobicity. Typically, the unreacted this compound will elute earlier than the more hydrophobic conjugate.
-
Fraction Collection: Collect fractions across the chromatogram, focusing on the peak corresponding to the desired product.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Visualizations
Caption: General experimental workflow for post-reaction purification.
Caption: Troubleshooting logic for common purification issues.
References
- Knudson, V., Farkas, T., & McGinley, M. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International.
- Lain, B., Zarbis-Papastoitsis, G., & Kuczewski, M. (n.d.). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. BioPharm International.
- Journal of New Developments in Chemistry. (n.d.). Polyethylene Glycol Precipitation.
- MDPI. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins.
- Reddit. (2022). Chromatography of PEG containing compounds.
- ResearchGate. (n.d.). Purification of PEGylated Proteins | Request PDF.
- PubMed Central. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients.
- Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0478).
- PubMed. (2015). PEG-salt aqueous two-phase systems: an attractive and versatile liquid-liquid extraction technology for the downstream processing of proteins and enzymes.
- Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- PubMed. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity.
- ResearchGate. (n.d.). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity | Request PDF.
- PubMed. (1984). Protein precipitation with polyethylene glycol.
- PubMed. (2003). Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Chromatography Forum. (2015). Methods for pegylated separations.
- Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup.
- LCGC International. (n.d.). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate.
Sources
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. This compound - Creative Biolabs [creative-biolabs.com]
- 15. This compound - CD Bioparticles [cd-bioparticles.net]
- 16. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Bromo-PEG2-acid Conjugation by Mass Spectrometry
For researchers and drug development professionals, the covalent attachment of polyethylene glycol (PEG) linkers—a process known as PEGylation—is a cornerstone strategy for improving the therapeutic properties of biomolecules.[1] Unlike traditional, polydisperse PEG polymers, discrete PEG (dPEG®) reagents like Bromo-PEG2-acid offer precise, single-molecule structures that eliminate the inherent heterogeneity of the final product.[2] However, this precision demands equally precise analytical validation. Confirming that the conjugation has occurred successfully and at the intended site is a critical quality attribute that dictates the efficacy and safety of the resulting bioconjugate.
This guide provides an in-depth comparison of mass spectrometry (MS) strategies for validating the conjugation of this compound. We will move beyond simple protocols to explain the underlying rationale for methodological choices, ensuring a self-validating experimental design. The focus will be on providing a clear, objective framework for selecting the right analytical path based on the specific questions you need to answer.
The Analytical Challenge: Moving Beyond "Did it Work?" to "What Exactly Do I Have?"
The core analytical task is to confirm the formation of a covalent bond between your molecule of interest (e.g., a protein, peptide, or small molecule) and the this compound linker. The bromo group on the linker is an electrophile that readily reacts with nucleophiles, most commonly the thiol group of a cysteine residue, forming a stable thioether bond.[3]
Mass spectrometry is the definitive tool for this task because it directly measures the molecular weight of the molecules, providing unambiguous evidence of the mass addition from the PEG linker.[4] The primary challenge lies in choosing the right MS strategy to achieve the required level of detail. Do you need a rapid confirmation of the overall reaction efficiency, or do you need to pinpoint the exact amino acid that was modified?
Comparing Mass Spectrometry Strategies: Intact Mass vs. Peptide Mapping
The two most powerful MS-based approaches for analyzing PEGylated proteins are "intact mass analysis" and "peptide mapping" (or "bottom-up" proteomics).[5] The choice between them is dictated by the depth of characterization required.
| Feature | Intact Mass Analysis | Peptide Mapping (LC-MS/MS) |
| Primary Goal | To confirm successful conjugation and determine the number of PEG moieties attached (degree of PEGylation).[6] | To identify the specific amino acid residue(s) where the PEG moiety is conjugated.[4] |
| Resolution | At the whole protein/biomolecule level. | At the single amino acid level. |
| Key Information | Overall distribution of species (unconjugated, mono-PEGylated, di-PEGylated, etc.).[5] | Precise localization of the modification.[4] |
| Sample Prep | Minimal: Desalting or buffer exchange. | More involved: Proteolytic digestion (e.g., with trypsin). |
| Speed | Fast, providing a rapid assessment of the reaction mixture. | More time-consuming due to digestion and longer LC gradients. |
| Key Advantage | Excellent for quickly assessing conjugation efficiency and product heterogeneity. | Provides the highest level of structural detail, which is crucial for quality control and regulatory submission.[7] |
| Key Limitation | Provides no information about the specific site of conjugation. | Data analysis can be more complex; requires careful optimization of the digestion protocol. |
For confirming this compound conjugation, a dual approach is often ideal: Intact mass analysis provides the initial confirmation of success, while peptide mapping delivers the high-resolution site-specific data required for full characterization.
Ionization Techniques: Why ESI is the Workhorse for Bioconjugate Analysis
Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are effective for analyzing PEGylated molecules.[1]
-
MALDI-TOF MS is excellent for determining the average molecular weight and is tolerant of more complex mixtures, making it a valuable tool for rapid screening.[6][8]
-
ESI-MS , however, has become the preferred method for detailed characterization.[6] Its gentle ionization process is well-suited for large, fragile biomolecules, and its seamless coupling with liquid chromatography (LC-MS) allows for the separation of different species (e.g., unconjugated protein from the PEGylated product) before they enter the mass spectrometer.[9] This separation dramatically simplifies the resulting mass spectra and is critical for both intact mass and peptide mapping workflows.[10]
For the remainder of this guide, we will focus on LC-ESI-MS as the primary analytical platform.
Experimental Design & Protocols
A robust experimental design is self-validating. This means including the right controls and interpreting the data in a way that leaves no ambiguity.
The Chemistry: Understanding the Mass Shift
The fundamental principle of validation is detecting a specific mass increase on the target molecule. When this compound reacts with a thiol group (e.g., cysteine), the bromine atom is lost as a leaving group.
-
This compound (C7H13BrO4): Molecular Weight ≈ 241.1 g/mol
-
PEG2-acid moiety added (C7H12O4): Molecular Weight ≈ 160.17 g/mol
Therefore, a successful conjugation to a thiol will result in a mass increase of ~160.17 Da .
Caption: Conjugation of this compound to a protein thiol.
Protocol 1: Intact Mass Analysis via LC-MS
This protocol is designed to rapidly confirm if the conjugation was successful and to quantify the relative abundance of different species.
1. Sample Preparation:
- Reaction: Perform your conjugation reaction by adding a molar excess of this compound (typically 5-20 fold) to your protein solution (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.5-8.5). Incubate at room temperature for 1-2 hours.
- Quenching (Optional but Recommended): Add a small molecule thiol like L-cysteine or β-mercaptoethanol to quench any unreacted this compound.
- Purification/Desalting: It is critical to remove non-volatile salts from the reaction buffer. Use a desalting column (e.g., a C4 ZipTip®) or perform a buffer exchange into a volatile buffer like 50 mM ammonium bicarbonate.
2. LC-MS Analysis:
- Instrumentation: An HPLC or UPLC system coupled to a high-resolution ESI mass spectrometer (e.g., an Orbitrap or Q-TOF).[9]
- LC Method (Reversed-Phase):
- Column: C4, 300 Å, 2.1 x 50 mm (A C4 column is less hydrophobic than a C18, which is generally better for intact proteins).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A shallow gradient from 5-70% B over 10-15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 60-80°C (elevated temperatures can improve peak shape for large proteins).
3. Data Analysis:
- The raw ESI-MS spectrum will show a series of multiply charged ions. Use a deconvolution algorithm (e.g., BioPharma Finder™, MaxEnt) to convert this charge state envelope into a zero-charge mass spectrum.
- Compare the deconvoluted mass of your control (unconjugated) protein with the masses observed in your reaction sample.
Expected Results for Intact Mass Analysis
| Analyte | Theoretical Mass (Da) (Example) | Observed Mass Shift (Da) | Interpretation |
| Unconjugated Peptide | 5000.00 | - | Baseline measurement. |
| Mono-PEGylated Peptide | 5160.17 | +160.17 | Successful conjugation of one PEG linker. |
| Di-PEGylated Peptide | 5320.34 | +320.34 | Conjugation of two PEG linkers. |
Protocol 2: Peptide Mapping for Site Identification
This protocol provides definitive proof of the conjugation site. The key is comparing the peptide map of the conjugated protein to a fully reduced and alkylated control.
Caption: Workflow for peptide mapping to identify conjugation site.
1. Sample Preparation:
- Control Sample: Take an aliquot of your unconjugated protein. Denature it (e.g., in 6M Guanidine HCl), reduce disulfide bonds with DTT, and alkylate the now-free cysteines with iodoacetamide (IAA). The mass addition from IAA is +57.02 Da. This step maps all available cysteine residues.
- Conjugated Sample: Take your conjugated protein. Denature it under the same conditions but do not perform the reduction and alkylation step. The cysteine conjugated to the PEG linker is already blocked and will not react.
- Digestion: Perform a buffer exchange for both samples into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate). Add a protease like trypsin (at a 1:20 to 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.[5]
2. LC-MS/MS Analysis:
- Use a C18 column suitable for peptide separations.
- Run a longer gradient (e.g., 30-60 minutes) to ensure good separation of the complex peptide mixture.
- The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it performs a full MS1 scan followed by several MS/MS fragmentation scans on the most intense peaks.
3. Data Analysis:
- Use a proteomics software package (e.g., Proteome Discoverer™, Mascot) to search the MS/MS data against the protein's sequence.
- In the control sample, search for peptides containing cysteine with a +57.02 Da modification (from IAA).
- In the conjugated sample, search for peptides containing cysteine with a +160.17 Da modification.
- The definitive proof comes from identifying a peptide in the conjugated sample that contains the +160.17 Da mass shift, while the corresponding peptide in the control sample shows a +57.02 Da shift. The MS/MS fragmentation spectrum of the PEGylated peptide will further confirm the modification site.
Conclusion
Validating the conjugation of a discrete linker like this compound is a non-negotiable step in the development of precisely engineered bioconjugates. While various analytical techniques can provide supportive data, mass spectrometry stands alone in its ability to deliver definitive, structurally-rich information.[11] By strategically employing a combination of intact mass analysis for a rapid overview and peptide mapping for high-resolution site identification, researchers can generate a comprehensive and self-validating data package. This dual-pronged approach not only confirms the success of the conjugation reaction but also provides the rigorous characterization necessary for advancing drug development programs and meeting regulatory expectations.[7]
References
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, Quanta BioDesign, Ltd.
- Gudihal, R., Babu CV, S., Tang, N., Palaniswamy, S., S, U., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128).
- (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX.
- Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 4.
- University of Bath. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS.
- Srebalus, Barnes C., et al. (2002). Precise and comparative pegylation analysis by microfluidics and mass spectrometry. Analytical Biochemistry, 309(2), 244-52.
- Enjalbal, C., Ribière, P., Lamaty, F., Yadav-Bhatnagar, N., Martinez, J., & Aubagnac, J. L. (2005). MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure. Journal of the American Society for Mass Spectrometry, 16(5), 670-8.
- ResearchGate. (n.d.). MALDI-TOF MS of a series of PEGDMs.
- Jin, L., et al. (2022). Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. Analytical Chemistry, 95(1), 585-591.
- Waters. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. bath.ac.uk [bath.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Purity Analysis of Bromo-PEG2-Acid Conjugates
In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of molecules. The Bromo-PEG2-acid linker, with its terminal bromide for selective alkylation and a carboxylic acid for further functionalization, is a prime example of a versatile building block. However, the very properties that make PEGylation attractive—increased hydrophilicity and hydrodynamic volume—present significant challenges for analytical characterization. Ensuring the purity of this compound conjugates is not merely a quality control checkpoint; it is fundamental to understanding a conjugate's in-vivo behavior, efficacy, and safety profile.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound conjugates. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind method development, empowering researchers, scientists, and drug development professionals to design and implement robust, self-validating analytical systems.
The Analytical Challenge: The Nature of PEGylated Conjugates
The primary hurdles in the HPLC analysis of this compound conjugates stem from their unique physicochemical properties:
-
Lack of a Strong Chromophore: The PEG backbone does not absorb UV radiation at standard wavelengths (254 nm or 280 nm), rendering UV detection ineffective for the PEG linker itself and for conjugates where the attached molecule also lacks a chromophore.[1]
-
High Polarity: The hydrophilic nature of the PEG chain leads to poor retention on traditional reversed-phase (RP) columns, particularly for short PEG chains like PEG2.[2][3]
-
Structurally Similar Impurities: Key process-related impurities, such as the unreacted this compound and the corresponding hydrolyzed diol impurity, can be challenging to resolve from the main conjugate peak and from each other.[4][5]
To overcome these challenges, a multi-faceted approach to HPLC method development is required, focusing on the strategic selection of the stationary phase, mobile phase, and, critically, the detection method.
Comparative Analysis of HPLC Methodologies
The success of separating a this compound conjugate from its potential impurities is contingent on maximizing the subtle differences in their interactions with the HPLC column. We will compare two primary reversed-phase strategies.
Stationary Phase Selection: The Foundation of Resolution
The choice of the HPLC column is the most critical factor in achieving a successful separation. For the polar and acidic nature of this compound conjugates, standard C18 columns often provide insufficient retention.[2]
| Stationary Phase | Principle of Separation | Advantages for this compound Conjugates | Disadvantages |
| Standard C18 | Hydrophobic interactions. | Widely available and well-understood. | Poor retention of polar analytes; potential for peak tailing with acidic compounds. |
| Polar-Embedded C18 | Mixed-mode separation (hydrophobic and polar interactions). | Enhanced retention of polar compounds; good peak shape for acids and bases.[6] | Can have different selectivity compared to traditional C18, requiring method re-optimization. |
| Mixed-Mode C18/Anion-Exchange | Hydrophobic and ionic interactions. | Excellent retention for polar acidic analytes like this compound and its conjugates.[2][3] Allows for manipulation of retention through both organic solvent and mobile phase pH/ionic strength. | More complex method development due to the dual separation mechanism. |
| Polymeric (e.g., PLRP-S) | Hydrophobic interactions with a high surface area. | Highly retentive for small molecules, including polar compounds.[7] Stable across a wide pH range. | Can have lower efficiency compared to silica-based columns. |
For this compound and its conjugates, a Mixed-Mode C18/Anion-Exchange column is often the superior choice. The C18 component provides the necessary hydrophobic interaction, while the anion-exchange functionality interacts with the negatively charged carboxyl group of the acid, significantly enhancing retention and selectivity.[2]
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition dictates the elution strength and can be adjusted to fine-tune the separation.[8][9]
| Mobile Phase Parameter | Effect on Separation | Recommendations for this compound Conjugates |
| Organic Solvent | Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC. | Acetonitrile is often preferred for its lower viscosity and UV transparency. For columns with phenyl-based stationary phases, methanol can enhance pi-pi interactions.[6] |
| Mobile Phase Additive | Additives like formic acid or trifluoroacetic acid (TFA) are used to control the ionization of acidic and basic analytes and to improve peak shape. Ammonium acetate can be used as a buffer and may improve retention of some PEGylated compounds.[10] | A low concentration of formic acid (0.1%) is recommended to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks. |
| Gradient Elution | A gradual increase in the organic solvent concentration is necessary to elute compounds with a wide range of polarities, which is typical in a conjugation reaction mixture.[1][7] | A shallow gradient is often required to resolve the closely eluting conjugate, unreacted linker, and impurities. |
Detection: Seeing the Unseen
Given the lack of a UV chromophore in the PEG linker, a universal detector is essential for accurate purity assessment.[5][11]
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Measures the absorbance of UV or visible light by the analyte. | Simple, robust, and widely available. | Not suitable for compounds without a chromophore, like the this compound linker. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[1][7][12] | Universal detection for non-volatile analytes; compatible with gradient elution.[1] | Response is not directly proportional to mass and can be non-linear. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but after evaporation, the analyte particles are charged, and the total charge is measured.[5][11] | Universal detection with a more consistent response across different analytes compared to ELSD. | Requires volatile mobile phases. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Provides molecular weight information, confirming the identity of the conjugate and impurities. Highly sensitive and specific.[11][13][14][15] | Higher cost and complexity. |
For routine purity analysis, ELSD or CAD are excellent choices. For in-depth characterization and impurity identification, coupling the HPLC to a Mass Spectrometer is the gold standard.
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the HPLC analysis of a this compound conjugate, along with a visual representation of the workflow.
Visualizing the Workflow
Caption: A generalized workflow for the HPLC analysis of this compound conjugates.
Detailed HPLC Protocol
This protocol provides a robust starting point for method development. Optimization will likely be required based on the specific properties of the conjugated molecule.
1. Materials and Reagents:
-
This compound conjugate sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
2. Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Vortex gently to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | Mixed-Mode C18/Anion-Exchange (e.g., Phenomenex Luna Omega PS C18, 150 x 4.6 mm, 5 µm)[2][16] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (Drift tube: 50 °C, Nebulizer: 50 °C, Gas pressure: 50 psi) or CAD |
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the this compound conjugate by determining the peak area percentage of the main peak relative to the total area of all peaks.
-
The unreacted this compound and the diol impurity, being more polar, are expected to elute earlier than the conjugate.
Trustworthiness: A Self-Validating System
A trustworthy analytical method is one that is robust, reproducible, and provides results that accurately reflect the sample's composition. To ensure the validity of this HPLC method:
-
Run a Blank: Inject the mobile phase mixture to identify any system-related peaks.
-
Analyze Starting Materials: Inject the unreacted this compound and the molecule it is conjugated to (if possible) to determine their individual retention times.
-
Spike the Sample: Add a known amount of the starting materials to a sample of the conjugate to confirm the identity of the impurity peaks.
-
Assess Peak Shape: Symmetrical peaks are indicative of a good separation. Tailing peaks may suggest secondary interactions with the column that need to be addressed by modifying the mobile phase.
Conclusion
The successful HPLC analysis of this compound conjugates requires a thoughtful and systematic approach to method development. By moving beyond standard C18 columns and employing mixed-mode stationary phases in conjunction with universal detectors like ELSD, CAD, or MS, researchers can achieve the resolution and sensitivity needed for accurate purity determination. The protocols and comparative data presented in this guide provide a strong foundation for developing robust and reliable analytical methods, ultimately ensuring the quality and consistency of these critical bioconjugates.
References
- Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol.
- Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Agilent Technologies, Inc. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD.
- Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
- Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol.
- Webster, R., et al. (2011). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Drug Metabolism and Disposition, 39(1), 9-16.[6]
- Agilent Technologies, Inc. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed- phase HPLC with ELSD.
- Shibata, H., et al. (2013). Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection. AAPS PharmSciTech, 14(2), 757-764.[12][14]
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
- National Institutes of Health. (2013). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection.
- BenchChem. (n.d.). HPLC purification methods for PEGylated molecules.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Lee, S., et al. (2011). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 116-122.[15]
- ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream.
- ResearchGate. (n.d.). Optimization of the mobile phase co‐solvent and additive concentration....
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Crawford Scientific. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- BenchChem. (n.d.). Analytical techniques for purity assessment of m-PEG2-Br products.
- BenchChem. (n.d.). Technical Support Center: Purification of m-PEG2-Br Conjugates by SEC-HPLC.
- ResearchGate. (n.d.). Common reactions for PEGylation of drugs/NPs.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Bromo-PEG6-bromide Conjugates by HPLC.
- Wikipedia. (n.d.). PEGylation.
- European Pharmaceutical Review. (2010, February 22). Protein PEGylation Process: An overview of chemistry.
- BroadPharm. (2021, November 11). PEGylation and PEGylation Reagents.
- BenchChem. (n.d.). Application Note: HPLC Analysis of Bromo-PEG6-alcohol Conjugation Reactions.
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC.
Sources
- 1. waters.com [waters.com]
- 2. phenomenex.com [phenomenex.com]
- 3. waters.com [waters.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to Calculating the Degree of Labeling for Bromo-PEG2-acid Modified Proteins
Introduction: The Critical Importance of Knowing Your Degree of Labeling
In the realm of bioconjugation, precision is paramount. The covalent attachment of molecules like polyethylene glycol (PEG) to proteins—a process known as PEGylation—is a cornerstone technique for improving the therapeutic properties of biologics, enhancing their stability, and reducing their immunogenicity. The specific reagent, Bromo-PEG2-acid, offers a short, flexible, hydrophilic spacer, often used to link proteins to other molecules of interest. It typically reacts with nucleophilic side chains of amino acids such as cysteine or histidine.
However, simply reacting a protein with this compound is not enough. The efficacy, safety, and consistency of the resulting conjugate are directly dependent on the Degree of Labeling (DOL) —the average number of PEG molecules attached to each protein molecule.[1][2] An insufficient DOL may lead to a weak or ineffective conjugate, while an excessive DOL can lead to loss of biological activity, altered pharmacokinetics, or increased immunogenicity.[1][2][3]
This guide provides a comprehensive comparison of methodologies for accurately determining the DOL of proteins modified with this compound. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure your protocols are robust and self-validating. We will explore direct and indirect methods, compare them to alternatives, and provide the technical details necessary for implementation in your laboratory.
The Challenge: this compound Lacks a Convenient Chromophore
A significant analytical challenge with this compound is its lack of a distinct chromophore. Unlike fluorescent dyes or other labels with strong UV absorbance, this small PEG linker is essentially invisible to standard spectrophotometry.[4] This necessitates the use of methods that can detect the modification based on properties other than light absorbance, or indirect methods that measure the consequence of the labeling reaction.
I. The Gold Standard: Mass Spectrometry for Direct DOL Determination
Mass spectrometry (MS) is the most direct and powerful technique for determining the DOL. It provides an unambiguous measurement of the mass increase corresponding to the covalent addition of each this compound molecule.
The Principle of Mass Shift Analysis
The core principle is simple: the molecular weight of the modified protein will increase by a predictable amount for each attached PEG linker. The mass of the this compound moiety that adds to the protein (after loss of the bromine leaving group and a proton from the amino acid) is 177.07 Da .
By comparing the mass spectrum of the modified protein to that of the unmodified starting material, we can directly observe a distribution of species corresponding to DOL = 0 (unlabeled), DOL = 1, DOL = 2, and so on.
Key MS Techniques: MALDI-TOF vs. ESI-MS
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This is often the first choice for intact protein analysis due to its speed, tolerance for salts, and straightforward data interpretation.[5] It generates primarily singly charged ions, resulting in a simple spectrum where each peak corresponds to a different labeled species.[5][6]
-
Electrospray Ionization (ESI-MS): This technique is typically coupled with liquid chromatography (LC-MS). It produces a series of multiply charged ions for a single protein species, which can be deconvoluted to determine the parent mass. While more complex, LC-MS allows for online separation of different species before mass analysis, providing higher resolution and accuracy.
Experimental Workflow & Protocol: DOL by MALDI-TOF MS
This protocol outlines the essential steps for determining the DOL using MALDI-TOF MS. The key to a self-validating system is the inclusion of the unmodified protein as a control.
Step-by-Step Methodology
-
Sample Preparation:
-
Unmodified Control: Prepare a 1 mg/mL solution of the unlabeled protein in a buffer compatible with MS (e.g., 20 mM Ammonium Bicarbonate).
-
Labeled Sample: After the labeling reaction with this compound, remove excess, unreacted PEG using a desalting column or dialysis. Reconstitute the purified, labeled protein to 1 mg/mL in the same MS-compatible buffer. Causality Note: Failure to remove unreacted PEG can interfere with crystallization and suppress the protein signal.
-
-
Matrix Preparation:
-
Prepare a saturated solution of Sinapinic Acid (SA) or α-Cyano-4-hydroxycinnamic acid (CHCA) in a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA). Expertise Note: Sinapinic acid is generally preferred for proteins >10 kDa due to its ability to promote efficient energy transfer and generate high-quality ions for larger molecules.[5]
-
-
Spotting the Target Plate:
-
Mix the protein sample (unmodified or labeled) with the matrix solution at a 1:1 ratio.
-
Spot 1 µL of this mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, forming a crystalline matrix-analyte co-crystal.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion, linear mode. Causality Note: Linear mode is used for intact proteins as it provides higher sensitivity for larger molecules, whereas reflector mode, which offers higher resolution, is better suited for peptides.
-
Calibrate the instrument using a set of protein standards with masses that bracket the expected mass of your protein.
-
-
Data Analysis:
-
Process the raw spectra to identify the mass peaks (m/z).
-
For the unmodified control, identify the primary peak corresponding to the protein's molecular weight.
-
For the labeled sample, identify the series of peaks. The first peak should correspond to the unlabeled protein (DOL=0). Subsequent peaks should be separated by ~177 Da, corresponding to DOL=1, DOL=2, etc.
-
The average DOL can be calculated from the relative intensities of the peaks.
-
Visualization of the MALDI-TOF Workflow
Caption: Workflow for Indirect DOL Determination using Ellman's Assay.
III. Orthogonal and Advanced Methods
For comprehensive characterization, especially in drug development, orthogonal methods are used to confirm results from primary techniques.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for characterizing macromolecules in solution. [7][8]It separates molecules based on their hydrodynamic radius and then uses light scattering to directly measure the molar mass of the eluting species, independent of its shape or elution time. [9] While highly effective for large PEG chains that significantly alter a protein's size, its utility for a small this compound linker is more nuanced. The mass increase (~177 Da per label) is readily detectable by the MALS detector, but the separation of different labeled species by SEC may be minimal. [7][8][10]However, SEC-MALS is invaluable for identifying and quantifying any aggregation that may have been induced by the labeling process. [8]
Amino Acid Analysis (AAA)
AAA is a destructive but highly accurate method that can be used to confirm the modification of specific amino acids. The protein is hydrolyzed into its constituent amino acids, which are then quantified. By identifying and quantifying the modified amino acid (e.g., S-carboxymethylcysteine), an absolute DOL can be determined. This is often considered a reference or "gold standard" method for validating other techniques.
IV. Comparison of Methodologies
Choosing the right method depends on the required accuracy, throughput, and available instrumentation.
| Method | Principle | Pros | Cons | Best For |
| MALDI-TOF MS | Direct mass measurement | Fast, direct, provides distribution of species, salt tolerant | Requires MS instrumentation, lower resolution for very large proteins | Routine analysis, process development, confirmation of labeling |
| LC-ESI-MS | Direct mass measurement with separation | High resolution and mass accuracy, can separate isomers | More complex setup, less tolerant of salts and buffers | In-depth characterization, impurity profiling, reference standard setting |
| Ellman's Assay | Indirect (thiol consumption) | Inexpensive, accessible, uses standard plate reader | Indirect, assumes 100% specificity for thiols, less precise | Quick screening, process optimization where Cys is the target |
| SEC-MALS | Molar mass in solution | Absolute molar mass, excellent for detecting aggregates | May not resolve species with small mass differences (e.g., DOL 1 vs 2) | Quality control for aggregation, confirming overall mass increase |
| Amino Acid Analysis | Quantifies modified amino acids | Highly accurate, quantitative, "gold standard" | Destructive, low throughput, requires specialized service/equipment | Final product characterization, establishing a reference DOL |
V. Comparison with Alternative Labeling Chemistries
The choice of analytical method is often tied to the labeling chemistry used.
| Chemistry | Target Residue | Key Feature | Recommended DOL Method |
| This compound | Cysteine, Histidine | Alkylating agent | Mass Spectrometry , Ellman's Assay (for Cys) |
| NHS Ester-PEG | Lysine, N-terminus | Acylating agent | Mass Spectrometry , UV-Vis (if PEG has a chromophore) |
| Maleimide-PEG | Cysteine | Michael addition | Mass Spectrometry , Ellman's Assay |
| Click Chemistry (e.g., Azide-PEG) | Non-natural amino acids | Bio-orthogonal | Mass Spectrometry , Fluorescence (if using a fluorescent alkyne) |
Conclusion and Recommendations
For researchers working with this compound modified proteins, accurately determining the Degree of Labeling is not optional—it is fundamental to producing consistent and reliable results.
-
For routine analysis and process development, MALDI-TOF MS offers the best combination of speed, accuracy, and directness. It provides an unambiguous view of the labeling distribution, which is invaluable for optimizing reaction conditions.
-
When the highest accuracy is required, such as for regulatory filings or establishing a reference standard, LC-ESI-MS is the preferred method. This should be complemented with an orthogonal technique like Amino Acid Analysis for absolute validation.
-
In the absence of mass spectrometry, indirect methods like the Ellman's assay can provide a valuable and accessible means of estimating the DOL, provided that appropriate controls are used and the reaction's specificity is understood.
Ultimately, a multi-faceted analytical approach provides the highest level of confidence. By understanding the principles and limitations of each technique, researchers can make informed decisions to rigorously characterize their bioconjugates and advance their scientific goals.
References
- Vertex AI Search. (2024). Time in Pasuruan, ID.
- Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
- Wyatt Technology. (n.d.). AN1612: Protein PEGylation Processes Characterized by SEC-MALS.
- Wyatt Technology. (n.d.). AN1612: Protein PEGylation processes characterized by SEC-MALS.
- ACS Publications. (n.d.). Quantifying Bound Proteins on Pegylated Gold Nanoparticles Using Infrared Spectroscopy.
- National Institutes of Health (NIH). (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC.
- Wyatt Technology. (n.d.). SEC-MALS for Absolute Molar Mass and Size Measurements.
- Morressier. (2014). Direct quantification of PEG and PEGylated protein conjugate in biological samples using in-source CID and LC-MS/MS analysis.
- American Pharmaceutical Review. (2011). Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins.
- Tosoh Bioscience. (n.d.). Analysis of PEGylated antibody fragments using SEC-MALS.
- LCGC International. (2022). Quantifying Protein PEGylation Processes.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
- PubMed Central (PMC). (n.d.). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- AAT Bioquest. (2025). How to Determine the Degree of Labeling.
- Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis.
- Creative Proteomics. (n.d.). Ultraviolet-Visible Spectroscopy (UV-Vis) Service.
- BenchChem. (2025). Technical Support Center: Controlling the Degree of Labeling in Protein Modification.
- Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- American Physiological Society Journal. (n.d.). Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum.
- Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P) molar ratios.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
- National Institutes of Health (NIH). (2013). Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa.
- PubMed. (2008). Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum.
- Chemistry LibreTexts. (2019). MALDI-TOF.
- Spectroscopy Online. (2023). Real-Time Protein Monitoring: The Power of UV-VIS and Raman Spectroscopy in Bioprocessing.
- Patsnap Synapse. (2025). Why Use UV-Vis Spectrophotometry for Protein Concentration?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wyatt.com [wyatt.com]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. wyatt.com [wyatt.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
A Senior Application Scientist's Guide: Bromo-PEG2-acid vs. Maleimide-PEG Linkers for Thiol Conjugation
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. For researchers in drug development and proteomics, the sulfhydryl group of cysteine residues offers a prime target for site-specific modification. The choice of the chemical toolkit for this purpose is critical, as it directly impacts the stability, efficacy, and safety of the final bioconjugate, be it an Antibody-Drug Conjugate (ADC), a PEGylated protein, or a fluorescently labeled probe.[1][2]
This guide provides an in-depth, objective comparison of two prominent thiol-reactive PEG linkers: the classical Maleimide-PEG and the robust Bromo-PEG2-acid. We will move beyond a simple listing of features to explore the underlying chemical principles, the causality behind experimental choices, and the critical implications for your research, particularly concerning the stability of the final conjugate.
The Contenders: A Tale of Two Chemistries
At the heart of this comparison are two distinct chemical reactions that govern how these linkers interact with a thiol group. Understanding these mechanisms is the first step in making an informed decision.
This compound: The Power of Irreversible Alkylation
The this compound linker utilizes a bromoacetyl group, which reacts with thiols via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this mechanism, the nucleophilic thiolate anion (the deprotonated form of the thiol) attacks the carbon atom bearing the bromine. The bromide ion, being an excellent leaving group, is displaced, resulting in the formation of a highly stable thioether bond.[3][4][5] This bond is, for all practical purposes, irreversible under physiological conditions, a characteristic that is central to its value.[6]
Maleimide-PEG: The Speed of Michael Addition
Maleimide-PEG linkers are perhaps the most widely used reagents for thiol conjugation, prized for their rapid reaction kinetics and high specificity under mild conditions.[7][8] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbons in the electron-deficient double bond of the maleimide ring.[7][9] This process is highly efficient and chemoselective for thiols within a specific pH range, making it a cornerstone of bioconjugation for decades.[7][9][10]
Head-to-Head Comparison: The Critical Parameters
The choice between these linkers involves a critical trade-off between reaction speed and the stability of the resulting conjugate. Let's dissect the key parameters that differentiate their performance.
Reaction Mechanism & Optimal Conditions
The distinct mechanisms necessitate different reaction environments for optimal performance.
-
This compound (SN2 Reaction): The reaction rate is dependent on the concentration of the highly reactive thiolate anion. To ensure the thiol group (pKa typically ~8.5) is sufficiently deprotonated, the reaction is best performed at a slightly alkaline pH of 7.5 to 9.0 .[11][12][13] It is crucial to use non-nucleophilic buffers, such as phosphate or HEPES, as amine-containing buffers (e.g., Tris) can compete in the reaction.[3]
-
Maleimide-PEG (Michael Addition): This reaction is most selective for thiols within a narrow and mild pH range of 6.5 to 7.5 .[7][9] Within this window, the reaction with thiols is approximately 1,000 times faster than with amines.[7][9] Venturing above pH 7.5 significantly increases the risk of off-target reactions with primary amines, such as the side chain of lysine, while pH values below 6.5 slow the reaction due to protonation of the thiol.[7]
Caption: SN2 mechanism of Bromoacetyl-thiol conjugation.
Caption: Michael addition mechanism of Maleimide-thiol conjugation.
The Decisive Factor: Bond Stability
While reaction conditions are a matter of procedural adjustment, the stability of the resulting covalent bond is an intrinsic property with profound consequences, especially for therapeutics intended for in vivo use.
-
Bromoacetyl-Thioether Bond: The carbon-sulfur thioether bond formed is exceptionally stable and resistant to cleavage under physiological conditions.[6][13] This robustness prevents the premature release of a conjugated payload, ensuring it remains attached to its targeting biomolecule.
-
Maleimide-Thiosuccinimide Bond: This is the Achilles' heel of traditional maleimide chemistry. The thiosuccinimide linkage is susceptible to a retro-Michael reaction , particularly in the presence of other thiols.[1][14] In a biological environment rich in molecules like glutathione, this reversibility can lead to "thiol exchange," where the conjugated payload is transferred from its intended carrier to other molecules, leading to off-target toxicity and reduced efficacy.[1][15] This instability is a significant concern for the development of ADCs.[16]
Caption: Instability of the thiosuccinimide bond via retro-Michael reaction.
It is important to note that strategies exist to mitigate maleimide instability. Post-conjugation hydrolysis of the succinimide ring renders the linkage resistant to the retro-Michael reaction.[16][17] This process can be accelerated by designing maleimides with electron-withdrawing N-substituents.[18][19]
Data-Driven Summary: A Clear Comparison
For ease of comparison, the key performance characteristics of each linker are summarized below.
| Feature | This compound | Maleimide-PEG | Causality & Key Considerations |
| Reaction Chemistry | SN2 Nucleophilic Substitution[4] | Michael Addition[7] | The mechanism dictates all other parameters, including pH, speed, and bond stability. |
| Reactive Group | Bromoacetyl | Maleimide | Bromoacetyl is a classic alkylating agent; the maleimide is a Michael acceptor. |
| Bond Formed | Thioether[6] | Thiosuccinimide[9] | The thioether is a simple C-S bond; the thiosuccinimide contains a ring structure. |
| Bond Stability | High: Irreversible[6] | Moderate: Reversible via retro-Michael reaction[1][14] | This is the most critical differentiator. The thioether's stability is crucial for in vivo applications. |
| Optimal pH | 7.5 - 9.0[11] | 6.5 - 7.5[9] | Bromoacetyl chemistry requires the deprotonated thiolate. Maleimide chemistry requires a balance to ensure thiol reactivity without amine cross-reactivity. |
| Reaction Speed | Moderate to Fast | Very Fast[20] | Michael addition is typically one of the fastest bioconjugation reactions. |
| Key Advantage | Conjugate Stability [6] | Reaction Speed & Efficiency [7] | Choose based on whether the priority is long-term stability or rapid, high-yield conjugation for less demanding applications. |
| Key Disadvantage | Slower kinetics than maleimide | Potential for in vivo instability [1][15] | The instability of maleimide conjugates is a well-documented challenge in ADC development. |
| Off-Target Reactions | Histidine at non-optimal pH[6] | Lysine at pH > 7.5; hydrolysis of maleimide group[7][21] | Both are highly selective under optimal conditions, but deviations can lead to loss of specificity or reagent inactivation. |
From Theory to Practice: Experimental Protocols
A self-validating protocol is essential for trustworthy and reproducible results. Below are step-by-step methodologies for typical thiol conjugation workflows.
Caption: A validated workflow for reproducible thiol conjugation.
Protocol 1: Thiol Conjugation with this compound
This protocol is optimized for the formation of a stable thioether bond.
-
Biomolecule Preparation: Dissolve the thiol-containing protein or peptide in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).[11][12]
-
(Optional) Reduction of Disulfide Bonds: If target cysteines are in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is recommended as it is thiol-free and does not require removal before conjugation.[22]
-
Linker Preparation: Immediately before use, prepare a stock solution (10-100 mM) of this compound in a compatible organic solvent like DMSO or DMF.[11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal ratio should be determined empirically.[3][11]
-
Incubation: Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.[11] Protect the reaction from light.[3]
-
Quenching: Add a quenching reagent like L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to consume any unreacted bromoacetyl groups. Incubate for 30 minutes.[11]
-
Purification: Purify the conjugate to remove excess linker and reagents using a suitable method such as size exclusion chromatography (SEC) or dialysis.[11]
Protocol 2: Thiol Conjugation with Maleimide-PEG
This protocol is designed for rapid and efficient thiol-selective conjugation.
-
Biomolecule Preparation: Dissolve the protein/peptide (1-10 mg/mL) in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES).[9]
-
(Optional) Reduction of Disulfide Bonds: Follow the same procedure as in Protocol 1 using TCEP.[9]
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG in the reaction buffer or a compatible organic solvent (DMSO/DMF) to create a fresh stock solution.[9][21] Aqueous solutions of maleimides are prone to hydrolysis and should not be stored.[21]
-
Conjugation Reaction: Add the Maleimide-PEG stock solution to the protein solution, typically at a 10- to 20-fold molar excess over the thiol content.[9][23]
-
Incubation: Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.[9][23]
-
Quenching: Stop the reaction by adding a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration in excess of the unreacted Maleimide-PEG.[9]
-
Purification: Purify the PEGylated biomolecule from excess reagents and byproducts using SEC or a similar method.[9]
Expert Insights & Application-Specific Recommendations
The choice between these two linkers is not about which is "better" in the absolute sense, but which is the right tool for the job.
-
Choose this compound when...
-
Long-term in vivo stability is paramount. This is the linker of choice for developing ADCs, long-circulating PEGylated drugs, or any therapeutic where premature payload release would compromise efficacy and safety.[1][4][6]
-
You require a conjugate that is resistant to thiol exchange in complex biological fluids.[13]
-
The slightly longer reaction time and more basic pH are compatible with your biomolecule.
-
-
Choose Maleimide-PEG when...
-
Rapid reaction kinetics are the primary driver. For applications like creating in vitro diagnostic reagents, labeling proteins for pull-down assays, or surface functionalization, the speed of maleimide chemistry is a significant advantage.[7][24]
-
The conjugate is not intended for long-term circulation in a thiol-rich in vivo environment.
-
The mild pH conditions (6.5-7.5) are required to maintain the integrity of a particularly sensitive biomolecule.
-
Conclusion
The this compound and Maleimide-PEG linkers represent two powerful, yet distinct, strategies for thiol conjugation. Maleimide-PEG offers unparalleled speed and efficiency, making it an excellent choice for a wide range of in vitro applications. However, the inherent potential for instability of the thiosuccinimide bond via the retro-Michael reaction is a critical liability for in vivo therapeutics.
For applications demanding the utmost stability and reliability, such as the development of next-generation ADCs and other targeted therapies, the This compound linker is the superior choice . The irreversible thioether bond it forms provides the robust, permanent linkage necessary to ensure that a therapeutic payload remains securely attached to its targeting vehicle until it reaches its destination. As a senior application scientist, my recommendation is to weigh the need for speed against the demand for stability and choose the linker that best aligns with the ultimate application of your bioconjugate.
References
- BenchChem. (2025). Application Notes and Protocols for Thiol-Maleimide Reaction using PEG Linkers.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Minimizing Off-Target Reactions of Maleimide Linkers.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid.
- BenchChem. (2025).
- BOC Sciences.
- BenchChem. (2025).
- PubMed. (n.d.).
- BenchChem. (2025).
- ACS Publications. (n.d.).
- BroadPharm. (2022). Protocol for PEG Maleimide.
- Research Communities. (2019).
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Wiley Online Library. (n.d.).
- SigutLabs. (2025).
- ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- NIH Public Access. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments.
- SigutLabs. (2025). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach.
- BenchChem. (2025). A Comparative Guide to the Stability of Thioether Bonds in Bioconjugation: An Assessment of Bromoacetamido-PEG3-C2-Boc and Its A.
- PubMed. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis.
- BenchChem. (2025).
- BenchChem. (2024).
- BenchChem. (2025). An In-depth Technical Guide to the Core Principles of Maleimide-Thiol Reaction Chemistry.
- PurePEG. (2025).
- BenchChem. (2025).
- PubMed. (n.d.).
- ResearchGate. (2025).
- ACS Publications. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- NIH. (n.d.). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
- AxisPharm. (2023).
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
- 16. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 17. communities.springernature.com [communities.springernature.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. purepeg.com [purepeg.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Beyond the PEG Bridge: A Comparative Guide to Alternative Linkers for PROTAC Synthesis
Introduction: The Linker is Not Just a Spacer
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] A PROTAC's architecture is deceptively simple: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3]
For years, flexible polyethylene glycol (PEG) based linkers, such as Bromo-PEG2-acid, have been the workhorse of PROTAC development due to their synthetic accessibility and ability to improve solubility.[4] However, the scientific community now recognizes that the linker is far more than a passive tether. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, cell permeability, and metabolic stability.[3][5]
This guide provides an in-depth comparison of viable and innovative alternatives to standard PEG linkers, supported by experimental data and detailed protocols. We will explore the causal relationships between linker structure and PROTAC performance, empowering researchers to move beyond the "one-size-fits-all" approach and rationally design the next generation of protein degraders.
The PROTAC Mechanism: A Symphony of Proximity
Before delving into linker specifics, it is crucial to visualize the mechanism of action. The PROTAC molecule acts as a molecular matchmaker, bringing the target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine residues on the surface of the target protein. This poly-ubiquitination acts as a molecular "tag," marking the protein for degradation by the 26S proteasome.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Beyond Flexibility: A Comparative Analysis of Linker Archetypes
The limitations of simple PEG and alkyl chains—such as high flexibility leading to an entropic penalty upon binding, and potential for poor metabolic stability—have driven the exploration of alternative linker classes.[6][7] We will compare three major categories: traditional flexible linkers, rigid linkers, and "clickable" linkers.
Flexible Linkers: The Established Baseline (Alkyl & PEG)
Flexible linkers remain a common starting point in PROTAC design due to their synthetic tractability.[6]
-
Alkyl Chains: These are the most straightforward linkers, consisting of saturated hydrocarbon chains. They are metabolically stable and their hydrophobicity can sometimes aid in cell permeability. However, this same property can decrease aqueous solubility.[5]
-
PEG Chains (e.g., from this compound): These are composed of repeating ethylene glycol units, which impart hydrophilicity and generally improve the solubility of the PROTAC molecule.[5][8] While beneficial for solubility, long PEG chains can increase the polar surface area and molecular weight, potentially hindering cell permeability and oral bioavailability.[7]
Rigid Linkers: Engineering Pre-organization and Permeability (Piperazine/Piperidine & Phenyl)
The introduction of cyclic or aromatic structures into the linker backbone imparts conformational rigidity. This strategy is based on the hypothesis that pre-organizing the PROTAC into a bioactive conformation can reduce the entropic penalty of forming the ternary complex, leading to enhanced potency.[7]
-
Causality Behind Rigidity: A rigid linker constrains the vast conformational space available to the molecule. This can lead to more stable and productive ternary complexes. Furthermore, cyclic structures like piperazine can improve physicochemical properties. The basic nitrogen in a piperazine ring can be protonated at physiological pH, which can enhance solubility without the high flexibility of a long PEG chain.[9]
-
Experimental Evidence: In the development of androgen receptor (AR) degraders, the modification of a flexible linker into a more rigid structure containing piperidine and piperazine connections led to the clinical candidate ARV-110, which showed significantly increased metabolic stability and therapeutic potency.[5] Similarly, for BRD4 degraders, incorporating conformationally restricted units like piperazine into the linker has been shown to improve cellular activity.[10]
"Clickable" Linkers: For Modularity and Efficiency (Triazoles)
"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool for the rapid and efficient synthesis of PROTAC libraries. This approach involves functionalizing the warhead and E3 ligase ligand with complementary alkyne and azide groups, which are then "clicked" together to form a stable, rigid triazole ring within the linker.[5]
-
Causality Behind the "Click" Approach: The primary advantage is synthetic efficiency. It allows for a modular, late-stage convergence of complex fragments under mild, reliable conditions, which is ideal for library synthesis and linker optimization. The resulting triazole ring is not just a linkage point; it's a metabolically stable, planar, and rigid component that can participate in hydrogen bonding or π-stacking interactions, potentially enhancing ternary complex stability.[8]
Caption: Overview of alternative linker classes for PROTAC synthesis, highlighting their key characteristics.
Quantitative Data: A Head-to-Head Comparison of BRD4 Degraders
To objectively assess the impact of linker composition, we can analyze data from studies on BRD4-targeting PROTACs, where different linkers are used to connect the same JQ1 warhead and E3 ligase ligand.
| PROTAC System (Target-E3 Ligase) | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |
| BET-VHL (MZ1) | Flexible (PEG/Alkyl) | ~25 | >95% | The benchmark flexible linker PROTAC, highly potent. | |
| BET-CRBN (ARV-825) | Flexible (PEG/Alkyl) | < 1 | >90% | A longer flexible linker can achieve sub-nanomolar potency. | |
| BET-CRBN | Rigid (Ethynyl) | < 1 | >90% | Replacing a flexible amine linkage with a rigid ethynyl group maintained high potency. | |
| BRD4-CRBN | Rigid (Piperazine) | Potent (DC50 = 20-80 nM) | >90% | Piperazine-containing linkers of 13-15 atoms were effective degraders. | [4] |
| BRD4-CRBN | Flexible (PEG) | Potent (DC50 = 20 nM) | >90% | An optimized PEG linker of 12 atoms showed high efficacy. | [4] |
| SMARCA2-CRBN | Rigid (Heterocycle) | Improved Potency | >90% | Rigid heterocyclic linkers showed improved degradation potency and permeability compared to flexible counterparts. |
-
Analysis: The data demonstrates that while optimized flexible linkers like those in MZ1 and ARV-825 are highly effective, rigid linkers are not only viable but can offer a path to potent degradation. A study by Testa et al. (2022) directly compared BRD4-targeting PROTACs with hydrocarbon, PEG, and piperazine-containing linkers.[4] Their findings showed that potent degradation could be achieved with all three classes, but the optimal length varied by linker type, highlighting that a "sweet spot" for ternary complex formation is dependent on the specific linker geometry.[4] Rigid linkers can improve metabolic stability and cell permeability by reducing the number of rotatable bonds and enabling folded conformations that shield polar surface area.[6]
Experimental Protocols: Synthesizing a "Clickable" PROTAC
To illustrate the practical advantages of modern linker strategies, we provide a validated, two-part protocol for synthesizing a Cereblon (CRBN)-recruiting PROTAC using a "clickable" linker. This approach relies on the modular synthesis of two key intermediates followed by a final, efficient CuAAC reaction.
Workflow Overview
Caption: Modular workflow for PROTAC synthesis using a "clickable" linker strategy.
Part 1: Synthesis of Pomalidomide-C5-Azide (E3 Ligand Intermediate)
This protocol describes the functionalization of pomalidomide with a 5-carbon alkyl linker terminating in an azide group, a versatile handle for click chemistry.
Step 1.1: Alkylation of Pomalidomide
-
Rationale: This step attaches the alkyl chain to the 4-amino group of the pomalidomide isoindoline ring. Potassium carbonate is a mild base used to deprotonate the amine, facilitating nucleophilic attack on the dibromopentane. An excess of dibromopentane is used to minimize dialkylation.
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-pomalidomide.
-
Step 1.2: Azidation
-
Rationale: This is a standard Sₙ2 reaction where the azide anion displaces the terminal bromide, yielding the desired "clickable" intermediate. DMF is an excellent polar aprotic solvent for this transformation.
-
Procedure:
-
To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
-
Part 2: CuAAC "Click" Conjugation to form the Final PROTAC
This protocol uses the azide-functionalized E3 ligase intermediate and an alkyne-functionalized warhead (prepared separately via standard amide coupling of a POI ligand carboxylic acid with propargylamine) to assemble the final PROTAC.
-
Rationale: The CuAAC reaction is a highly efficient and specific cycloaddition that forms a stable 1,4-disubstituted triazole ring. A copper(I) catalyst, typically generated in situ from a copper(II) source (CuSO₄) and a reducing agent (sodium ascorbate), is required. The reaction is bio-orthogonal, meaning it does not interfere with most other functional groups, making it ideal for late-stage conjugation of complex molecules.
-
Procedure:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) followed by sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The final PROTAC molecule is typically purified by preparative HPLC to yield the high-purity product for biological evaluation.
-
Conclusion and Future Perspectives
The era of viewing the PROTAC linker as a simple spacer is over. The evidence is clear: linker composition and architecture are paramount to designing potent, selective, and drug-like protein degraders. While traditional PEG linkers derived from reagents like this compound remain useful starting points, a rational drug design campaign must explore alternatives.
Rigid linkers, such as those containing piperazine or phenyl groups, offer a powerful strategy to improve metabolic stability and pre-organize the molecule into a bioactive conformation, potentially enhancing ternary complex stability and cellular potency.[7] Concurrently, the modularity and efficiency of "clickable" linkers that form stable triazole rings have revolutionized the synthesis of PROTAC libraries, accelerating the discovery of optimized degraders.
The future of PROTAC design will undoubtedly involve a more sophisticated, data-driven approach to linker selection, integrating computational modeling with high-throughput synthesis and screening. By understanding the causal relationships between a linker's structure and its functional consequences, researchers can more effectively navigate the complex multiparameter optimization challenge required to develop the next generation of transformative medicines.
References
- Xiong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
- Testa, A., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Mares, A., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- ResearchGate. (n.d.). Rational structure-based design of BRD4 degrader PROTAC. [Link]
- Gemo, A., et al. (2022).
- Maneiro, M., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- AxisPharm. (2024). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. [Link]
- Edmond, V. et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Thioether vs. Maleimide-Thiol Linkages in Bioconjugation
<
A Senior Application Scientist's Guide to Linker Stability in Drug Development
For researchers, scientists, and drug development professionals, the covalent linkage that tethers a payload to a biomolecule is a critical determinant of a bioconjugate's success. Whether for antibody-drug conjugates (ADCs), PEGylated proteins, or fluorescent probes, the stability of this connection in the physiological environment dictates efficacy, safety, and overall therapeutic index. Among the most prevalent methods for site-specific modification of cysteine residues, the formation of thioether bonds via maleimide-thiol chemistry has long been a workhorse. However, the inherent instability of the resulting thiosuccinimide linkage has led to a critical evaluation of its performance against more robust thioether bond-forming strategies.
This guide provides an in-depth, objective comparison of the stability of traditional maleimide-thiol linkages versus thioether bonds formed through alternative chemistries. We will explore the underlying chemical mechanisms, present supporting experimental data, and offer practical insights to guide the selection of the most appropriate conjugation strategy for your research.
The Chemistry at a Glance: Two Paths to a Thioether
The term "thioether" broadly describes a C-S-C bond. While maleimide-thiol chemistry results in a thioether, the initial adduct is a thiosuccinimide, which possesses unique stability characteristics. Let's dissect the two primary approaches.
Maleimide-Thiol Conjugation: A Popular but Reversible Route
The reaction between a maleimide and a thiol is a Michael addition, a rapid and highly selective process under physiological conditions (pH 6.5-7.5).[1][2][3] This efficiency has made it a go-to method in bioconjugation.[2][3] The thiol group's nucleophilic attack on the maleimide's electron-deficient double bond forms a thiosuccinimide linkage.[3]
However, the Achilles' heel of this linkage is its reversibility through a retro-Michael reaction.[4][5][6] In the thiol-rich environment of the bloodstream, with high concentrations of molecules like glutathione and albumin, this reversibility can lead to "thiol exchange."[4][7][8] The payload can detach from its intended biomolecule and subsequently attach to other circulating thiols, leading to off-target toxicity and reduced therapeutic efficacy.[4][5][6]
A competing reaction, the hydrolysis of the thiosuccinimide ring, can mitigate this instability.[9][10] This ring-opening process forms a stable maleamic acid thioether that is no longer susceptible to the retro-Michael reaction.[1][9][10] The rate of this stabilizing hydrolysis versus the destabilizing retro-Michael reaction is a key factor in the overall stability of the conjugate.[9]
Irreversible Thioether Bond Formation: The Stability-Focused Alternatives
To overcome the limitations of maleimide chemistry, alternative reagents that form more stable, irreversible thioether bonds have been developed. These include haloacetamides (e.g., iodoacetamides) and vinyl sulfones.[5] These reagents react with thiols via nucleophilic substitution (haloacetamides) or Michael addition (vinyl sulfones) to form a simple, robust thioether bond that is not susceptible to retro-Michael reactions.[5][11]
Head-to-Head Stability Comparison
The critical question for any drug developer is: how do these linkages perform in a biologically relevant environment? The answer lies in their stability in serum or plasma.
The Instability of the Maleimide-Thiol Adduct
Numerous studies have highlighted the lability of the thiosuccinimide linkage in vivo. The retro-Michael reaction is a significant contributor to the premature release of payloads from ADCs.[4][6][12] This deconjugation can lead to the transfer of the cytotoxic drug to serum proteins like albumin, causing off-target side effects.[5][7]
The stability of the maleimide-thiol linkage is also dependent on the local chemical environment and the pKa of the specific cysteine residue involved.[1] This means that the site of conjugation on a protein can significantly impact the stability of the resulting bond.[1]
The Robustness of Irreversible Thioether Bonds
In contrast, thioether bonds formed by reagents like iodoacetamides and vinyl sulfones are generally considered stable and irreversible under physiological conditions.[5][] This inherent stability prevents the payload shedding and thiol exchange observed with maleimide-based conjugates, leading to a more predictable pharmacokinetic profile and a wider therapeutic window.[5]
Next-Generation Maleimides: A Hybrid Approach
Recognizing the practical advantages of maleimide chemistry's reaction kinetics and selectivity, significant research has focused on engineering "next-generation maleimides" (NGMs) to enhance the stability of the resulting conjugate.[4][7][14] These strategies aim to accelerate the stabilizing hydrolysis of the thiosuccinimide ring, effectively locking the payload in place before a retro-Michael reaction can occur.[4][6][10]
Approaches to accelerate hydrolysis include:
-
N-Aryl Maleimides: The introduction of an aromatic ring on the maleimide nitrogen can accelerate the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened structure that prevents retro-Michael addition.[4]
-
Self-Hydrolyzing Maleimides: Incorporating basic amino groups adjacent to the maleimide can provide intramolecular catalysis of the thiosuccinimide ring hydrolysis, leading to rapid stabilization at neutral pH.[15]
-
Dibromomaleimides (DBMs): These reagents react with two thiols from a reduced disulfide bond to form a stable, bridged linkage. Subsequent hydrolysis of the maleimide ring further enhances stability.[16]
These advanced maleimide technologies offer a compelling compromise, retaining the favorable reaction characteristics of traditional maleimides while significantly improving the in vivo stability of the conjugate.[4][14]
Quantitative Stability Data
| Linker Type | Reaction Mechanism | Key Stability Feature | In Vitro/In Vivo Stability Profile |
| Traditional N-Alkyl Maleimide | Michael Addition | Prone to retro-Michael reaction and thiol exchange.[4][7] | Variable stability; significant payload loss can be observed in serum over time.[7][17] |
| Iodoacetamide | Nucleophilic Substitution | Forms a stable, irreversible thioether bond.[5] | High stability with minimal degradation under physiological conditions. |
| Vinyl Sulfone | Michael Addition | Forms a stable, irreversible thioether bond.[5] | High stability, providing a robust linkage for long-term applications.[5] |
| N-Aryl Maleimide | Michael Addition | Accelerated hydrolysis of the thiosuccinimide ring forms a stable, ring-opened structure.[4] | Improved stability compared to N-alkyl maleimides due to rapid conversion to the stable hydrolyzed form.[6] |
| Dibromomaleimide (DBM) | Michael Addition (Disulfide re-bridging) | Forms a stable dithiomaleamic acid upon hydrolysis, preventing retro-Michael addition.[4] | High stability, particularly after hydrolysis, making it suitable for in vivo applications.[7] |
Visualizing the Chemistry
Reaction Mechanisms
Caption: Reaction pathways for maleimide-thiol and irreversible thioether linkages.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing bioconjugate stability in serum.
Experimental Protocol: Serum Stability Assay
This protocol outlines a general method for comparing the stability of different bioconjugates in serum.
Objective: To determine the in vitro half-life of a bioconjugate in serum by monitoring the amount of intact conjugate over time.
Materials:
-
Bioconjugates (e.g., ADC with maleimide-thiol linkage vs. ADC with irreversible thioether linkage)
-
Human or mouse serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC with UV/fluorescence detection, LC-MS)
-
Protein A or G affinity chromatography media (for antibody-based conjugates)
-
Microcentrifuge tubes
-
Pipettes and tips
Methodology:
-
Preparation of Conjugate Stock:
-
Prepare a concentrated stock solution of each bioconjugate in a suitable buffer (e.g., PBS).
-
Determine the precise concentration of the stock solution using a validated method (e.g., UV-Vis spectroscopy).
-
-
Incubation in Serum:
-
Pre-warm the serum to 37°C.
-
Spike the serum with the bioconjugate to a final concentration of 100 µg/mL.[9]
-
Gently mix and immediately take a time-zero (T=0) aliquot.
-
Incubate the remaining serum-conjugate mixture at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at predetermined time points (e.g., 1, 6, 24, 48, 72, 168 hours).
-
Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C to halt any further degradation.
-
-
Sample Analysis (Example for ADCs):
-
Thaw the samples on ice.
-
For antibody conjugates, capture the ADC using Protein A/G beads to separate it from serum proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted samples by a suitable method to quantify the amount of intact ADC.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: Can resolve species with different drug-to-antibody ratios (DARs). A decrease in the average DAR over time indicates payload loss.
-
LC-MS: Provides detailed information on the molecular weight of the conjugate, allowing for the direct observation of payload loss.[18]
-
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time.
-
Determine the half-life (t½) of the conjugate under these conditions by fitting the data to a suitable kinetic model (e.g., first-order decay).
-
Causality and Self-Validation:
-
Why use serum? Serum closely mimics the in vivo physiological environment, containing the thiols and enzymes that can challenge the stability of the linkage.
-
Why 37°C? This is the physiological temperature of the human body.
-
Why multiple time points? This allows for the determination of the degradation kinetics and a more accurate calculation of the half-life.
-
Why a T=0 sample? This serves as the baseline for 100% intact conjugate.
-
Why quench by freezing? Rapidly lowering the temperature effectively stops the chemical and enzymatic reactions responsible for degradation.
-
Why use affinity capture for ADCs? This is a crucial step to isolate the ADC from the complex serum matrix, allowing for cleaner and more accurate analysis.
Conclusion and Future Outlook
The stability of the linker is a non-negotiable parameter in the design of safe and effective bioconjugates. While traditional maleimide-thiol chemistry offers a rapid and convenient method for conjugation, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature payload release in vivo.[4][5][6]
For applications requiring high in vivo stability, irreversible thioether linkages formed by reagents such as haloacetamides and vinyl sulfones offer a more robust solution.[5] The development of next-generation maleimides, which are engineered to rapidly hydrolyze to a stable, ring-opened form, represents a significant advancement, combining the kinetic advantages of maleimide chemistry with enhanced stability.[4][6][9]
The choice of conjugation chemistry should be guided by the specific requirements of the application. For long-circulating therapeutics like ADCs, prioritizing linker stability is paramount. Rigorous experimental validation, such as the serum stability assay described, is an indispensable step in the development process to ensure that the chosen linkage meets the required performance criteria. As our understanding of the in vivo fate of bioconjugates deepens, the rational design of linkers will continue to be a key driver of innovation in targeted therapies.
References
- Nunes, J. P. M., Morais, M., Vassileva, V., et al. Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5.
- Chudasama, V., Smith, M. E. B., et al. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology.
- Badescu, G., Bryant, P., et al. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry.
- Lu, Y., Shmueli, R. B., et al. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Journal of Materials Chemistry B.
- Zhang, D. Expanding the scope of Next Generation Maleimides for Antibody Conjugation. UCL (University College London).
- Badescu, G., Bryant, P., et al. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery.
- Fontaine, S. D., Reid, R., et al. Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.
- UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates.
- Luxenhofer, R. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
- Ferlaino, S., Gjinaj, E., et al. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science.
- ResearchGate. Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
- Research Communities. Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
- Richards, D. A., Fletcher, S. A., et al. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates. Journal of the American Chemical Society.
- Lu, Y., Shmueli, R. B., et al. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. ACS Applied Bio Materials.
- Lyon, R. P., Setter, J. R., et al. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology.
- ResearchGate. Concept of resonance-promoted thiosuccinimide hydrolysis.
- ResearchGate. Formation of thioether-linked conjugates of peptides and oligonucleotides.
- NIH. Fast Cysteine Bioconjugation Chemistry. PMC.
- Richards, D. A., Fletcher, S. A., et al. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.
- Lu, D., et al. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry.
- Junutula, J. R., et al. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry.
- Junutula, J. R., et al. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry.
- NIH. Tunable degradation of maleimide-thiol adducts in reducing environments. PMC.
- ResearchGate. Stability of ADCs in thiol-containing buffer and mouse serum.
- NIH. Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC.
- Waters. Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. communities.springernature.com [communities.springernature.com]
- 14. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. One moment, please... [sterlingpharmasolutions.com]
A Comparative Guide to Thiol-Reactive Chemistries: The Decisive Advantages of Bromoacetyl Scaffolds
In the landscape of bioconjugation, the precise and stable modification of proteins and other biomolecules is paramount. Thiol-reactive chemistry, which predominantly targets the sulfhydryl group of cysteine residues, has become a cornerstone technique for synthesizing antibody-drug conjugates (ADCs), developing PROTACs, and labeling proteins for imaging and analysis. Among the arsenal of thiol-reactive groups, maleimides, iodoacetamides, and bromoacetamides are the most prominent.
While maleimides are often lauded for their rapid reaction kinetics at physiological pH, this guide provides a critical examination of the underlying chemistry, revealing the significant and often decisive advantages of bromoacetyl groups, particularly concerning the long-term stability of the resulting conjugate. For researchers, scientists, and drug development professionals, understanding these differences is crucial for designing robust, stable, and effective bioconjugates.
The Core Chemistry: A Tale of Two Mechanisms
The choice between thiol-reactive groups fundamentally comes down to a choice between two distinct reaction mechanisms: Michael addition for maleimides and nucleophilic substitution for haloacetyls like bromoacetyl and iodoacetyl. This difference dictates their reactivity profiles, pH dependence, and, most critically, the stability of the final thioether bond.
Bromoacetyl and Iodoacetyl Chemistry: The SN2 Pathway to Stability
Bromoacetyl and iodoacetyl groups react with thiols via a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The reaction is initiated by the deprotonated thiol, the thiolate anion (R-S⁻), which acts as a potent nucleophile.[4] This thiolate attacks the electrophilic carbon atom adjacent to the bromine, displacing the halide and forming a highly stable, irreversible thioether bond.[4][5][6]
Because the thiolate anion is the reactive species, the reaction rate is highly dependent on pH.[4] The optimal pH range is typically between 7.5 and 9.0, which facilitates the deprotonation of the cysteine's thiol group (pKa ≈ 8.3-8.6) to the more nucleophilic thiolate.[4][6]
Caption: Bromoacetyl reaction with a thiol via an Sₙ2 mechanism.
Maleimide Chemistry: The Michael Addition and Its Inherent Instability
Maleimides react with thiols via a Michael addition mechanism.[7][8] The nucleophilic thiolate anion attacks one of the carbons in the maleimide's electron-deficient double bond, forming a succinimidyl thioether linkage.[8][9] This reaction is notably fast and highly selective for thiols at a neutral pH range of 6.5 to 7.5.[10][11]
However, the apparent convenience of maleimide chemistry is undermined by the reversibility of this reaction. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other nucleophilic thiols like glutathione, which is abundant in plasma.[5][10] This can result in "payload migration" to other proteins, such as serum albumin, leading to off-target toxicity and reduced efficacy.[10][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Senior Application Scientist's Guide to the Characterization of Bromo-PEG2-acid Conjugates Using MALDI-TOF
Welcome to an in-depth technical guide on the characterization of Bromo-PEG2-acid conjugates using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are leveraging heterobifunctional PEG linkers in their work and require robust analytical methodologies. As your partner in the lab, my goal is to move beyond a simple protocol and provide you with the causal reasoning behind experimental choices, ensuring your success in obtaining high-quality, interpretable data.
The Critical Role of Characterizing this compound Conjugates
This compound is a valuable heterobifunctional linker, featuring a bromo group for reaction with nucleophiles like thiols, and a carboxylic acid for amide bond formation.[1][2][3] This linker is increasingly employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The short, discrete two-unit polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]
Given the critical function of these conjugates in therapeutic and research applications, unambiguous characterization is paramount. We need to confirm the successful conjugation, determine the molecular weight of the product, and assess its purity. This is where MALDI-TOF mass spectrometry emerges as a powerful analytical tool.
Why MALDI-TOF is an Excellent Choice for this compound Conjugates
While other techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have their merits, MALDI-TOF offers distinct advantages for the analysis of PEGylated molecules.[4][5]
For decades, MALDI-TOF MS has been a technique of choice for characterizing PEGylated proteins, providing accurate average molecular weight and degree of PEGylation.[5] The primary strength of MALDI-TOF in this context is its tendency to produce predominantly singly charged ions ([M+H]⁺ or [M+Na]⁺).[6] This is particularly beneficial when analyzing polydisperse samples like PEGylated compounds, as it results in a simple and directly interpretable spectrum. Each peak in the distribution corresponds to a polymer chain of a different length, with the mass difference between adjacent peaks equaling the mass of the PEG monomer unit (~44 Da).[4][7]
In contrast, ESI-MS often generates a complex series of multiply charged ions for each oligomer, which can lead to overlapping isotopic envelopes and a spectrum that is challenging to deconvolute, especially for heterogeneous mixtures.[6][8][9]
The following diagram illustrates the workflow for characterizing a this compound conjugate.
Caption: Decision tree for optimizing MALDI-TOF analysis of PEG conjugates.
Conclusion
MALDI-TOF mass spectrometry is a highly effective technique for the characterization of this compound conjugates. Its ability to generate simple, singly-charged ion spectra of polydisperse molecules makes it an invaluable tool for rapid confirmation of conjugation, determination of molecular weight distribution, and assessment of sample purity. By understanding the principles behind matrix selection, the use of cationizing agents, and other experimental parameters, researchers can confidently and efficiently generate high-quality data to advance their drug development and bioconjugation projects.
References
- BenchChem. (2025).
- Kim, J., Lee, J., & Kim, H. (2018). Tertiary Matrices for the Analysis of Polyethylene Glycols Using MALDI-TOF MS. Journal of The Korean Society for Mass Spectrometry, 28(2), 50-56. [Link]
- ResearchGate. (2018). Tertiary matrices for the analysis of polyethylene glycols using MALDI-TOF MS.
- Khadem, S., et al. (2014). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. ACS Omega, 2(7), 3390-3399. [Link]
- Zhang, Y., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9, 684159. [Link]
- ResearchGate. (n.d.). MALDI mass spectra of PEG-1450, PEG-3350, PEG-8000, and PEG-10000 in...[Link]
- Pharmaceutical Technology. (2010). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. [Link]
- Chau, Y., et al. (2011). Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Polymer Chemistry, 2(7), 1553-1556. [Link]
- Knop, K., et al. (2010). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Macromolecules, 43(10), 4796-4803. [Link]
- He, H., et al. (2022). Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry. Metabolites, 12(7), 587. [Link]
- Yoo, C., et al. (2009). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry, 20(2), 326-333. [Link]
- BenchChem. (2025).
- Li, L., et al. (2022). Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. Analytical Chemistry, 94(50), 17467-17474. [Link]
- Hutanu, D. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- University of Huddersfield. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS.
- BenchChem. (2025). A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols. BenchChem.
- ResearchGate. (n.d.). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis | Request PDF. [Link]
- Lu, Y., et al. (2016).
- CovalX. (2012).
- JenKem Technology. (2025). heterobifunctional pegs. [Link]
- Lavanant, H., et al. (2005). MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure. Journal of the American Society for Mass Spectrometry, 16(5), 670-678. [Link]
- ResearchGate. (2023). Analysis of PEG- COOH with MALDI-TOF?. [Link]
- Yoo, C., et al. (2009). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry, 20(2), 326-333. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid.
- BenchChem. (2025).
- Bertozzi, C.R., et al. (2024). Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist. Chemical Science, 15, 12345-12354. [Link]
- BenchChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pharmtech.com [pharmtech.com]
- 7. bath.ac.uk [bath.ac.uk]
- 8. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Bioactivity of a Bromo-PEG2-acid Conjugate
For researchers, scientists, and drug development professionals, the successful bioconjugation of a molecule is not the end of the story. It is merely the beginning of a critical chapter: validating that the newly formed conjugate retains its intended biological activity. The addition of any exogenous moiety, including a linker like Bromo-PEG2-acid, can profoundly impact a biomolecule's structure and function. This guide provides an in-depth, objective comparison of methodologies to validate the bioactivity of a this compound conjugate, supported by experimental insights and data. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.
The Critical Role of the Linker: Why this compound?
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups. The bromo group readily forms a stable thioether bond with sulfhydryl groups (thiols), commonly found in cysteine residues of proteins and peptides. The carboxylic acid group can be activated to form a stable amide bond with primary amines, such as those on lysine residues or the N-terminus of a protein. The short di-ethylene glycol (PEG2) spacer enhances aqueous solubility without adding significant bulk, a crucial consideration for maintaining bioactivity.
The choice of a short PEG linker like this compound is often deliberate. While longer PEG chains can offer enhanced solubility and longer in vivo circulation times, they can also introduce significant steric hindrance, potentially masking the active site of a protein and reducing its bioactivity. Therefore, a primary hypothesis when using a short linker is that it will provide the necessary chemical bridge with a minimal footprint, thereby preserving the biological function of the conjugated molecule. This guide will walk you through the essential experiments to test this hypothesis.
Experimental Workflow for Bioactivity Validation
A comprehensive validation of a this compound conjugate's bioactivity should be a multi-faceted approach, moving from initial binding characterization to cell-based functional assays. The specific assays will depend on the nature of your biomolecule (e.g., an antibody, a peptide, an enzyme), but the overall workflow remains logically consistent.
A Head-to-Head Battle of Bioconjugation: Unraveling the Reaction Kinetics of Bromo-PEG2-acid and its Contemporaries
A Senior Application Scientist's In-Depth Technical Guide
For the discerning researcher, scientist, and drug development professional, the selection of a chemical linker is a critical decision that dictates the success of bioconjugation strategies. The kinetics of a linker, its reactivity, and its stability under physiological conditions are not merely esoteric details; they are the very foundation upon which robust and efficacious antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics are built. This guide provides a comprehensive, data-driven comparison of the reaction kinetics of the versatile Bromo-PEG2-acid linker against other widely used alternatives, namely those featuring N-hydroxysuccinimide (NHS) esters and maleimides.
The heterobifunctional nature of this compound, possessing a thiol-reactive bromoacetyl group and an amine-reactive carboxylic acid, offers a sequential conjugation capability that is invaluable in the synthesis of complex biomolecules. However, to truly appreciate its utility, a rigorous examination of its kinetic profile alongside its counterparts is essential.
The Contenders: A Kinetic Overview
The landscape of bioconjugation is dominated by a select few reactive chemistries, each with its own distinct kinetic signature. Here, we compare the thiol-reactive bromoacetyl moiety of this compound with the thiol-reactive maleimide and the amine-reactive NHS ester.
| Linker Functional Group | Target Residue | Typical Second-Order Rate Constant (k₂) | Optimal pH | Resulting Linkage | Key Kinetic Features |
| Bromoacetyl (this compound) | Cysteine (Thiol) | ~0.6 - 10 M⁻¹s⁻¹ (estimated for bromoacetamides)[1] | 7.5 - 9.0[2][1] | Stable Thioether | Moderate reaction rate, highly stable bond, pH-dependent reactivity.[1][3] |
| Maleimide | Cysteine (Thiol) | 10 - 1000 M⁻¹s⁻¹[1][4] | 6.5 - 7.5[1][4] | Thioether (via Michael addition) | Very fast reaction at neutral pH, but the resulting bond can exhibit instability via retro-Michael reaction.[1][5] |
| NHS Ester | Lysine (Amine) | Varies (generally slower than maleimide-thiol) | 7.2 - 8.5[6][7] | Stable Amide | Efficient reaction with abundant lysine residues, but susceptible to hydrolysis at higher pH.[6][8] |
Causality Behind the Kinetics: The dramatic difference in reaction rates between maleimides and bromoacetyl groups with thiols, despite both forming thioether bonds, stems from their distinct reaction mechanisms. Maleimides undergo a rapid Michael addition at near-neutral pH.[3] In contrast, the bromoacetyl group reacts via an SN2 nucleophilic substitution, which is dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion, a process favored at a slightly more basic pH.[1] The reactivity of haloacetyls follows the order iodoacetyl > bromoacetyl > chloroacetyl, corresponding to the leaving group ability of the halide.[1] NHS esters react with the unprotonated primary amine of lysine residues through nucleophilic acyl substitution to form a highly stable amide bond.[6]
The Influence of the PEG Spacer
It is crucial to acknowledge the role of the polyethylene glycol (PEG) spacer in this compound. While not directly involved in the bond-forming reaction, the PEG2 unit significantly enhances the aqueous solubility of the linker and the resulting conjugate.[9][10] This is a critical consideration when working with hydrophobic payloads or large biomolecules. Furthermore, the PEG spacer can reduce steric hindrance, potentially increasing the "apparent reactivity" of the functional groups by making them more accessible to their targets on the biomolecule.[11][9]
Experimental Design for Kinetic Analysis
To empirically determine and compare the reaction kinetics of these linkers, a well-designed experimental strategy is paramount. High-Performance Liquid Chromatography (HPLC) and stopped-flow spectroscopy are powerful techniques for monitoring the progress of bioconjugation reactions in real-time.[12][13][14]
Workflow for Kinetic Analysis
Caption: A generalized workflow for determining the reaction kinetics of bioconjugation linkers.
Detailed Protocol: HPLC-Based Kinetic Analysis of this compound Conjugation to a Thiol-Containing Peptide
This protocol outlines a method to determine the second-order rate constant for the reaction between this compound and a model thiol-containing peptide (e.g., glutathione).
Materials:
-
This compound
-
Glutathione (GSH)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5
-
Quenching Solution: 1 M L-cysteine in PBS
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Reactants:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2 mM stock solution of glutathione in the reaction buffer.
-
-
Reaction Initiation:
-
In a temperature-controlled vial at 25°C, add a calculated volume of the glutathione stock solution to the reaction buffer to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve a final concentration of 1 mM. Ensure rapid mixing.
-
-
Time-Course Sampling and Quenching:
-
At specific time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 20 µL of the quenching solution. This will consume any unreacted this compound.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Elute the components using a suitable gradient of Mobile Phase A and B (e.g., 5-95% B over 15 minutes).
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unreacted glutathione and the glutathione-PEG2-acid conjugate.
-
Plot the concentration of the remaining glutathione against time.
-
Calculate the second-order rate constant (k₂) using the integrated rate law for a second-order reaction: 1/[A]t = k₂t + 1/[A]₀, where [A]t is the concentration of glutathione at time t, and [A]₀ is the initial concentration. A plot of 1/[A]t versus t will yield a straight line with a slope equal to k₂.
-
Stability Considerations: The Unwanted Side Reaction of Hydrolysis
The stability of a linker in aqueous buffer is as critical as its reactivity. Hydrolysis is a competing reaction that can inactivate the linker before it has a chance to react with its target biomolecule.
-
Bromoacetyl Group: The bromoacetyl group is susceptible to hydrolysis, particularly at very high pH.[15] Maintaining the reaction pH within the optimal range of 7.5-9.0 is crucial to balance the rate of conjugation with the rate of hydrolysis.[1]
-
Maleimide Group: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, which reduces its specificity for thiols.[4]
-
NHS Ester: NHS esters are notoriously prone to hydrolysis, with the rate increasing significantly with pH. The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[7][8] This necessitates careful control of reaction time and pH to maximize conjugation efficiency.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, maleimide, and NHS-ester linkers is a nuanced decision that must be guided by the specific requirements of the bioconjugation strategy.
-
This compound emerges as a robust and versatile linker, offering a good balance of reactivity and stability. Its sequential conjugation capability and the benefits of the PEG spacer make it an excellent choice for constructing complex bioconjugates where a highly stable thioether linkage is desired.
-
Maleimide linkers are the sprinters of the bioconjugation world, offering exceptionally fast kinetics for thiol conjugations. This makes them ideal for applications where rapid labeling is paramount. However, the potential for instability of the resulting conjugate must be carefully considered, particularly for in vivo applications.
-
NHS-ester linkers provide a reliable method for targeting the abundant lysine residues on proteins. While their kinetics are generally slower than maleimide-thiol reactions and they are susceptible to hydrolysis, the resulting amide bond is exceptionally stable.
Ultimately, a thorough understanding of the reaction kinetics is not just an academic exercise but a practical necessity for the rational design and successful development of next-generation biotherapeutics.
References
- Lee, C. C., et al. (2011). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Canadian Journal of Chemistry. [Link]
- Canadian Science Publishing. (1957). 168 - the kinetics of reaction between l-cysteine hydrochloride and some maleimides. [Link]
- National Institutes of Health. (2017).
- ACS Publications. (2022).
- ACS Publications. (2022).
- PubMed. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]
- National Institutes of Health. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. [Link]
- National Institutes of Health. (2020). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. PMC. [Link]
- ResearchGate. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]
- ACS Publications. (2023).
- ResearchGate. (2022).
- Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. [Link]
- Bio-Logic. (2023). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. [Link]
- National Institutes of Health. (2012).
- AxisPharm. (2024).
- University of Colorado Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes. Shared Instruments Pool. [Link]
- National Institutes of Health. (2021).
- National Institutes of Health. (2009). Early Events in Protein Folding Explored by Rapid Mixing Methods. PMC. [Link]
- ResearchGate. (2013). Rapid Scan, Stopped‐Flow Kinetics. [Link]
- Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]
- Raines Lab. (n.d.). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. [Link]
- Scholars' Mine. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. [Link]
- CellMosaic. (n.d.).
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
- National Institutes of Health. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC. [Link]
- Beilstein Journals. (2014).
- ACS Publications. (2023).
- National Institutes of Health. (2023).
- National Institutes of Health. (2012).
- PubMed Central. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. [Link]
- ResearchGate. (2018). Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of dansyl fluorescence. [Link]
- PubMed. (2004). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. [Link]
- ResearchGate. (2018). List of Selected Second Order Rate Constants for Thiol-Disulfide Interchange Reactions in Small Molecules As Well As Proteins. [Link]
- Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
- ResearchGate. (2016). Preparation of activated NHS-esters and their reaction with.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 14. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Stability of Bromo-PEG2-acid and Alternative ADC Linkers
For researchers, scientists, and drug development professionals, the performance of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload liberation within the target tumor cell. This guide provides an in-depth, objective comparison of the in vivo stability of Bromo-PEG2-acid linkers and prominent alternatives, supported by experimental data and detailed methodologies to empower rational ADC design.
The this compound Linker: A Foundation of Stability
The this compound linker is a heterobifunctional molecule featuring a terminal bromide group and a carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer. Its utility in ADC development stems from its straightforward conjugation chemistry and the inherent stability of the resulting linkage.
-
Conjugation Chemistry: The carboxylic acid end of the linker is typically activated to react with primary amine groups, such as the side chains of lysine residues on the antibody, forming a stable amide bond. The bromide group is an excellent leaving group for nucleophilic substitution, readily reacting with thiol groups, for instance, from engineered cysteine residues on the antibody, to form a highly stable thioether bond.[1][2][3]
-
In Vivo Stability Profile: Once conjugated via a thiol group, the resulting thioether linkage categorizes the this compound linker as non-cleavable under physiological conditions.[4][5] Unlike many cleavable linkers, it does not rely on specific enzymatic or chemical triggers for payload release. Instead, the liberation of the cytotoxic drug is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized into the target cell's lysosome.[4][6] This high stability in circulation is a key advantage, minimizing premature payload release and associated systemic toxicity.[5]
The PEG spacer itself contributes favorably to the ADC's pharmacokinetic profile by enhancing hydrophilicity, which can reduce aggregation and immunogenicity, and prolong circulation time.[7]
Comparative Analysis of ADC Linker Stability
The choice of linker is a pivotal decision in ADC design, directly impacting the therapeutic index. Below is a comparative analysis of the this compound linker's stability profile against common cleavable and other non-cleavable alternatives.
Non-Cleavable Linkers: A Comparison
Non-cleavable linkers are prized for their high plasma stability. The primary distinction between them often lies in the chemistry used for conjugation.
| Linker Type | Conjugation Chemistry | Resulting Linkage | Key Stability Characteristics |
| This compound | Nucleophilic substitution | Thioether | Highly stable in circulation; resistant to enzymatic and chemical degradation. Payload release relies on lysosomal degradation of the antibody.[4][8] |
| Maleimide-based (e.g., SMCC) | Michael addition | Thioether (initially) | The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin, leading to potential payload loss in circulation.[9][10] |
While both form thioether bonds, the linkage derived from a bromoacetamide functionality (similar to the bromo- end of the this compound linker) is significantly more stable in vivo than that from a maleimide.[8][11]
Cleavable Linkers: A Spectrum of Stability
Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell. Their stability in systemic circulation is a critical parameter.
| Linker Type | Cleavage Mechanism | Representative Linker | In Vivo/Plasma Stability Profile |
| Enzyme-sensitive | Cleavage by proteases (e.g., Cathepsin B) | Valine-Citrulline (VC) | Generally stable in human plasma, but susceptible to cleavage by mouse carboxylesterase 1c, leading to instability in murine models.[12][13] |
| pH-sensitive | Hydrolysis in acidic environments (endosomes/lysosomes) | Hydrazone | Prone to premature hydrolysis in plasma. Half-life can be as short as 2 days.[][][16] Newer designs like silyl ethers show improved stability.[] |
| Redox-sensitive | Reduction by high intracellular glutathione concentrations | Disulfide | Can be unstable in plasma due to the presence of reducing agents, though stability can be enhanced through linker engineering and choice of conjugation site.[][17] |
| Advanced Cleavable | Sequential enzymatic cleavage | Glucuronide-dipeptide | Demonstrates excellent plasma stability, remaining largely intact for over 12 days in rat studies, significantly outperforming monocleavage linkers.[18][19][20] |
Quantitative Comparison of Linker Stability
The following table summarizes quantitative data from preclinical studies, offering a comparative view of the stability of different linker technologies. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental models, antibodies, and payloads.
| Linker Type | Model System | Time Point | % Intact ADC / Stability Metric | Reference(s) |
| Bromoacetamide-based (Thioether) | Mouse | 7 days | High stability reported; significantly more stable than maleimide-based linkers. | [11] |
| Maleimide-based (Thioether) | Human Plasma | 7 days | ~50% intact conjugate remaining. | [2] |
| Valine-Citrulline (VC) | Mouse Plasma | - | Unstable due to carboxylesterase 1c activity. | [12][13] |
| Hydrazone | Human/Mouse Plasma | - | Half-life of ~2 days. | [][] |
| Disulfide | Mouse (in vivo) | 7 days | >50% of drug remained attached with engineered conjugation site. | [] |
| Tandem-Cleavage (Glucuronide-VC) | Rat (in vivo) | 12 days | ADC remained mostly intact. | [18] |
| Sulfone | Human Plasma | 30 days | ~90% of conjugate remaining. | [21] |
Visualizing Experimental Workflows and Linker Mechanisms
To further elucidate the processes involved in assessing linker stability and the mechanisms of action, the following diagrams are provided.
Experimental Protocols for Stability Assessment
The trustworthiness of any stability claim rests on robust and reproducible experimental design. The following section details validated protocols for assessing the in vivo and in vitro stability of ADCs.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species by measuring the change in Drug-to-Antibody Ratio (DAR) and the release of free payload over time.[12][21]
Materials:
-
Test ADC
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard)
-
LC-MS and LC-MS/MS systems
Procedure:
-
Incubation:
-
Thaw plasma at 37°C and clarify by centrifugation.
-
Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL).[12]
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
Sample Processing for DAR Analysis (LC-MS):
-
Thaw plasma samples on ice.
-
Isolate the ADC using immunoaffinity capture with Protein A/G beads.[12]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured ADC using a low-pH buffer and neutralize immediately.
-
-
Sample Processing for Free Payload Analysis (LC-MS/MS):
-
To a plasma aliquot, add 3-4 volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins.[12][]
-
Vortex and centrifuge at high speed.
-
Collect the supernatant containing the free payload.
-
-
Analysis:
-
DAR Analysis: Analyze the eluted ADC from step 3 by LC-MS. Deconvolute the mass spectra to determine the relative abundance of different drug-loaded species and calculate the average DAR at each time point.[9]
-
Free Payload Analysis: Analyze the supernatant from step 4 by LC-MS/MS using a validated method for the specific payload. Quantify the concentration against a standard curve prepared in the same matrix.[][19]
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To assess the in vivo stability and pharmacokinetic profile of an ADC by measuring the concentrations of total antibody, intact ADC, and free payload in plasma over time.[6][10]
Materials:
-
Test ADC
-
Immunodeficient mice (e.g., NOD-scid gamma or nude mice) bearing human tumor xenografts[8]
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized capillaries)
-
ELISA plates and reagents
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Blood Sample Collection:
-
Bioanalysis:
-
Total Antibody (ELISA): Use a sandwich ELISA to quantify the total antibody concentration. Capture with an anti-human IgG (Fc) antibody and detect with a labeled anti-human IgG F(ab')2 antibody.[11][21]
-
Intact ADC (ELISA or LC-MS): Quantify the intact ADC using an ELISA format that captures the antibody and detects with an anti-payload antibody.[11] Alternatively, use an immunoaffinity capture LC-MS method as described in Protocol 1.
-
Free Payload (LC-MS/MS): Quantify the free payload in plasma using the protein precipitation and LC-MS/MS method described in Protocol 1.[25]
-
-
Data Analysis:
-
Plot the plasma concentration of each analyte (total antibody, intact ADC, free payload) versus time.
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life. A faster clearance of the intact ADC compared to the total antibody is indicative of in vivo linker instability.[6]
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines, which indirectly reflects the efficiency of payload release.[7][18]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test ADC and control antibody
-
Cell viability reagent (e.g., MTT or XTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Replace the medium in the wells with the ADC/antibody dilutions. Include untreated cells as a 100% viability control.
-
Incubate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The in vivo stability of the linker is a cornerstone of ADC design, directly influencing both safety and efficacy. The this compound linker, by forming a robust, non-cleavable thioether bond, offers a highly stable platform for ADC development, minimizing the risk of premature payload release that can plague more labile linker chemistries. While cleavable linkers provide mechanisms for intracellular payload release independent of antibody degradation, their stability in circulation varies significantly. Hydrazone and certain disulfide linkers have demonstrated liabilities, whereas peptide-based linkers, particularly advanced designs like tandem-cleavage systems, offer much-improved plasma stability.
Ultimately, the choice of linker must be tailored to the specific target, payload, and desired therapeutic strategy. The experimental protocols detailed in this guide provide a robust framework for the empirical assessment of linker stability, enabling a data-driven approach to the design and selection of the next generation of antibody-drug conjugates.
References
- Dorywalkser, M. et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
- Lu, J. et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
- Le, N. et al. (2023). A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma.
- iQ Biosciences. ADC Plasma Stability Assay. iQ Biosciences. [Link]
- Burke, P. J. et al. (2021).
- Patterson, J. T. et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- Creative Biolabs. What are PEG Linkers?.
- Shin, Y. G. et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. [Link]
- Lhodi, P. et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
- Su, D. et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
- Valery, C. et al. (2013). In vivo testing of drug-linker stability. Methods in Molecular Biology. [Link]
- Polson, A. G. et al. (2010). In vivo stability and efficacy of site-specific antibody-maytansine disulfide conjugates.
- Leal, M. et al. (2015). Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma.
- Badescu, G. et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates.
- Kellog, B. et al. (2014). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
- Kaur, S. et al. (2011). Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry. Analytical Biochemistry. [Link]
- Shah, D. K. et al. (2023).
- Hutchinson, M. et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry. [Link]
- Gong, L. et al. (2022).
- Gorovits, B. et al. (2013). In vivo testing of drug-linker stability. Methods in Molecular Biology. [Link]
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Heterobifunctional Crosslinkers: A Head-to-Head Comparison for Strategic Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique that underpins a vast array of applications, from the creation of antibody-drug conjugates (ADCs) to the elucidation of protein-protein interactions. The choice of a crosslinking agent is a critical decision that dictates the efficiency, stability, and ultimate success of these endeavors. This guide provides an in-depth, head-to-head comparison of commonly employed heterobifunctional crosslinkers, moving beyond simple catalog descriptions to offer a field-proven perspective on their performance, supported by experimental data and detailed protocols.
Heterobifunctional crosslinkers, possessing two distinct reactive moieties, are instrumental in modern bioconjugation, enabling precise, controlled, and sequential reactions that minimize the formation of undesirable homodimers—a common pitfall of homobifunctional reagents.[1][2] This guide will dissect the nuances of these powerful tools, empowering you to make informed decisions for your specific research needs.
The Core Tenets of Heterobifunctional Crosslinker Selection
The selection of an optimal heterobifunctional crosslinker is a multi-faceted process that extends beyond the target functional groups. Key considerations include the length and composition of the spacer arm, the cleavability of the linkage, and the overall stability of the resulting conjugate in its intended biological environment.[3][4]
Amine-to-Sulfhydryl Crosslinkers: The Workhorses of Bioconjugation
The most prevalent class of heterobifunctional crosslinkers facilitates the conjugation of primary amines (e.g., lysine residues) to sulfhydryl groups (e.g., cysteine residues).[3] This is often achieved through the combination of an N-hydroxysuccinimide (NHS) ester and a maleimide group.
Mechanism of Action: The process is typically a two-step reaction. First, the more labile NHS ester reacts with a primary amine on the first protein in a slightly alkaline pH range (7.2-8.5).[5][6] Following the removal of excess crosslinker, the more stable maleimide moiety is then reacted with a sulfhydryl group on the second protein at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[7][8]
Caption: General workflow for amine-to-sulfhydryl crosslinking.
Head-to-Head Comparison of Common Amine-to-Sulfhydryl Crosslinkers:
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Key Features & Considerations |
| SMCC | NHS-ester, Maleimide | 8.3 | A widely used, non-cleavable crosslinker. The cyclohexane ring in the spacer arm enhances the stability of the maleimide group.[7][9] |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | A water-soluble analog of SMCC, ideal for reactions with proteins that are sensitive to organic solvents.[7][10] |
| SPDP | NHS-ester, Pyridyldithiol | 6.8 | Forms a cleavable disulfide bond, which can be advantageous for releasing a conjugated molecule under reducing conditions. The reaction progress can be monitored by measuring the release of pyridine-2-thione.[1] |
| LC-SPDP | NHS-ester, Pyridyldithiol | 15.7 | A long-chain version of SPDP, providing greater reach between conjugated molecules. Also forms a cleavable disulfide bond. |
| SM(PEG)n | NHS-ester, Maleimide | Variable (n=2, 4, 8, 12, 24) | Incorporates a polyethylene glycol (PEG) spacer, which increases hydrophilicity, reduces aggregation, and can improve the pharmacokinetic properties of the conjugate.[8][11] |
Experimental Protocol: Comparing the Conjugation Efficiency of SMCC and Sulfo-SMCC
This protocol outlines a method to compare the efficiency of SMCC and Sulfo-SMCC in conjugating a model protein (e.g., Bovine Serum Albumin - BSA) to a cysteine-containing peptide.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cysteine-containing peptide (e.g., Cys-Gly-Tyr)
-
SMCC (dissolved in DMSO)
-
Sulfo-SMCC (dissolved in water)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Desalting columns
-
SDS-PAGE apparatus and reagents
-
Densitometer
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 2 mg/mL.
-
Crosslinker Activation of BSA:
-
For SMCC: Add a 20-fold molar excess of SMCC (from a 10 mM stock in DMSO) to the BSA solution.
-
For Sulfo-SMCC: Add a 20-fold molar excess of Sulfo-SMCC (from a 10 mM stock in water) to the BSA solution.
-
Incubate both reactions for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Pass each reaction mixture through a desalting column equilibrated with PBS to remove unreacted crosslinker.
-
Conjugation to Cysteine Peptide:
-
To each of the maleimide-activated BSA solutions, add a 10-fold molar excess of the cysteine-containing peptide.
-
Incubate for 1-2 hours at room temperature.
-
-
Analysis by SDS-PAGE:
-
Run samples of the initial BSA, the activated BSA, and the final conjugate on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue.
-
-
Quantification: Use a densitometer to quantify the band shifts, which correspond to the formation of the BSA-peptide conjugate. A higher intensity of the shifted band indicates greater conjugation efficiency.[12]
Photoreactive Crosslinkers: Capturing Transient Interactions
Photoreactive crosslinkers are invaluable for capturing transient or weak protein-protein interactions that are difficult to study using traditional methods.[13] These reagents contain a photoactivatable group (e.g., aryl azide, diazirine) that, upon exposure to UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules.[14][15]
Mechanism of Action: One end of the heterobifunctional photoreactive crosslinker is first reacted with a specific functional group on a "bait" protein. This bait protein is then incubated with its potential "prey" binding partners. Upon exposure to UV light, the photoreactive group is activated and non-selectively crosslinks to any molecule in close proximity.[1][12]
Sources
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. store.sangon.com [store.sangon.com]
- 10. What's the difference between SMCC and sulfo-SMCC? | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Selecting the Optimal PEG Linker Length
For researchers, scientists, and drug development professionals, the rational design of bioconjugates—from antibody-drug conjugates (ADCs) to PEGylated proteins—is paramount to achieving a desirable therapeutic index. A critical, yet often underestimated, component in this design is the polyethylene glycol (PEG) linker.[1][2] Far from being a simple spacer, the length of the PEG linker profoundly influences a conjugate's solubility, stability, pharmacokinetics (PK), pharmacodynamics (PD), and immunogenicity.[1][3][4][5] This guide provides an in-depth, evidence-based framework for selecting the optimal PEG linker length for your specific application.
The Fundamental Role of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[6] Since their first use in the 1970s to extend the circulation time of proteins, they have become indispensable in drug delivery and bioconjugation.[6] Their value stems from a unique combination of properties:
-
Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and proteins, which can help prevent aggregation, a common challenge, especially with high drug-to-antibody ratios (DARs) in ADCs.[3][5][7][8]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which reduces renal clearance and can extend its plasma half-life.[2][4][5][9] This "stealth" effect, created by the hydration shell around the PEG chain, also reduces protein adsorption and recognition by the immune system.[6]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a protein or drug, shielding it from the immune system and lowering the potential for an immune response.[2][5][6]
-
Biocompatibility: PEG is well-tolerated, non-toxic, and approved by regulatory agencies for various biomedical applications.[3][6]
The Critical Parameter: Deconstructing the Impact of PEG Linker Length
The choice of PEG linker length is a critical decision that creates a delicate balance between competing biophysical and pharmacological properties.[5] An incorrectly sized linker can diminish potency, accelerate clearance, or create unforeseen toxicity.
Pharmacokinetics (PK) and Bio-distribution
The most well-documented effect of PEG linker length is on the conjugate's PK profile.
-
Longer PEG Chains (e.g., >12 units, >2 kDa): Generally, longer PEG chains lead to a larger hydrodynamic radius. This increased size minimizes renal filtration, significantly extending the circulation half-life of the conjugate.[2][4] In one study, ADC exposure in rats increased as a function of PEG size up to PEG8, after which further increases had little impact.[10] This prolonged exposure can be highly beneficial for therapeutics requiring sustained plasma concentrations to exert their effect.[4] However, an excessively long chain can sometimes hinder the ability of a nanoparticle to fuse with a cell membrane and release its payload, a phenomenon known as the "PEG dilemma."[11]
-
Shorter PEG Chains (e.g., 2-12 units): These are often used for more compact labeling or when a very long half-life is not the primary goal.[3] While they still offer solubility benefits, their impact on extending circulation time is less pronounced compared to their longer counterparts.
Steric Hindrance and Target Engagement
Steric hindrance is a double-edged sword in bioconjugate design. While PEG can shield the molecule from proteases and the immune system, it can also physically obstruct the interaction between the therapeutic molecule and its biological target.[12][13]
-
The Balancing Act: A longer PEG linker can help overcome steric hindrance by creating more space between a bulky payload and the targeting moiety (e.g., an antibody), allowing the targeting moiety to bind its receptor without interference.[2][8] Conversely, if the linker is too long, the payload itself may have excessive freedom of movement, potentially reducing its effective concentration at the target site or hindering its ability to interact with its own target (e.g., DNA for a cytotoxic payload).[14] Studies have shown that for some nanoparticle systems, shorter PEG linkers (2–3 kDa) resulted in stronger interactions with dendritic cells compared to longer linkers (6–20 kDa).[15]
Immunogenicity
While PEG is considered to have low immunogenicity, the emergence of anti-PEG antibodies is a growing concern in drug development.[6][16]
-
Length-Dependent Immunogenicity: Experimental evidence indicates a positive correlation between the molecular weight of PEG and its immunogenicity.[16][17] Longer PEG chains are generally associated with a more robust anti-PEG antibody response.[16] This is a critical consideration for drugs intended for chronic administration.
A Decision-Making Framework for Selecting the Optimal PEG Linker
Choosing the right PEG linker is not a one-size-fits-all process. It requires a systematic, application-specific approach. The following workflow provides a logical framework for this decision-making process.
Caption: A workflow for the rational selection and validation of PEG linker length.
Experimental Validation: A Protocol-Driven Approach
Theoretical considerations must always be validated by empirical data. A robust analytical strategy is essential to characterize your PEGylated bioconjugate and confirm that the chosen linker length achieves the desired properties.[18]
Protocol: Confirmation of Protein PEGylation by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the initial, qualitative assessment of a PEGylation reaction.[19] It provides a rapid visual confirmation of the modification.[19]
Objective: To visually confirm the covalent attachment of PEG to a protein and estimate the reaction efficiency.
Methodology:
-
Sample Preparation:
-
Prepare samples of the unreacted protein (negative control), the purified PEGylated protein, and the crude reaction mixture.
-
Ensure the protein concentration is within the optimal detection range for your staining method.[19]
-
Mix protein samples with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[19]
-
Heat the samples at 95-100°C for 5-10 minutes to ensure complete protein denaturation.[19]
-
-
Gel Electrophoresis:
-
Staining and Visualization:
-
Data Analysis and Interpretation:
-
Successful PEGylation: The PEGylated protein will appear as a band (or smear, due to heterogeneity) with a higher apparent molecular weight compared to the unmodified protein control.[19] The shift in molecular weight should correspond to the size of the attached PEG chain(s).
-
Reaction Efficiency: The presence of a significant band corresponding to the unreacted protein in the purified sample lane indicates an incomplete or inefficient reaction.[19]
-
Advanced Characterization Techniques
While SDS-PAGE is an excellent initial check, a comprehensive characterization requires more sophisticated techniques.[18][19]
-
Mass Spectrometry (MS): Techniques like ESI-MS and MALDI-MS are essential for determining the precise molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains per molecule).[20][21]
-
Chromatography (HPLC): Size-Exclusion Chromatography (SEC) is used to analyze purity and detect aggregation. Reversed-Phase (RP-HPLC) and Ion-Exchange (IEX) chromatography can separate different PEGylated species.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the average degree of PEGylation.[22]
Caption: Impact of PEG linker length on steric hindrance and target binding.
Comparative Analysis: Short vs. Long PEG Linkers
The optimal linker length is highly dependent on the specific antibody, payload, and target.[1] However, some general principles apply.
| Feature | Short PEG Linkers (e.g., PEG2-PEG12) | Long PEG Linkers (e.g., PEG24+) | Rationale & Causality |
| Solubility Enhancement | Moderate | High | Longer hydrophilic chains are more effective at counteracting the hydrophobicity of a payload.[8] |
| Circulation Half-Life (PK) | Modest Increase | Significant Increase | A larger hydrodynamic radius reduces the rate of renal clearance.[2][5] |
| Steric Hindrance | Lower risk of payload interference, but higher risk of antibody-target interference. | Can overcome hindrance for target binding, but may reduce payload potency. | The linker acts as a physical spacer; its length dictates the proximity and interaction of the conjugated components.[12][23] |
| Immunogenicity Risk | Lower | Higher | Longer PEG chains are more likely to be recognized by the immune system and elicit an anti-PEG antibody response.[16] |
| Typical Application | Payloads with good intrinsic solubility; when maximum half-life is not required.[1] | Highly hydrophobic payloads; applications requiring sustained drug exposure.[1][8] |
Conclusion
The selection of a PEG linker is a multi-parameter optimization problem that directly impacts the therapeutic potential of a bioconjugate. There is no single "best" length; the optimal choice is a carefully considered compromise between enhancing solubility and pharmacokinetics while preserving potent target engagement and minimizing immunogenicity. By following a systematic, data-driven approach that combines rational design with rigorous experimental validation, researchers can unlock the full potential of their therapeutic molecules.
References
- Harris JM, Martin NE, Modi M. Pegylation: a novel process for modifying pharmacokinetics. Clin Pharmacokinet. 2001;40(7):539-51. [Link]
- Mehrvar S, Mohammadi M, Malekpour-Dehkordi Z, et al.
- Abuchowski A, van Es T, Palczuk NC, Davis FF. Alteration of immunological properties of bovine serum albumin by covalent attachment of polyethylene glycol. J Biol Chem. 1977;252(11):3578-81. [Link]
- Pharmacokinetic Consequences of Pegyl
- Saha-Shah A, Arora J, Barentsen C, et al. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjug Chem. 2021;32(7):1324-1331. [Link]
- What are PEG Linkers?.
- PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets.
- Applic
- Role of Linker Length and Antigen Density in Nanoparticle Peptide Vaccine.
- Influence of Polyethylene Glycol Chain Length on the Physicochemical and Biological Properties of Poly(ethylene imine)-graft-Poly(ethylene glycol) Block Copolymer/SiRNA Polyplexes.
- Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization.
- Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. [Link]
- Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy.
- The Versatility of PEG Linkers: Case Studies with Acid-PEG3-mono-methyl Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug.
- From Synthesis to Characterization of Site-Selective PEGyl
- PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI. [Link]
- PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX.
- PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery. MDPI. [Link]
- Report - PEG-interferon conjugates: Effects of length and structure of linker.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. purepeg.com [purepeg.com]
- 9. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. purepeg.com [purepeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. mdpi.com [mdpi.com]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 21. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 22. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of Bromo-PEG2-acid: A Guide to Safe and Compliant Practices
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of Bromo-PEG2-acid, a heterobifunctional linker integral to bioconjugation, PROTAC development, and drug delivery systems. By understanding the chemical nature of this compound, we can implement disposal procedures that are both safe and compliant.
Part 1: Chemical Characterization and Hazard Identification
A robust disposal plan begins with a thorough understanding of the chemical's properties and inherent hazards. This compound is a molecule with three key features that dictate its handling and disposal: a bromine atom, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3][4]
-
Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[5][6] This is the most critical classification for waste management, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts.[6][7] Mixing halogenated and non-halogenated waste streams is inefficient, costly, and often prohibited.[6][8][9]
-
Organic Acid: The terminal carboxylic acid group imparts acidic properties. Therefore, this waste must not be stored with bases or strong oxidizing agents to prevent potentially hazardous chemical reactions.[5][10]
-
PEG Linker: The hydrophilic PEG spacer enhances aqueous solubility, a key feature for its application in biological systems.[1][2] While the PEG component itself is generally low-toxicity, the overall molecule's hazardous properties are defined by the bromo- and acid- functionalities.
While Safety Data Sheets (SDS) for some PEG derivatives may classify them as non-hazardous, related brominated compounds are often cited as causing skin, eye, and respiratory irritation.[11][12][13] It is imperative to consult the specific SDS provided by your supplier for the exact this compound product in use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₃BrO₄ | [2][14] |
| Molecular Weight | ~241.08 g/mol | [2][14] |
| CAS Number | 1807503-92-9 | [1][2] |
| Appearance | Colorless to light yellow liquid or oil | [15] |
| Key Features | Contains a bromide, a carboxylic acid, and a PEG spacer | [1][2][3] |
| Solubility | Soluble in aqueous media, DMSO, DMF, DCM | [1][2][16] |
Part 2: Mandatory Safety Protocols
Before handling or disposing of this compound, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[12][17]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[12][17]
-
Protective Clothing: A standard lab coat is required to prevent skin contact.[17]
Engineering Controls:
-
All handling and preparation of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[11][12][18]
Part 3: Disposal Workflow and Decision-Making
The primary and most recommended disposal route for this compound is through a licensed professional hazardous waste management service, coordinated by your institution's Environmental Health & Safety (EHS) office. The following workflow illustrates the standard operating procedure from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Part 4: Step-by-Step Disposal Protocols
Protocol 1: Primary Waste Collection and Disposal
This protocol is the standard and required method for disposing of this compound and solutions containing it.
-
Segregation: At the point of generation, immediately designate the waste as "Halogenated Organic Waste." Do not mix with non-halogenated solvents, acids, bases, or other waste streams.[5][6][8][9] This is the most critical step for ensuring compliant and cost-effective disposal.
-
Container Selection: Use a designated hazardous waste container that is in good condition, leak-proof, and constructed of a material compatible with the chemical (e.g., the original container or a provided waste container from your EHS office).[19][20][21] Ensure the container has a secure, screw-top cap.[8]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present. Avoid using abbreviations or chemical formulas.[8][19]
-
Accumulation and Storage: Keep the waste container tightly sealed at all times, except when adding waste.[8][10] Store the container in a designated satellite accumulation area, within secondary containment (such as a spill tray), and away from incompatible materials.[10][21]
-
Arrange for Disposal: Once the container is full, or as per your institution's guidelines, contact your EHS department to arrange for a waste pickup.[17][22] Do not pour this compound waste down the drain.[6][17]
Protocol 2: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.[10][21]
-
Collect Rinseate: The first rinseate is considered hazardous waste and MUST be collected and added to your "Halogenated Organic Waste" container.[10] Subsequent rinses may also need to be collected depending on local regulations. Consult your EHS office for specific guidance.
-
Deface Label: Completely remove or obliterate the chemical label on the empty, rinsed container.[10][21]
-
Final Disposal: After rinsing and defacing, the container can typically be disposed of as regular laboratory glass or plastic waste.[10]
Part 5: Accidental Spill Response
Immediate and correct response to a spill is critical for safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate and contact your EHS office immediately.
-
Don PPE: Wear the appropriate PPE as described in Part 2.
-
Contain the Spill: Prevent the spill from spreading using absorbent pads or booms. Do not allow the chemical to enter drains or water courses.[12][17]
-
Absorb and Collect: Cover and absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal chemical binder.[12][17]
-
Package for Disposal: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[12][17]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and cleaning materials. All materials used for cleanup must also be disposed of as hazardous waste.[21]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the impact of your research is positive, both inside and outside the laboratory.
References
- Title: Good Laboratory Practices: Waste Disposal Source: SCION Instruments URL:[Link]
- Title: Best Practices for Laboratory Waste Management Source: ACTenviro URL:[Link]
- Title: Effective Lab Chemical Waste Management Source: Environmental Marketing Services URL:[Link]
- Title: this compound, CAS 1807503-92-9 Source: AxisPharm URL:[Link]
- Title: Properly Managing Chemical Waste in Labor
- Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]
- Title: this compound (CAT#: ADC-L-Y0478)
- Title: Hazardous Waste Segregation Source: Unknown (URL not available, content
- Title: Organic Solvent Waste Disposal Source: University of British Columbia Safety & Risk Services URL:[Link]
- Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL:[Link]
- Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
- Title: this compound Source: CD Bioparticles URL:[Link]
- Title: Hazardous Waste Disposal Guide Source: Dartmouth College Policy Portal URL:[Link]
Sources
- 1. This compound | 1807503-92-9 [chemicalbook.com]
- 2. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. actenviro.com [actenviro.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. aksci.com [aksci.com]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Bromo-PEG2-azide, 530151-56-5 | BroadPharm [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 19. Effective Lab Chemical Waste Management [emsllcusa.com]
- 20. acewaste.com.au [acewaste.com.au]
- 21. vumc.org [vumc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling Bromo-PEG2-acid: Essential Safety Protocols and Operational Plans
This guide provides essential, field-proven safety and handling protocols for Bromo-PEG2-acid, a common bifunctional linker used in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][2][3]. As researchers and drug development professionals, your safety is paramount. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Compound
This compound (CAS: 1807503-92-9) is a polyethylene glycol (PEG) derivative containing a reactive bromide group and a terminal carboxylic acid[4][5][6]. The bromide is an excellent leaving group, making the molecule highly useful for nucleophilic substitution reactions but also necessitating careful handling to prevent unintended reactions[1][4][5]. While some supplier Safety Data Sheets (SDS) may classify the pure substance as not hazardous, it is critical to treat it as a potentially hazardous chemical due to its reactive nature and its classification as a halogenated organic compound[7][8].
Core Principle: The reactivity that makes a chemical useful in synthesis is the same property that can pose a hazard. Always treat reactive linkers with a high degree of caution.
| Property | Data | Source(s) |
| CAS Number | 1807503-92-9 | [4][5] |
| Molecular Formula | C7H13BrO4 | [4][5] |
| Molecular Weight | ~241.08 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [5] |
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, engineering and administrative controls must be in place. These are designed to minimize exposure by isolating the hazard from the user.
-
Chemical Fume Hood: All handling of this compound, from weighing to its use in a reaction, must be conducted inside a properly functioning chemical fume hood[7][9]. This is non-negotiable. The hood contains vapors and protects you from inhalation and splashes[9].
-
Designated Area: All work with particularly hazardous or reactive substances should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination[10].
-
Ventilation: Ensure the laboratory has adequate general ventilation. Do not work with this chemical in poorly ventilated areas or on an open bench.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with the engineering controls listed above. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are the minimum requirement[11].
-
Causality: Goggles provide a seal around the eyes to protect against splashes from all directions. Standard safety glasses do not offer sufficient protection.
-
Enhanced Precaution: When there is a significant splash hazard (e.g., transferring large volumes, working under pressure), a face shield must be worn over chemical splash goggles[11][12].
-
-
Hand Protection:
-
Requirement: Wear chemical-resistant gloves. Disposable nitrile gloves are a common minimum standard for incidental contact[7][12].
-
Causality: Gloves prevent skin contact, which is a primary route of chemical exposure[10][13]. Given that this compound is a reactive alkylating agent, skin contact could lead to irritation or sensitization.
-
Operational Protocol: Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove. Never wear gloves outside the laboratory to avoid contaminating common surfaces[13].
-
-
Body Protection:
-
Requirement: A properly fitting, buttoned laboratory coat must be worn[11].
-
Causality: The lab coat protects your skin and personal clothing from spills and splashes. Clothing should be made of natural fibers like cotton, as synthetic fabrics like polyester can melt and adhere to the skin if they come into contact with certain chemicals or catch fire[11].
-
Logistics: Ensure you are wearing long pants and closed-toe, closed-heel shoes that cover the entire foot[11][12].
-
Procedural Guide: Safe Handling Workflow
This step-by-step process ensures safety at every stage of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology:
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clean and uncluttered. Prepare all necessary glassware and reagents[9]. Review the Safety Data Sheet.
-
Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves as detailed in Section 3.
-
Work in Fume Hood: Transport the container of this compound to the designated fume hood. Perform all subsequent steps within the hood with the sash positioned as low as possible[9][13].
-
Handling: Carefully perform the required manipulations, such as weighing or adding to a reaction. Use compatible equipment (e.g., glass, stainless steel). Keep the primary container sealed when not in use.
-
Spill & Emergency Procedures:
-
Minor Spill (in hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Wipe the area with a suitable solvent and then soap and water.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[14]. Remove any contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical component of the chemical lifecycle, both for safety and environmental compliance.
-
Classification: this compound is a brominated organic compound and must be disposed of as halogenated organic waste [8][15].
-
Segregation:
-
DO NOT mix halogenated waste with non-halogenated organic waste. Disposal costs for halogenated waste are significantly higher, and mixing contaminates the entire volume[14][16].
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container[15].
-
The container label must include the words "Hazardous Waste," the full chemical name ("this compound"), and identify it as "Halogenated Organic Waste"[14][15].
-
-
Drain Disposal: Under no circumstances should this compound or any organic solvent be disposed of down the drain[15][16]. This is illegal and environmentally harmful.
By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental work, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- Hazardous Waste Segregation. Unknown Source.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
- This compound. CD Bioparticles.
- Personal Protective Equipment. U.S. Environmental Protection Agency.
- This compound, CAS 1807503-92-9. AxisPharm.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Chemical Safety: Personal Protective Equipment. Unknown Source.
- Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety.
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University Environmental Health and Safety.
- Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
- Guidelines for Safe Laboratory Practices. NextGen Protocols.
- This compound (CAT#: ADC-L-Y0478). Creative Biolabs.
- Best Practices for Managing Chemical Safety in Clinical Labs and Hospitals. Needle.Tube.
- Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. BioProcess International.
Sources
- 1. This compound | 1807503-92-9 [chemicalbook.com]
- 2. This compound CAS#: 1807503-92-9 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1807503-92-9 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bucknell.edu [bucknell.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
